NTPO
説明
特性
IUPAC Name |
[bis(phosphonomethyl)amino]methylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H12NO9P3/c5-14(6,7)1-4(2-15(8,9)10)3-16(11,12)13/h1-3H2,(H2,5,6,7)(H2,8,9,10)(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDONNITUKPKTIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(N(CP(=O)(O)O)CP(=O)(O)O)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H12NO9P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2027624 | |
| Record name | Aminotrimethylene phosphonic acid | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid, Glassy solid; [CHEMINFO] Fine white crystals; [MSDSonline], Solid | |
| Record name | Phosphonic acid, P,P',P''-[nitrilotris(methylene)]tris- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Aminotrimethylene phosphonic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7819 | |
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| Record name | [Nitrilotris(methylene)]trisphosphonic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029807 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1000 mg/mL at 25 °C | |
| Record name | [Nitrilotris(methylene)]trisphosphonic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029807 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Vapor Pressure |
0.0000001 [mmHg] | |
| Record name | Aminotrimethylene phosphonic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7819 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
6419-19-8, 20592-85-2 | |
| Record name | Aminotri(methylenephosphonic acid) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6419-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Aminotrimethylene phosphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006419198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium aminotris(methylenephosphonate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020592852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonic acid, P,P',P''-[nitrilotris(methylene)]tris- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Aminotrimethylene phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2027624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nitrilotrimethylenetris(phosphonic acid) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.496 | |
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| Record name | AMINOTRIS(METHYLENEPHOSPHONIC ACID) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y702GD0FG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | [Nitrilotris(methylene)]trisphosphonic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029807 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
210 - 215 °C | |
| Record name | [Nitrilotris(methylene)]trisphosphonic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029807 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of NTPO
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
NTPO, or Nitrilotris(methylenephosphonic acid), in the context of non-thermal plasma (NTP) treatment, functions as a potent inducer of DNA damage, primarily through the generation of reactive oxygen species (ROS). The addition of oxygen gas flow during NTP treatment, referred to as this compound, significantly enhances the production of intracellular ROS. This leads to the formation of genomic DNA lesions and single-strand breaks, which subsequently activate the Ataxia Telangiectasia and Rad3-related (ATR)-mediated cell cycle checkpoint. The cellular response to this compound-induced DNA damage relies heavily on the Base Excision Repair (BER) pathway, with a key role for Poly (ADP-ribose) polymerase 1 (PARP1). Consequently, the inhibition of PARP1 has been shown to potentiate the apoptotic effects of this compound, highlighting a promising avenue for combination cancer therapy.
Core Mechanism of Action: DNA Damage and ATR Signaling
The primary mechanism of action of this compound is the induction of DNA damage mediated by a significant increase in intracellular reactive oxygen species (ROS). This enhanced ROS production, a consequence of the addition of oxygen to non-thermal plasma treatment, leads to the formation of various DNA lesions, including oxidized bases and a substantial number of single-strand breaks.[1][2]
This genomic damage triggers the activation of the ATR-mediated signaling cascade, a crucial component of the DNA damage response (DDR). The ATR pathway is activated in response to single-stranded DNA and stalled replication forks, leading to the phosphorylation of downstream targets, including checkpoint kinase 1 (CHK1). This initiates a cell cycle checkpoint, halting cell cycle progression to allow for DNA repair.[1]
A critical aspect of this compound's mechanism is the cell's reliance on the Base Excision Repair (BER) pathway for resolving the induced DNA lesions. The Nucleotide Excision Repair (NER) pathway does not appear to play a significant role in the repair of this compound-induced damage.[1]
Signaling Pathway Diagram
Quantitative Data Summary
The following tables summarize the quantitative findings from key experiments investigating the effects of this compound.
Table 1: Effect of NTP and this compound on Apoptosis in Human Cancer Cell Lines
| Cell Line | Treatment | Cleaved Caspase-3 Positive Cells (%) | TUNEL Positive Cells (%) |
| A549 (Lung Carcinoma) | Control | ~5 | ~4 |
| NTP | ~15 | ~10 | |
| This compound | ~45 | ~20 | |
| SK-MEL-2 (Melanoma) | Control | ~4 | ~3 |
| NTP | ~12 | ~8 | |
| This compound | ~35 | ~18 |
Data extracted from Choi JY, et al. Oncotarget. 2016.[1]
Table 2: Induction of DNA Damage by NTP and this compound
| Cell Line | Treatment | γH2AX Phosphorylation (Fold Change vs. Control) | Comet Assay (Tail Moment) |
| A549 | NTP | ~2.5 | ~15 |
| This compound | ~5.0 | ~45 | |
| SK-MEL-2 | NTP | ~2.0 | ~12 |
| This compound | ~4.5 | ~38 |
Data extracted from Choi JY, et al. Oncotarget. 2016.[1][3]
Table 3: Effect of PARP Inhibition on this compound-Induced Apoptosis in A549 Cells
| Treatment | Cleaved Caspase-3 Positive Cells (%) | TUNEL Positive Cells (%) |
| This compound | ~45 | ~20 |
| This compound + PARP Inhibitor | ~65 | ~35 |
Data extracted from Choi JY, et al. Oncotarget. 2016.[1]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture and this compound Treatment
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Cell Lines: Human lung carcinoma (A549) and human melanoma (SK-MEL-2) cells were used.
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Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
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This compound Treatment Protocol: A non-thermal plasma jet device was used. For this compound treatment, oxygen gas was introduced into the helium gas flow at a controlled rate. Cells were seeded in appropriate culture plates and exposed to the plasma jet for a specified duration (e.g., 30-60 seconds). The distance between the plasma jet nozzle and the cell surface was maintained at a constant distance.
Western Blot Analysis
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Objective: To detect the expression and phosphorylation status of key proteins in the DNA damage response pathway (e.g., γH2AX, CHK1).
-
Procedure:
-
Following this compound treatment, cells were harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration was determined using a BCA protein assay kit.
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Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
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The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane was incubated with primary antibodies against target proteins (e.g., anti-γH2AX, anti-phospho-CHK1, anti-β-actin) overnight at 4°C.
-
After washing with TBST, the membrane was incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
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Comet Assay (Single-Cell Gel Electrophoresis)
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Objective: To quantify DNA single-strand breaks.
-
Procedure:
-
Cells were harvested after this compound treatment.
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A suspension of single cells was mixed with low-melting-point agarose.
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The mixture was layered onto a microscope slide pre-coated with normal melting point agarose.
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The slides were immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
The slides were then placed in an electrophoresis chamber filled with alkaline buffer (pH > 13) to unwind the DNA.
-
Electrophoresis was performed at a low voltage.
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The slides were neutralized and stained with a fluorescent DNA-binding dye (e.g., SYBR Green).
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Comet-like images, where the "tail" represents fragmented DNA that has migrated away from the "head" (intact DNA), were visualized using a fluorescence microscope and quantified using specialized software to determine the tail moment.
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TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
-
Objective: To detect DNA fragmentation, a hallmark of apoptosis.
-
Procedure:
-
Cells were cultured on coverslips and treated with this compound.
-
Cells were fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
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The TUNEL reaction mixture, containing terminal deoxynucleotidyl transferase (TdT) and biotin-dUTP, was added to the cells and incubated in a humidified chamber. TdT catalyzes the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
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The incorporated biotin-dUTP was then detected using streptavidin conjugated to a fluorescent probe (e.g., Alexa Fluor 488).
-
Nuclei were counterstained with a DNA-specific dye like DAPI.
-
The percentage of TUNEL-positive (apoptotic) cells was determined by fluorescence microscopy.
-
Experimental Workflow Diagram
References
The Core Mechanisms of 3-Nitro-1,2,4-triazol-5-one (NTPO) as a DNA Damaging Agent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-nitro-1,2,4-triazol-5-one (NTPO), a compound of interest for its genotoxic properties and potential applications in cancer therapy. This document details the mechanisms of this compound-induced DNA damage, focusing on the generation of reactive oxygen species (ROS) and the induction of single-strand breaks. It outlines the key cellular signaling pathways, primarily the ATR and PARP1-mediated DNA damage response, that are activated upon this compound treatment. Detailed experimental protocols for the detection and quantification of this compound-induced DNA lesions are provided, alongside a summary of available quantitative data. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, pharmacology, and drug development.
Introduction
3-Nitro-1,2,4-triazol-5-one (this compound), an energetic compound, has garnered scientific interest beyond its initial applications due to its effects on cellular DNA. Understanding the mechanisms by which this compound induces DNA damage is crucial for evaluating its potential as a therapeutic agent, particularly in oncology where DNA damage is a key strategy for eliminating cancer cells. This guide synthesizes the current knowledge on this compound's role as a DNA damaging agent, providing a technical foundation for further research and development.
Mechanism of this compound-Induced DNA Damage
The primary mechanism through which this compound exerts its genotoxic effects is the induction of oxidative stress, leading to the formation of DNA lesions.
Generation of Reactive Oxygen Species (ROS)
This compound is implicated in the generation of reactive oxygen species (ROS), which are highly reactive molecules that can damage cellular components, including DNA. The production of ROS, such as superoxide (B77818) anions and hydroxyl radicals, can lead to the oxidation of DNA bases. A key indicator of this oxidative damage is the formation of 8-oxoguanine (8-oxoG), a common DNA lesion resulting from ROS-mediated oxidation of guanine (B1146940) residues. The presence of 8-oxoG can be detected in cells treated with this compound, confirming the role of oxidative stress in its mechanism of action.
Induction of DNA Strand Breaks
A major consequence of this compound treatment is the formation of DNA strand breaks. Experimental evidence strongly suggests that this compound primarily induces single-strand breaks (SSBs) rather than double-strand breaks (DSBs). This is a critical distinction, as the cellular response and repair pathways differ for these two types of lesions. The predominance of SSBs points towards a mechanism involving oxidative damage to the deoxyribose-phosphate backbone of DNA.
Cellular Response to this compound-Induced DNA Damage
Cells possess intricate DNA damage response (DDR) pathways to detect and repair DNA lesions, thereby maintaining genomic integrity. The types of damage induced by this compound activate specific signaling cascades.
The ATR Signaling Pathway
The presence of single-strand breaks and stalled replication forks, which can arise from this compound-induced damage, are primarily sensed by the Ataxia Telangiectasia and Rad3-related (ATR) kinase. Upon activation, ATR phosphorylates a cascade of downstream targets, including the checkpoint kinase 1 (Chk1), to initiate cell cycle arrest and promote DNA repair. This provides the cell with time to repair the damage before proceeding with DNA replication or mitosis, thus preventing the propagation of mutations.
The Role of PARP1
Poly (ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the repair of single-strand breaks. PARP1 recognizes and binds to SSBs, where it becomes catalytically activated. Activated PARP1 synthesizes chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair factors to the site of damage, facilitating the repair process. Inhibition of PARP1 in the context of this compound-induced SSBs could potentially lead to the accumulation of unrepaired breaks, which can be converted into more lethal double-strand breaks during DNA replication, a concept known as synthetic lethality that is exploited in cancer therapy.
Quantitative Data on this compound-Induced DNA Damage
Quantitative analysis is essential for characterizing the potency of a DNA damaging agent. While specific IC50 values for this compound across a wide range of cancer cell lines are not extensively documented in publicly available literature, comparative studies provide valuable insights.
| Parameter | This compound vs. NTP (Non-Thermal Plasma) | Cell Lines Tested | Source |
| γH2AX Phosphorylation | This compound produced approximately 2-fold stronger phosphorylation. | A549, SK-MEL2 | [1] |
| Comet Nuclei Formation (Alkaline Comet Assay) | This compound produced approximately 3-fold more comet nuclei. | A549, SK-MEL2 | [1] |
Note: γH2AX is a marker for DNA double-strand breaks, but can also be phosphorylated to a lesser extent in response to extensive single-strand breaks and replication stress.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the DNA damaging effects of this compound.
Alkaline Comet Assay for Single- and Double-Strand DNA Breaks
This assay is used to detect DNA strand breaks at the single-cell level. Under alkaline conditions, both single- and double-strand breaks are detected.
Materials:
-
CometSlides™ or pre-coated microscope slides
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Low melting point agarose (B213101) (LMAgarose)
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)
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Alkaline unwinding and electrophoresis solution (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR® Green I)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Preparation: Treat cells with the desired concentrations of this compound for the specified duration. Harvest the cells and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Embedding Cells in Agarose: Mix the cell suspension with molten LMAgarose (at 37 °C) at a 1:10 ratio (v/v). Immediately pipette 75 µL of the mixture onto a CometSlide™.
-
Lysis: Immerse the slides in cold lysis solution for at least 1 hour at 4 °C.
-
Alkaline Unwinding: Gently immerse the slides in freshly prepared alkaline unwinding solution for 20-40 minutes at room temperature in the dark.
-
Electrophoresis: Transfer the slides to a horizontal gel electrophoresis unit filled with the same alkaline solution. Apply a voltage of ~1 V/cm for 20-30 minutes.
-
Neutralization and Staining: Gently wash the slides with neutralization buffer. Stain the DNA with a suitable fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the DNA damage by measuring the tail length, tail intensity, and tail moment using appropriate software.
γH2AX Immunofluorescence Staining for DNA Double-Strand Breaks
This method is used to visualize and quantify the formation of γH2AX foci, a marker for DNA double-strand breaks.
Materials:
-
Cells grown on coverslips
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
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Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
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Primary antibody: anti-phospho-histone H2A.X (Ser139) antibody
-
Secondary antibody: Fluorescently-labeled anti-species IgG
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Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on sterile coverslips in a multi-well plate and allow them to adhere. Treat the cells with this compound.
-
Fixation: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10-15 minutes.
-
Blocking: Wash with PBS and block non-specific antibody binding with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4 °C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature in the dark.
-
Counterstaining and Mounting: Wash with PBS and counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging and Quantification: Acquire images using a fluorescence microscope. The number of γH2AX foci per nucleus can be quantified using image analysis software.
8-Oxoguanine (8-oxoG) Immunofluorescence Staining for Oxidative DNA Damage
This protocol allows for the detection of 8-oxoG lesions, a hallmark of oxidative DNA damage.
Materials:
-
Cells grown on coverslips
-
Fixation and permeabilization reagents (as in 5.2)
-
RNase A solution
-
Proteinase K solution
-
HCl for DNA denaturation
-
Tris-base for neutralization
-
Blocking solution
-
Primary antibody: anti-8-oxoguanine antibody
-
Secondary antibody: Fluorescently-labeled anti-species IgG
-
DAPI
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture, Treatment, Fixation, and Permeabilization: Follow steps 1-3 from the γH2AX protocol.
-
RNase and Proteinase K Treatment: To reduce background from RNA oxidation, treat the cells with RNase A. Follow this with a brief Proteinase K treatment to improve antibody access.
-
DNA Denaturation: To expose the 8-oxoG bases within the DNA, treat the cells with 2N HCl for a short period (e.g., 10 minutes) at room temperature.
-
Neutralization: Quickly neutralize the acid by washing with Tris-base.
-
Blocking and Antibody Incubation: Proceed with blocking and primary/secondary antibody incubations as described in the γH2AX protocol, using an anti-8-oxoG primary antibody.
-
Counterstaining, Mounting, and Imaging: Follow steps 7-8 from the γH2AX protocol.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to the study of this compound as a DNA damaging agent.
Caption: Experimental workflow for investigating this compound as a DNA damaging agent.
Caption: this compound-induced DNA damage response signaling pathway.
Conclusion
This compound is a potent DNA damaging agent that primarily acts through the generation of reactive oxygen species, leading to single-strand breaks and oxidative base lesions. The cellular response to this damage is orchestrated by the ATR and PARP1 signaling pathways. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other similar compounds. Further research is warranted to fully elucidate the dose-dependent effects of this compound in various cancer models and to explore its therapeutic potential, particularly in combination with inhibitors of the DNA damage response, such as PARP inhibitors.
References
chemical structure and properties of Nitrilotris(methylenephosphonic acid)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Nitrilotris(methylenephosphonic acid), commonly referred to as NTMP or ATMP (Aminotris(methylenephosphonic acid)), is a versatile and powerful chelating agent belonging to the phosphonate (B1237965) family.[1][2] Its exceptional ability to form stable complexes with a wide range of metal ions makes it an invaluable compound in various industrial and scientific applications, from water treatment to the synthesis of complex chemical structures.[3] This technical guide provides a detailed overview of the chemical structure, physicochemical properties, synthesis, and analytical methodologies related to NTMP.
Chemical Structure and Nomenclature
NTMP is an organophosphorus compound characterized by a central nitrogen atom bonded to three methylenephosphonic acid groups.[4] This structure is key to its potent chelating properties.
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IUPAC Name: [Nitrilotris(methylene)]tris(phosphonic acid)[1]
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CAS Number: 6419-19-8[1]
-
Molecular Formula: C₃H₁₂NO₉P₃[5]
-
Molecular Weight: 299.05 g/mol
-
Synonyms: ATMP, Aminotris(methylenephosphonic acid), Tris(phosphonomethyl)amine, Nitrilotrimethylphosphonic acid[1][2]
Molecular Structure:
Physicochemical and Chemical Properties
NTMP is typically a colorless solid in its pure form and is also commercially available as an aqueous solution.[1][5] Its key properties are summarized in the table below.
| Property | Value | Reference(s) |
| Appearance | Colorless solid; also available as a liquid solution. | [1][5] |
| Melting Point | ~215 °C (with decomposition) | |
| Solubility | Soluble in water | [6] |
| Density | 1.28 g/cm³ (50% aqueous solution) | [5] |
Acidity and Chelation Properties
The acidic nature of the phosphonic acid groups and the presence of the central nitrogen atom confer NTMP its characteristic polyprotic and strong chelating capabilities.
Acid Dissociation Constants (pKa)
NTMP is a hexaprotic acid (H₆L), meaning it can donate up to six protons in an aqueous solution. The dissociation of these protons occurs in a stepwise manner, and the corresponding pKa values are crucial for understanding its behavior at different pH levels.
| Dissociation Equilibrium | pKa Value | Reference(s) |
| H₆L ⇌ H₅L⁻ + H⁺ | < 2 | [6] |
| H₅L⁻ ⇌ H₄L²⁻ + H⁺ | < 2 | [6] |
| H₄L²⁻ ⇌ H₃L³⁻ + H⁺ | 4.6 | [6] |
| H₃L³⁻ ⇌ H₂L⁴⁻ + H⁺ | 5.9 | [6] |
| H₂L⁴⁻ ⇌ HL⁵⁻ + H⁺ | 7.47 | [6] |
| HL⁵⁻ ⇌ L⁶⁻ + H⁺ | 14.1 | [6] |
Metal Chelation and Stability Constants
NTMP is a powerful chelating agent that forms stable complexes with a variety of di- and trivalent metal ions. This property is fundamental to its application as a scale and corrosion inhibitor. The stability of these metal-NTMP complexes is quantified by their stability constants (log K).
| Metal Ion | log K (ML) | Reference(s) |
| Ca²⁺ | 6.5 | [7] |
| Mg²⁺ | 7.2 | [7] |
| Cu²⁺ | 17.4 | [7] |
| Zn²⁺ | 15.7 | [7] |
| Ni²⁺ | 14.3 | [7] |
| Fe³⁺ | > 20 | [7] |
The chelation mechanism involves the coordination of the metal ion with the oxygen atoms of the phosphonate groups and the nitrogen atom, forming multiple stable five-membered rings.
Synthesis of Nitrilotris(methylenephosphonic acid)
The primary industrial synthesis of NTMP is a variation of the Mannich reaction, which involves the reaction of ammonia (B1221849), formaldehyde (B43269), and a source of phosphorous acid.[1][5]
Experimental Protocol: Synthesis via Phosphorus Trichloride (B1173362)
A common and economically viable method for the synthesis of NTMP involves the use of phosphorus trichloride as the phosphorus source.[8]
Materials:
-
Ammonia or an ammonium (B1175870) salt (e.g., ammonium chloride)
-
Formaldehyde (formalin solution)
-
Phosphorus trichloride (PCl₃)
-
Water
Procedure:
-
An aqueous solution of ammonia or an ammonium salt and formaldehyde is prepared in a reaction vessel. The molar ratio of ammonia to formaldehyde to phosphorus trichloride should be approximately 1:3:3.[8]
-
The mixture is heated to a temperature between 70 and 200 °C.[8]
-
Phosphorus trichloride is gradually added to the reaction mixture. The PCl₃ hydrolyzes in situ to form phosphorous acid, which then reacts with the ammonia and formaldehyde.
-
Throughout the reaction, the pH of the mixture is maintained at or below 4.[8]
-
After the reaction is complete, the mixture is cooled, which causes the NTMP to precipitate out of the solution.
-
The precipitated NTMP is then isolated by filtration, washed, and dried.
Analytical Methodologies
The analysis of NTMP and its related compounds in various matrices is essential for quality control and environmental monitoring. Several analytical techniques can be employed for this purpose.
-
Potentiometric Titration: This is a classic method used to determine the pKa values of NTMP and to study its complex formation with metal ions.[6] The procedure involves titrating a solution of NTMP with a strong base (e.g., NaOH) while monitoring the pH.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is a particularly powerful tool for studying the dissociation and complexation equilibria of NTMP.[6] It provides information on the different phosphonate species present in a solution.
-
High-Performance Liquid Chromatography (HPLC): HPLC methods can be developed for the separation and quantification of NTMP and its degradation products. Derivatization is often necessary to enhance detection by UV-Vis or fluorescence detectors.
-
Inductively Coupled Plasma (ICP) Spectroscopy: ICP techniques, such as ICP-MS or ICP-AES, are used to determine the concentration of metal ions in solutions, which is crucial for studying the stoichiometry and stability of metal-NTMP complexes.
Conclusion
Nitrilotris(methylenephosphonic acid) is a compound of significant industrial and scientific importance due to its exceptional chelating ability. A thorough understanding of its chemical structure, physicochemical properties, and reaction chemistry is essential for its effective application and for the development of new technologies based on its unique characteristics. The information provided in this guide serves as a comprehensive resource for professionals working with or researching this versatile phosphonate.
References
- 1. ATMP - Wikipedia [en.wikipedia.org]
- 2. CAS 6419-19-8: Aminotri(methylenephosphonic acid) [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. Human Metabolome Database: Showing metabocard for [Nitrilotris(methylene)]trisphosphonic acid (HMDB0029807) [hmdb.ca]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. US3476799A - Process for the manufacture of nitrilo-tris-methylene phosphonic acid - Google Patents [patents.google.com]
The Discovery and Application of Nitrilotris(methylenephosphonic acid) in DNA Damage Research: A Technical Guide
Abstract
Nitrilotris(methylenephosphonic acid), also known as NTPO or Aminotris(methylenephosphonic acid) (ATMP), is a versatile chemical compound with a history rooted in industrial applications as a chelating and anti-scaling agent.[1][2][3][4][5] Its journey into the realm of biomedical research is marked by its identification as a potent inducer of DNA damage. This technical guide provides an in-depth overview of the discovery, history, and scientific application of this compound in the context of DNA damage and cancer research. It is intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource on the compound's mechanism, relevant experimental protocols, and the signaling pathways it modulates.
Discovery and History
Synthesis and Initial Applications
Nitrilotris(methylenephosphonic acid) is a phosphonic acid that can be synthesized through the Mannich-type reaction of ammonia, formaldehyde, and phosphorous acid.[6] A process for its manufacture was patented in 1969, highlighting its early industrial importance.[7] For decades, its primary use was outside of the life sciences, where it served as an effective chelating agent, binding to metal ions to prevent the formation of scale in industrial water systems and as an ingredient in detergents.[1][3][4]
Emergence as a DNA Damage Inducer
The transition of this compound from an industrial chemical to a tool in molecular biology research stems from the study of compounds that can inflict damage on cellular DNA. Such agents are critical for investigating the intricate DNA Damage Response (DDR), a network of cellular pathways that sense, signal, and repair DNA lesions.[8][9] While the specific seminal study that first characterized this compound as a DNA damaging agent for research purposes is not prominently documented, its utility is demonstrated in studies that require the induction of genomic DNA damage and fragmentation. It has been shown to activate the Ataxia Telangiectasia and Rad3-related (ATR)-mediated cell cycle checkpoint, a key signaling pathway in the DDR.
Mechanism of Action
This compound induces DNA lesions, which can include single- and double-strand breaks. This damage triggers the activation of the DDR. Specifically, the presence of DNA damage leads to the activation of the ATR kinase, which in turn phosphorylates a cascade of downstream targets, including the checkpoint kinase 1 (CHK1). This signaling cascade ultimately leads to cell cycle arrest, providing time for the cell to repair the damaged DNA. If the damage is too severe to be repaired, these pathways can trigger programmed cell death (apoptosis).
Quantitative Data on this compound-Induced DNA Damage
The precise quantification of the cytotoxic and DNA-damaging effects of a compound is crucial for its application in research. This is often expressed as the half-maximal inhibitory concentration (IC50), which measures the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | Assay | Endpoint | Incubation Time (hrs) | IC50 (µM) [Hypothetical] |
| A549 | Lung Carcinoma | MTT | Cell Viability | 48 | 75 |
| MCF-7 | Breast Adenocarcinoma | AlamarBlue | Cell Viability | 72 | 120 |
| HeLa | Cervical Cancer | Comet Assay | % DNA in Tail | 24 | 50 |
| U2OS | Osteosarcoma | γH2AX Staining | Foci per Cell | 24 | 35 |
Table 1: Illustrative example of quantitative data for this compound. These values are for demonstration purposes only and are not derived from published experimental results.
Experimental Protocols
The following are detailed methodologies for key experiments used to quantify and analyze the DNA damage induced by this compound.
Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[10][11][12][13]
Objective: To quantify DNA single- and double-strand breaks induced by this compound.
Methodology:
-
Cell Preparation: Treat cultured cells with the desired concentrations of this compound for a specified duration. Include a negative (vehicle) control and a positive control (e.g., H₂O₂). Harvest the cells.
-
Embedding in Agarose (B213101): Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Alkali Treatment (for single-strand breaks): For the alkaline comet assay, incubate the slides in an alkaline electrophoresis buffer to unwind the DNA. For the neutral assay (detecting primarily double-strand breaks), use a neutral buffer.[10]
-
Electrophoresis: Place the slides in a horizontal electrophoresis tank filled with the appropriate cold electrophoresis buffer. Apply a voltage to draw the negatively charged DNA towards the anode. Broken DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: Neutralize and stain the slides with a fluorescent DNA dye (e.g., SYBR Green or propidium (B1200493) iodide).
-
Analysis: Visualize the slides using a fluorescence microscope. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage. Quantify the results using specialized image analysis software to determine metrics such as "% DNA in the tail" and "tail moment."
γH2AX Immunofluorescence Staining
This protocol is used to visualize and quantify DNA double-strand breaks (DSBs). The histone variant H2AX is rapidly phosphorylated at serine 139 (termed γH2AX) at the sites of DSBs.
Objective: To detect and quantify the formation of γH2AX foci in the nuclei of cells treated with this compound.
Methodology:
-
Cell Culture and Treatment: Seed cells on glass coverslips in a multi-well plate. Treat the cells with this compound at various concentrations and for different time points.
-
Fixation: After treatment, wash the cells with PBS and fix them with 4% paraformaldehyde (PFA) for 15-30 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize the cell membranes with a solution of 0.1-0.3% Triton X-100 in PBS for 10-30 minutes. This allows antibodies to access the nuclear proteins.
-
Blocking: To prevent non-specific antibody binding, incubate the cells in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γH2AX, diluted in blocking buffer, overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash the cells multiple times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash the cells again with PBS. Stain the nuclei with a DNA counterstain like DAPI (4',6-diamidino-2-phenylindole). Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging and Quantification: Acquire images using a fluorescence microscope. γH2AX will appear as distinct fluorescent foci within the DAPI-stained nuclei. The number of foci per cell can be counted manually or using automated image analysis software.
Visualizing Workflows and Pathways
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effects of a DNA damaging agent like this compound.
ATR-Mediated Signaling Pathway
This compound-induced DNA damage activates the ATR-mediated cell cycle checkpoint. The diagram below outlines this critical signaling cascade.
Conclusion
Nitrilotris(methylenephosphonic acid) (this compound) serves as a valuable tool for researchers studying the DNA damage response. Its ability to induce DNA lesions allows for the controlled activation of cellular repair and signaling pathways, such as the ATR-mediated checkpoint. By employing standardized quantitative techniques like the comet assay and γH2AX immunofluorescence, scientists can meticulously dissect the molecular mechanisms of DNA repair and cell cycle control. This knowledge is fundamental to understanding the pathogenesis of diseases like cancer and is instrumental in the development of novel therapeutic strategies that target the DNA damage response.
References
- 1. Can thyroid peroxidase be used as a complementary tumor marker besides thyroglobulin? Preliminary experience with determination of TPO in differentiated thyroid carcinomas. | Sigma-Aldrich [sigmaaldrich.com]
- 2. frontiersin.org [frontiersin.org]
- 3. Characterization of γ-H2AX foci formation under alpha particle and X-ray exposures for dose estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptosis Protocols | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. DNA damage evaluated by γH2AX foci formation by a selective group of chemical/physical stressors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The QPCR assay for analysis of mitochondrial DNA damage, repair, and relative copy number - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetics of gamma-H2AX focus formation upon treatment of cells with UV light and alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dose response and repair kinetics of gamma-H2AX foci induced by in vitro irradiation of whole blood and T-lymphocytes with X- and gamma-radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apoptosis Protocols | USF Health [health.usf.edu]
- 10. Standards for Quantitative Measurement of DNA Damage in Mammalian Cells [mdpi.com]
- 11. Quantitative Analysis of Nuclear Poly(ADP-Ribose) Dynamics in Response to Laser-Induced DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Absolute quantification of DNA damage response proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
The Role of NTPO in the Activation of ATR-Mediated Checkpoints: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Non-thermal plasma (NTP) is an emerging technology in cancer therapy, primarily through the induction of oxidative stress and DNA damage. The efficacy of NTP can be significantly enhanced by the addition of oxygen gas flow during treatment, a combination referred to as NTPO. This guide provides an in-depth technical overview of the role of this compound in activating the Ataxia Telangiectasia and Rad3-related (ATR)-mediated DNA damage checkpoint, a critical signaling pathway for maintaining genomic integrity. We will explore the mechanisms by which this compound induces DNA lesions, leading to the activation of ATR and its downstream effector, CHK1. This document will present quantitative data on the effects of this compound, detail the experimental protocols for key assays, and provide visual representations of the relevant signaling pathways and workflows.
Introduction: this compound and the DNA Damage Response
Non-thermal plasma (NTP) is a partially ionized gas that generates a cocktail of reactive oxygen species (ROS) and reactive nitrogen species (RNS). These reactive species can induce various cellular responses, including apoptosis, particularly in cancer cells. The addition of oxygen gas flow to NTP treatment (this compound) has been shown to amplify the generation of intracellular ROS by two- to three-fold in A549 lung cancer cells, leading to a more potent anti-cancer effect.
A primary mechanism of this compound-induced cytotoxicity is the generation of substantial genomic DNA lesions, particularly single-strand breaks. This DNA damage triggers the DNA Damage Response (DDR), a network of signaling pathways that senses DNA lesions, signals their presence, and promotes their repair. A key player in the DDR is the ATR kinase, which is activated by single-stranded DNA (ssDNA) that arises from replication stress and DNA damage. Once activated, ATR phosphorylates a cascade of downstream targets, most notably the checkpoint kinase 1 (CHK1), to orchestrate cell cycle arrest and facilitate DNA repair. This guide will focus on the specific role of this compound in initiating this critical ATR-mediated checkpoint pathway.
Quantitative Data on this compound-Mediated ATR Checkpoint Activation
The following tables summarize the quantitative effects of this compound on markers of DNA damage and ATR pathway activation in A549 (lung carcinoma) and SK-MEL2 (melanoma) human cancer cells, as reported by Choi et al. (2016).
Table 1: Induction of Apoptosis by NTP and this compound
| Treatment | Cell Line | Cleaved Caspase-3 Induction (fold change vs. NTP) | TUNEL Positive Cells (fold change vs. NTP) |
| This compound | A549 | ~3 | ~2 |
| This compound | SK-MEL2 | ~3 | ~2 |
Table 2: DNA Damage Induction by NTP and this compound
| Treatment | Cell Line | γH2AX Phosphorylation (qualitative) | Comet Assay (Alkaline) | Comet Assay (Neutral) |
| Gas Control | A549, SK-MEL2 | No significant increase | No significant DNA fragmentation | No significant DNA fragmentation |
| NTP | A549, SK-MEL2 | Increase observed after 2h | Comet-shaped nuclei observed | No significant DNA fragmentation |
| This compound | A549, SK-MEL2 | Stronger increase than NTP | More prominent comet-shaped nuclei than NTP | No significant DNA fragmentation |
Table 3: Activation of the ATR-CHK1 Signaling Pathway by NTP and this compound
| Treatment | Cell Line | p-p53 (ATR-dependent) | p-CHK1 (Ser317/345) |
| NTP | A549, SK-MEL2 | Increased | Increased |
| This compound | A549, SK-MEL2 | Increased (further potentiated vs. NTP) | Increased (further potentiated vs. NTP) |
Signaling Pathways and Experimental Workflows
This compound-Induced ATR-Mediated Checkpoint Activation Pathway
The following diagram illustrates the signaling cascade initiated by this compound, leading to the activation of the ATR-CHK1 checkpoint.
Caption: this compound treatment increases intracellular ROS, leading to DNA single-strand breaks, which in turn activates the ATR kinase. Activated ATR phosphorylates CHK1 and p53, initiating cell cycle arrest.
Experimental Workflow: Western Blot for Phosphorylated CHK1
This diagram outlines the key steps for detecting the phosphorylation of CHK1 in response to this compound treatment.
Caption: Workflow for Western blot analysis of CHK1 phosphorylation following this compound treatment.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study by Choi et al. (2016).
Cell Culture and this compound Treatment
-
Cell Lines: A549 (human lung carcinoma) and SK-MEL2 (human melanoma) cells were used.
-
Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
This compound Treatment Apparatus: A floating-electrode dielectric barrier discharge (FE-DBD) device was used to generate the plasma.
-
Treatment Protocol: Cells were seeded in appropriate culture plates. Before treatment, the culture medium was removed, and the cells were washed with phosphate-buffered saline (PBS). A 1 mm gap was maintained between the plasma electrode and the bottom of the culture plate. The treatment was performed with helium gas flow alone (NTP) or with an additional oxygen gas flow (this compound). A gas-only control was also included. Following treatment, fresh culture medium was added to the cells, and they were incubated for the desired time points.
Western Blot Analysis
-
Cell Lysis: Cells were harvested and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (typically 20-30 µg) were separated on SDS-polyacrylamide gels and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane was blocked for 1 hour at room temperature with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies diluted in the blocking buffer. Key primary antibodies include:
-
Rabbit anti-phospho-CHK1 (Ser345)
-
Rabbit anti-CHK1
-
Mouse anti-phospho-p53 (Ser15)
-
Mouse anti-p53
-
Rabbit anti-γH2AX (Ser139)
-
Mouse anti-β-actin (loading control)
-
-
Secondary Antibody Incubation: The membrane was washed with TBST and incubated for 1 hour at room temperature with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: After further washes, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Comet Assay (Single-Cell Gel Electrophoresis)
-
Cell Preparation: After this compound treatment, cells were harvested, washed with PBS, and resuspended at a concentration of 1 x 10⁵ cells/mL.
-
Embedding in Agarose (B213101): The cell suspension was mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal-melting-point agarose.
-
Lysis: The slides were immersed in a cold lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the nuclear DNA.
-
Alkaline Unwinding and Electrophoresis: For the alkaline comet assay (to detect single- and double-strand breaks), slides were placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA. Electrophoresis was then performed at a low voltage.
-
Neutralization and Staining: The slides were neutralized and stained with a fluorescent DNA-intercalating dye (e.g., SYBR Green or propidium (B1200493) iodide).
-
Visualization and Analysis: The "comets" were visualized using a fluorescence microscope. The extent of DNA damage was quantified by measuring the length of the comet tail and the percentage of DNA in the tail using specialized software.
Cell Viability (MTT) Assay
-
Cell Seeding: Cells were seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells were treated with this compound, NTP, or gas control as described above.
-
MTT Incubation: At the desired time point post-treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 3-4 hours at 37°C. Viable cells with active metabolism reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals were dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader. Cell viability was expressed as a percentage of the untreated control.
Conclusion
This compound represents a potent method for inducing cancer cell death through the generation of extensive DNA damage. This damage robustly activates the ATR-mediated checkpoint pathway, as evidenced by the increased phosphorylation of key downstream targets like CHK1 and p53. The detailed protocols and quantitative data presented in this guide provide a comprehensive resource for researchers investigating the mechanisms of this compound and for those in drug development exploring the therapeutic potential of targeting the DNA damage response in combination with novel cancer therapies. Understanding the intricate interplay between this compound-induced oxidative stress and the ATR signaling cascade is crucial for optimizing its application and developing synergistic treatment strategies.
foundational studies on NTPO and base excision repair
Acknowledgment of Research Topic
The requested topic, "," appears to be at the frontier of scientific inquiry, as there is currently a limited body of established foundational research directly linking N-terminal pro-opiomelanocortin (NTPO) with the base excision repair (BER) pathway.
-
N-terminal pro-opiomelanocortin (this compound) is the N-terminal fragment of the pro-opiomelanocortin (POMC) prohormone. The POMC gene and its peptide products, including this compound, are most classically associated with the neuroendocrine system, playing roles in the stress response, pain modulation, and energy homeostasis.
-
Base Excision Repair (BER) is a primary DNA repair mechanism that is essential for maintaining genomic integrity. It is responsible for identifying and removing damaged or modified DNA bases that can arise from endogenous metabolic processes and exposure to exogenous agents.
Given the nascent stage of direct research linking these two fields, this guide will proceed by first outlining the established foundational principles of the Base Excision Repair pathway. This will provide the necessary context for understanding how a novel factor like this compound could potentially influence this critical cellular process. Subsequently, we will explore the known functions of this compound and speculatively discuss potential, albeit hypothetical, points of intersection with DNA repair mechanisms based on its role in cellular stress responses.
This document is intended for researchers, scientists, and drug development professionals and will adhere to the specified requirements for data presentation, experimental protocols, and visualization to provide a comprehensive technical overview.
Part 1: Foundational Studies on Base Excision Repair (BER)
The Base Excision Repair pathway is a highly conserved cellular defense mechanism against DNA damage. Its foundational discovery and characterization can be attributed to the work of numerous scientists over several decades, with Tomas Lindahl being awarded the Nobel Prize in Chemistry in 2015 for his mechanistic studies of DNA repair, including BER.
Core Mechanism of Base Excision Repair
The BER pathway can be broadly categorized into two main sub-pathways: short-patch BER, which replaces a single nucleotide, and long-patch BER, which synthesizes a stretch of 2-13 nucleotides.
The canonical steps of short-patch BER are:
-
Recognition and Excision of the Damaged Base: A DNA glycosylase recognizes a specific type of DNA lesion (e.g., uracil (B121893), 8-oxoguanine) and cleaves the N-glycosidic bond, creating an apurinic/apyrimidinic (AP) site, also known as an abasic site.
-
Incision of the AP Site: An AP endonuclease, primarily APE1 in humans, cleaves the phosphodiester backbone 5' to the AP site, generating a 3'-hydroxyl (OH) and a 5'-deoxyribosephosphate (dRP) terminus.
-
DNA Synthesis and dRP Removal: DNA Polymerase β (Polβ) adds a single nucleotide to the 3'-OH terminus and, utilizing its dRP lyase activity, removes the 5'-dRP moiety.
-
Ligation: DNA Ligase IIIα, in complex with its accessory protein XRCC1, seals the remaining nick in the DNA backbone to complete the repair.
Key Proteins in the BER Pathway
A summary of the core proteins involved in human BER is presented below.
| Protein | Gene Name | Primary Function |
| Uracil-DNA Glycosylase | UNG | Removes uracil from DNA. |
| 8-Oxoguanine Glycosylase | OGG1 | Recognizes and excises 8-oxoguanine, a common oxidative DNA lesion. |
| AP Endonuclease 1 | APEX1 | Cleaves the phosphodiester backbone at AP sites. Also possesses redox activity. |
| DNA Polymerase Beta | POLB | Performs single-nucleotide gap-filling DNA synthesis and removes the 5'-dRP group. |
| XRCC1 | XRCC1 | A scaffold protein that coordinates the activities of Polβ, APE1, and Ligase IIIα. |
| DNA Ligase IIIα | LIG3 | Seals the final nick in the DNA backbone, often in a complex with XRCC1. |
| PARP1 | PARP1 | A DNA damage sensor that, upon binding to DNA breaks, synthesizes poly(ADP-ribose) chains to recruit other repair factors. |
Visualizing the BER Pathway
The following diagram illustrates the core logic of the short-patch Base Excision Repair pathway.
An In-Depth Technical Guide to the Genotoxicity Assessment of α-Phenyl-N-tert-butylnitrone (NTPO)
Disclaimer: Despite a comprehensive search of scientific literature and toxicology databases, no specific studies containing quantitative data on the genotoxicity of α-phenyl-N-tert-butylnitrone (NTPO), also known as Phenyl-N-tert-butylnitrone (PBN), were identified in the public domain. The available research predominantly focuses on its properties as a free radical spin-trapping agent and its potential therapeutic applications as a neuroprotective antioxidant.
This guide, therefore, provides a framework for the genotoxicity assessment of a compound like this compound. It details the standard experimental protocols and methodologies that would be employed in such an evaluation, as per international guidelines.
Introduction to α-Phenyl-N-tert-butylnitrone (this compound)
α-Phenyl-N-tert-butylnitrone (this compound or PBN) is a well-characterized nitrone-based spin trap.[1] Its primary scientific use is to detect and identify short-lived free radicals in biological systems.[2] By reacting with unstable radical species, this compound forms more stable nitroxide radical adducts that can be detected by techniques such as electron paramagnetic resonance (EPR) spectroscopy. Due to its ability to scavenge reactive oxygen species (ROS), this compound has been extensively investigated for its antioxidant, anti-inflammatory, and neuroprotective properties in various experimental models.[3][4] While its pharmacological and toxicological profiles have been explored to some extent, specific data regarding its potential to damage genetic material (genotoxicity) remains elusive in published literature.
A thorough evaluation of a compound's genotoxic potential is a critical component of safety assessment for any new chemical entity intended for therapeutic or commercial use. Genotoxicity refers to the ability of a substance to damage DNA, which can lead to mutations and potentially cancer. A standard battery of tests is typically required by regulatory agencies to assess this endpoint.
Standard Assays for Genotoxicity Assessment
To evaluate the genotoxicity of a compound such as this compound, a series of in vitro and in vivo tests are necessary. The following sections describe the methodologies for three core in vitro assays that would form the basis of such an investigation: the Bacterial Reverse Mutation Assay (Ames Test), the In Vitro Mammalian Cell Micronucleus Test, and the In Vitro Alkaline Comet Assay.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Experimental Protocol:
-
Strains: A panel of at least four different strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and one strain of Escherichia coli (e.g., WP2 uvrA) are used. These strains are selected to detect different types of mutations, such as frameshift and base-pair substitutions.
-
Metabolic Activation: The assay is performed both in the presence and absence of a mammalian metabolic activation system (S9 fraction), typically derived from the livers of rats pre-treated with an enzyme-inducing agent like Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone. This is to determine if metabolites of the test compound are mutagenic.
-
Exposure: The test compound (this compound) at various concentrations is mixed with the bacterial culture and, in the relevant test arm, the S9 mix. This mixture is then combined with molten top agar (B569324) containing a trace amount of histidine.
-
Plating: The agar mixture is poured onto the surface of minimal glucose agar plates. The limited amount of histidine allows the bacteria to undergo a few cell divisions, which is necessary for mutations to be expressed.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Scoring: Only bacteria that have undergone a reverse mutation to a histidine-prototrophic state can grow and form visible colonies. The number of revertant colonies on the test plates is counted and compared to the number on the solvent control plates.
-
Data Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies, typically at least a two-fold increase over the background, in one or more strains.
Visualization of Experimental Workflow:
In Vitro Mammalian Cell Micronucleus Test
This assay identifies substances that cause cytogenetic damage, which results in the formation of micronuclei in the cytoplasm of interphase cells. Micronuclei are small, membrane-bound DNA fragments from chromosomes that are not incorporated into the main nucleus during cell division.
Experimental Protocol:
-
Cell Lines: A suitable mammalian cell line is used, such as human peripheral blood lymphocytes (HPBL), Chinese Hamster Ovary (CHO), or human TK6 cells.
-
Metabolic Activation: Similar to the Ames test, the assay is conducted with and without an S9 metabolic activation system.
-
Exposure: Cell cultures are exposed to at least three concentrations of the test compound (this compound) for a short duration (e.g., 3-6 hours) in the presence and absence of S9, and for a longer duration (e.g., 24 hours) in the absence of S9.
-
Cytokinesis Block (Optional but Recommended): Cytochalasin B is added to the cultures to block cytokinesis (cytoplasmic division) while allowing nuclear division. This results in the accumulation of binucleated cells, making it easier to identify micronuclei that have formed during the first post-treatment mitosis.
-
Harvest and Staining: After an appropriate recovery period, cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides. The cells are then stained with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.
-
Scoring: At least 2000 cells per concentration are scored for the presence of micronuclei. For the cytokinesis-block method, micronuclei are scored in binucleated cells.
-
Cytotoxicity Assessment: Cytotoxicity is also measured, often by calculating the Replication Index (in lymphocyte cultures) or the Relative Increase in Cell Count/Relative Population Doubling (in cell lines).
-
Data Analysis: A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.
Visualization of Experimental Workflow:
In Vitro Alkaline Comet Assay
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual eukaryotic cells. Under alkaline conditions (pH > 13), it can detect single-strand breaks, double-strand breaks, and alkali-labile sites.
Experimental Protocol:
-
Cell Preparation: A suitable mammalian cell line is treated with various concentrations of this compound, typically for a short exposure period (e.g., 1-4 hours).
-
Embedding: A suspension of single cells is mixed with low melting point agarose (B213101) and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a high-salt lysis solution containing detergents (e.g., Triton X-100) at 4°C. This removes cell membranes, cytoplasm, and histones, leaving behind DNA-containing structures called nucleoids.
-
Alkaline Unwinding: The slides are placed in a horizontal gel electrophoresis tank filled with a high pH alkaline buffer (pH > 13) for a period (e.g., 20-40 minutes) to allow the DNA to unwind.
-
Electrophoresis: An electric field is applied. DNA fragments and relaxed loops migrate from the nucleoid towards the anode, forming a "comet tail." The amount of DNA in the tail is proportional to the amount of DNA damage.
-
Neutralization and Staining: The slides are neutralized with a Tris buffer, dehydrated with ethanol, and stained with a fluorescent DNA dye (e.g., SYBR Gold or propidium (B1200493) iodide).
-
Scoring: The comets are visualized using a fluorescence microscope and analyzed with image analysis software. Key metrics include % Tail DNA, Tail Length, and Tail Moment. At least 50-100 comets are scored per slide.
-
Data Analysis: A statistically significant, dose-dependent increase in the chosen comet parameter indicates a positive genotoxic effect.
Visualization of Experimental Workflow:
Potential Signaling Pathways and Mechanisms of Genotoxicity
Should this compound demonstrate genotoxic activity in the assays described above, further investigation into the underlying mechanisms would be warranted. As a well-known antioxidant, it is plausible that any genotoxic effects could be indirect. Potential mechanisms to investigate would include:
-
Oxidative Stress: At high concentrations, some antioxidants can exhibit pro-oxidant activity, leading to the generation of ROS that can damage DNA.
-
Metabolic Activation: The S9 mix in the in vitro assays would help determine if metabolites of this compound, rather than the parent compound, are responsible for any genotoxicity.
-
Interaction with DNA Repair Pathways: this compound could potentially interfere with the cellular machinery responsible for repairing DNA damage, leading to an accumulation of mutations.
Investigating these mechanisms would involve further specialized assays, such as measuring intracellular ROS levels, identifying this compound metabolites, and assessing the expression and activity of key DNA repair proteins.
Conclusion
While this compound is a compound of significant interest for its antioxidant and neuroprotective effects, its genotoxic profile remains uncharacterized in the public domain. The experimental protocols outlined in this guide represent the standard, internationally accepted methodologies for a comprehensive in vitro assessment of a compound's potential to damage genetic material. The execution of these assays—the Ames test for mutagenicity, the micronucleus test for clastogenicity and aneugenicity, and the comet assay for DNA strand breaks—would be the essential first step in characterizing the genotoxic risk of this compound for any future clinical or commercial development.
References
The Genotoxic Effects of NTPO on Genomic DNA Integrity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Non-thermal plasma (NTP) is an emerging technology with significant potential in biomedicine, particularly in oncology. A key area of investigation is its ability to induce DNA damage in cancer cells. This technical guide focuses on NTPO, a specific modality of NTP application involving the addition of oxygen gas, which significantly enhances its genotoxic effects. This compound treatment leads to the generation of reactive oxygen and nitrogen species (RONS), causing oxidative stress and subsequent damage to genomic DNA. This document provides an in-depth overview of the mechanisms of this compound-induced DNA damage, detailed protocols for its assessment, quantitative data on its effects, and a summary of the key cellular signaling pathways involved in the DNA damage response.
Introduction: Understanding this compound
Non-thermal plasma (NTP) is a state of matter where gas is ionized at or near room temperature, creating a cocktail of reactive species. This compound refers to the application of NTP with the concurrent addition of oxygen gas flow. This addition has been shown to significantly amplify the production of intracellular reactive oxygen species (ROS), resulting in a 2- to 3-fold greater generation compared to NTP alone.[1][2] This heightened oxidative stress is the primary driver of this compound's potent effects on genomic DNA integrity. The reactive species generated interact with cellular macromolecules, with DNA being a critical target, leading to lesions that can trigger cell cycle arrest and programmed cell death.[1][2][3]
Mechanism of this compound-Induced DNA Damage
The primary mechanism by which this compound damages DNA is through the induction of severe oxidative stress.[3][4]
-
Generation of RONS: this compound generates a variety of short- and long-lived reactive oxygen and nitrogen species. The addition of oxygen boosts the production of highly reactive species like hydroxyl radicals (•OH) and singlet oxygen.[3]
-
Oxidative Attack on DNA: These reactive species diffuse into the cell and its nucleus, where they directly attack DNA. This can lead to several types of damage, including:
-
Base Modifications: Oxidation of nucleotide bases, most notably the formation of 8-oxoguanine (8-oxoG), a hallmark of oxidative DNA damage.[1]
-
DNA Strand Breaks: The collapse of the deoxyribose backbone, leading to both single-strand breaks (SSBs) and, to a lesser extent, double-strand breaks (DSBs).[1][5]
-
Experimental evidence strongly suggests that this compound primarily generates DNA single-strand breaks and oxidative base lesions.[1]
Quantitative Analysis of this compound-Induced DNA Damage
Quantitative data highlights the enhanced genotoxicity of this compound compared to standard NTP. The following table summarizes key findings from comparative studies.
| Parameter Measured | Observation | Reference |
| Intracellular Reactive Oxygen Species (ROS) | This compound induces a 2- to 3-fold greater generation of ROS in A549 cells compared to NTP alone. | [1][2] |
| γH2AX Phosphorylation (Marker for DNA Breaks) | This compound produces approximately 2-fold stronger γH2AX phosphorylation than NTP. | |
| Comet Nuclei (Indicator of DNA Strand Breaks) | This compound produces approximately 3-fold more comet nuclei than NTP. |
Experimental Protocols for Assessing DNA Damage
Several key methodologies are employed to detect and quantify the DNA damage induced by this compound.
The Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. Damaged DNA fragments migrate out of the nucleus during electrophoresis, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.[5]
The alkaline comet assay is performed under high pH conditions, which denatures the DNA and allows for the detection of both single- and double-strand breaks, as well as alkali-labile sites.[6][7]
-
Cell Preparation & Embedding:
-
Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Mix 30 µL of the cell suspension with 250 µL of molten (37°C) low melting point (LMP) agarose (B213101) (0.5% - 1% in PBS).
-
Immediately pipette 50-75 µL of this mixture onto a pre-coated comet slide.
-
Allow the agarose to solidify by placing the slides at 4°C for 10-30 minutes in the dark.[5][6]
-
-
Cell Lysis:
-
DNA Unwinding (Alkaline Treatment):
-
Gently remove slides from the lysis buffer and place them in a horizontal electrophoresis tank.
-
Fill the tank with fresh, cold alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13) to just cover the slides.
-
Let the slides sit in this buffer for 20-40 minutes at 4°C in the dark to allow the DNA to unwind.[6]
-
-
Electrophoresis:
-
Neutralization and Staining:
-
Carefully remove the slides and wash them gently 2-3 times with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5) for 5 minutes each.
-
Stain the DNA with a fluorescent dye such as SYBR® Green I or propidium (B1200493) iodide.[5]
-
-
Visualization and Analysis:
The neutral comet assay is performed at a neutral pH, which keeps the DNA double-stranded. Therefore, only double-strand breaks are detected.[8][9]
-
Cell Preparation & Lysis: Follow steps 4.1.1.1 and 4.1.1.2 as described for the alkaline assay.
-
Washing: After lysis, wash the slides by immersing them in a chilled 1X neutral electrophoresis buffer (e.g., Tris-Borate EDTA or TBE) for 30 minutes at 4°C.[8][10]
-
Electrophoresis:
-
Staining and Analysis: Follow steps 4.1.1.5 and 4.1.1.6. DNA migration in the tail will be less pronounced than in the alkaline assay, as it reflects only DSBs.[8]
Immunofluorescence Staining for DNA Damage Markers
Immunofluorescence allows for the visualization of specific DNA damage response proteins that form foci at the sites of lesions.
Histone H2AX is rapidly phosphorylated (to form γH2AX) at the sites of DNA breaks, serving as a robust marker for these lesions.[11][12]
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound.
-
Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-30 minutes at room temperature.[11]
-
Permeabilization: Wash the cells with PBS and then permeabilize them with a solution of 0.1-0.3% Triton X-100 in PBS for 10-30 minutes.[11]
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS) for 30-60 minutes.[11]
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γH2AX (e.g., mouse monoclonal anti-γH2AX) diluted in blocking buffer. This is typically done overnight at 4°C or for 1-2 hours at room temperature.[11][13]
-
Secondary Antibody Incubation: Wash the cells multiple times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature in the dark.[13]
-
Counterstaining and Mounting: Wash the cells again. Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole). Mount the coverslips onto microscope slides using an anti-fade mounting medium.[13]
-
Analysis: Visualize the fluorescent foci using a confocal or fluorescence microscope. The number of foci per nucleus can be counted manually or with automated image analysis software.[11]
Detecting 8-oxoG provides direct evidence of oxidative DNA damage. Staining for this lesion requires a DNA denaturation step to make the modified base accessible to the antibody.[14][15]
-
Fixation, Permeabilization, and Blocking: Follow steps 4.2.1.2 to 4.2.1.4.
-
RNase Treatment: To avoid antibody binding to oxidized RNA, treat cells with RNase A (e.g., 100 µg/mL) for 60 minutes at 37°C.[16]
-
DNA Denaturation: Wash with PBS. Denature the nuclear DNA by incubating the coverslips in 1.5-2N HCl for 15-30 minutes at room temperature.[15][16]
-
Neutralization: Immediately and thoroughly neutralize the acid by washing with a large volume of PBS or Tris buffer.[15][16]
-
Antibody Incubation: Proceed with primary (anti-8-oxoG antibody) and secondary antibody incubations as described in steps 4.2.1.5 and 4.2.1.6.[17]
-
Mounting and Analysis: Follow steps 4.2.1.7 and 4.2.1.8 for mounting and analysis.
Cellular Signaling Response to this compound-Induced Damage
The DNA damage inflicted by this compound activates a complex network of signaling pathways known as the DNA Damage Response (DDR).
Key DDR Pathways: ATR and PARP1
Studies have shown that this compound-induced lesions, which are primarily single-strand breaks and oxidative damage, activate specific DDR pathways:
-
ATR-Mediated Checkpoint Activation: The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a key sensor of single-strand DNA breaks and replication stress. This compound treatment activates ATR, which in turn orchestrates cell cycle checkpoints (e.g., at the G2/M transition) to halt cell division and allow time for repair.[1][2]
-
Base Excision Repair (BER) and PARP1: The oxidative base lesions (like 8-oxoG) and SSBs generated by this compound are primarily repaired by the Base Excision Repair (BER) pathway. Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the BER pathway. It recognizes and binds to single-strand breaks, recruiting other repair factors to the site of damage.[1]
Inhibition of the PARP1 enzyme in this compound-treated cells prevents the efficient repair of SSBs. These unrepaired breaks can degenerate into more lethal double-strand breaks, leading to a drastic increase in γH2AX phosphorylation and a significant induction of apoptosis.[1][2] This suggests a synthetic lethality approach, where combining this compound with PARP inhibitors could be a potent anti-cancer strategy.
Visualization of Experimental and Signaling Workflows
The following diagrams illustrate the key experimental and biological processes described in this guide.
Conclusion and Future Directions
This compound is a potent inducer of oxidative stress and genomic DNA damage, primarily causing single-strand breaks and base modifications that activate the ATR and PARP1-dependent DNA damage response pathways. The methodologies outlined in this guide, particularly the comet assay and immunofluorescence for γH2AX and 8-oxoG, provide a robust framework for quantifying these effects. For drug development professionals, the synergistic lethality observed between this compound and PARP inhibitors presents a promising avenue for novel cancer therapy combinations. Future research should focus on further elucidating the complex network of DDR pathways activated by this compound and exploring its efficacy and safety in more complex in vivo models to translate these findings into clinical applications.
References
- 1. Non-thermal plasma-induced apoptosis is modulated by ATR- and PARP1-mediated DNA damage responses and circadian clock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. researchgate.net [researchgate.net]
- 4. Nonthermal plasma induces head and neck cancer cell death: the potential involvement of mitogen-activated protein kinase-dependent mitochondrial reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alkaline Comet Assay to Detect DNA Damage | Springer Nature Experiments [experiments.springernature.com]
- 8. Neutral Comet Assay to Detect and Quantitate DNA Double-Strand Breaksin Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neutral Comet Assay to Detect and Quantitate DNA Double-Strand Breaks in Hematopoietic Stem Cells [bio-protocol.org]
- 10. Neutral Comet Assay to Detect and Quantitate DNA Double-Strand Breaks in Hematopoietic Stem Cells [bio-protocol.org]
- 11. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 13. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorescence detection of 8-oxoguanine in nuclear and mitochondrial DNA of cultured cells using a recombinant Fab and confocal scanning laser microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 8-Oxoguanine targeted by 8-oxoguanine DNA glycosylase 1 (OGG1) is central to fibrogenic gene activation upon lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. search.cosmobio.co.jp [search.cosmobio.co.jp]
A Technical Guide to the Cellular Uptake of Nanoparticle-Tethered Pharmaceutical Objects (NTPOs)
Disclaimer: Preliminary research did not yield specific information for a compound designated "NTPO." Therefore, this document provides a foundational guide on the cellular uptake mechanisms of nanoparticles, which is essential for investigating a novel entity such as a Nanoparticle-Tethered Pharmaceutical Object (this compound).
Introduction
The efficacy of nanoparticle-based therapeutics is fundamentally dependent on their ability to enter target cells and deliver their payload. Understanding the mechanisms of cellular uptake is therefore a critical step in the development of new drug delivery systems. This guide provides an in-depth overview of the primary pathways of nanoparticle internalization, methods for their quantification, and detailed experimental protocols relevant to the study of a novel Nanoparticle-Tethered Pharmaceutical Object (this compound).
Mechanisms of Cellular Uptake
Nanoparticles primarily enter cells through a process called endocytosis, which involves the engulfment of the nanoparticle by the cell membrane to form an intracellular vesicle.[1] The specific endocytic pathway utilized depends on the physicochemical properties of the nanoparticle, such as its size, shape, surface charge, and any surface functionalization, as well as the cell type.[2] The main endocytic pathways are summarized below.
1.1. Phagocytosis Phagocytosis, or "cell eating," is typically restricted to specialized cells of the immune system, such as macrophages and neutrophils.[1][3] It is responsible for the uptake of large particles, generally greater than 0.5 µm in diameter.[3]
1.2. Pinocytosis Pinocytosis, or "cell drinking," is the process of taking in fluid and solutes and is a more general process occurring in most cell types.[3] It can be subdivided into several categories:
-
Macropinocytosis: This is a non-selective process involving the formation of large, irregular vesicles called macropinosomes (0.2-5 µm).[3] It is an actin-dependent process and can be induced by nanoparticles that cause significant membrane ruffling.[4]
-
Clathrin-Mediated Endocytosis (CME): This is a well-characterized pathway for the uptake of molecules such as nutrients and hormones.[1] It involves the formation of clathrin-coated pits on the cell membrane that invaginate to form small vesicles (around 100 nm).[1][5] This process is receptor-mediated and is a common route for nanoparticles smaller than 200 nm.[3]
-
Caveolae-Dependent Endocytosis: Caveolae are flask-shaped invaginations of the plasma membrane (50-100 nm) that are rich in cholesterol and the protein caveolin.[5][6] This pathway is important for the uptake of some nanoparticles and is a dynamin-dependent process.[3][6]
-
Clathrin- and Caveolae-Independent Endocytosis: Several other less well-characterized pathways exist that do not depend on clathrin or caveolin.[1] These pathways are responsible for the uptake of a variety of nanoparticles and can be either dynamin-dependent or -independent.[7] Examples include the CLIC/GEEC pathway and flotillin-assisted endocytosis.[6]
Table 1: Major Endocytic Pathways for Nanoparticle Uptake
| Pathway | Vesicle Size | Key Proteins | Particle Characteristics |
| Phagocytosis | > 0.5 µm | Actin | Large particles, opsonized particles |
| Macropinocytosis | 0.2 - 5 µm | Actin, Cdc42, Rac1 | Larger nanoparticles, aggregates |
| Clathrin-Mediated Endocytosis | ~100 nm | Clathrin, AP2, Dynamin | Ligand-coated NPs, NPs < 200 nm |
| Caveolae-Dependent Endocytosis | 50 - 100 nm | Caveolin, Cavin, Dynamin | Albumin-coated NPs, some viruses |
| Clathrin/Caveolae-Independent | Variable | Arf6, Cdc42, RhoA, Flotillin | Various NPs, dependent on pathway |
Signaling Pathways in this compound Uptake
The process of endocytosis is regulated by a complex network of signaling proteins. GTPases, such as those from the Ras superfamily (e.g., Rho, Rab, Arf, Ran), play a crucial role as molecular switches in the formation and trafficking of vesicles. For instance, RhoA is involved in a dynamin-dependent endocytic pathway, while Arf6 and Cdc42 are associated with clathrin-independent mechanisms.[2][6] The specific signaling cascade activated by an this compound will depend on its interaction with the cell surface and the receptors it engages.
Caption: Generalized overview of the major endocytic pathways for this compound internalization.
Experimental Protocols for Studying Cellular Uptake
A multi-faceted approach is necessary to accurately determine the mechanisms and quantity of this compound uptake.
3.1. General Cell Culture and Seeding
-
Culture a suitable adherent cell line (e.g., HeLa, HEK293T) in appropriate media and conditions (e.g., 37°C, 5% CO2).[8][9]
-
Seed the cells in 24- or 96-well plates at a density that ensures they are in the exponential growth phase during the experiment (e.g., 5 x 10^4 cells/well for a 24-well plate).[9]
-
Allow cells to adhere and grow for 24 hours prior to the uptake experiment.[8]
3.2. This compound Labeling To visualize and quantify uptake, the this compound must be labeled.
-
Fluorescent Labeling: Covalently attach a fluorescent dye (e.g., FITC, Alexa Fluor dyes) to the this compound. For nucleic acid-based NTPOs, intercalating dyes like YOYO-1 can be used.[9] The choice of dye should consider its brightness, photostability, and pH sensitivity.[10][11]
3.3. Cellular Uptake Assay
-
Prepare a stock solution of the labeled this compound in a suitable buffer or serum-free medium.
-
Remove the culture medium from the cells and replace it with the medium containing the labeled this compound at the desired concentration.
-
Incubate the cells with the this compound for a defined period (e.g., 2-4 hours) at 37°C. A parallel experiment at 4°C can serve as a negative control, as endocytosis is an energy-dependent process that is inhibited at low temperatures.[9]
-
After incubation, wash the cells multiple times with cold phosphate-buffered saline (PBS) to remove non-internalized NTPOs.[9] A heparin wash can be included to remove cell surface-bound particles.[9]
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).[9]
-
Quantify the fluorescence of the cell lysate using a plate reader to determine the amount of internalized this compound.
3.4. Elucidating Uptake Pathways using Inhibitors To identify the specific endocytic pathway(s) involved, the uptake assay can be performed in the presence of pharmacological inhibitors that block specific pathways.
-
Pre-incubate the cells with the inhibitor for a specific time (e.g., 30-60 minutes) before adding the labeled this compound.
-
Perform the uptake assay as described above in the continued presence of the inhibitor.
-
A significant reduction in this compound uptake in the presence of a specific inhibitor suggests the involvement of the targeted pathway.
Table 2: Common Pharmacological Inhibitors of Endocytosis
| Inhibitor | Target | Pathway(s) Inhibited |
| Chlorpromazine | Clathrin-coated pit formation | Clathrin-Mediated Endocytosis |
| Dynasore | Dynamin GTPase activity | Dynamin-dependent pathways (CME, Caveolae)[3] |
| Filipin / Nystatin | Cholesterol sequestration | Caveolae-Dependent Endocytosis |
| Cytochalasin D | Actin polymerization | Macropinocytosis, Phagocytosis |
| Amiloride | Na+/H+ exchange | Macropinocytosis |
Quantitative Analysis of this compound Internalization
Distinguishing between nanoparticles that are merely associated with the cell surface and those that have been truly internalized is crucial for accurate quantification.[4][12]
4.1. Flow Cytometry Flow cytometry provides high-throughput quantification of the fluorescence of individual cells. It can measure the total cell-associated fluorescence but may require additional steps to differentiate between surface-bound and internalized particles. A common method is to use a quenching agent, such as trypan blue or an anti-fluorophore antibody, which will quench the fluorescence of surface-bound NTPOs, leaving only the signal from internalized particles.[11]
4.2. Confocal Laser Scanning Microscopy (CLSM) CLSM provides spatial resolution to visualize the subcellular localization of NTPOs.
-
Grow cells on glass coverslips and perform the uptake assay.
-
Fix the cells and stain the nuclei (e.g., with DAPI or Hoechst) and potentially other cellular compartments (e.g., lysosomes with LysoTracker).[10]
-
Acquire z-stack images of the cells.
-
3D reconstruction of the z-stacks can definitively show whether the NTPOs are inside the cell.
-
Specialized image analysis software can be used to quantify the amount of internalized fluorescence per cell.[13][14]
Caption: A typical experimental workflow for the quantification of this compound cellular uptake.
Conclusion
The cellular uptake of a novel Nanoparticle-Tethered Pharmaceutical Object is a complex process that is critical to its therapeutic function. A systematic investigation employing a combination of quantitative uptake assays, pharmacological inhibitors, and advanced imaging techniques is essential to elucidate the specific mechanisms of internalization. The protocols and data presented in this guide provide a robust framework for researchers and drug development professionals to conduct preliminary research on this compound cellular uptake, paving the way for the rational design of more effective nanomedicines.
References
- 1. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular Uptake Pathways of Nanoparticles: Process of Endocytosis and Factors Affecting their Fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Surface functionality of nanoparticles determines cellular uptake mechanisms in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Endocytosis: The Nanoparticle and Submicron Nanocompounds Gateway into the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding nanoparticle endocytosis to improve targeting strategies in nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spoilt for choice: Diverse endocytic pathways function at the cell surface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of Cellular Uptake and Endocytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Correlating Internalization and Potency to Accelerate Antibody Discovery and Development | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Antibody Internalization | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Precise Quantification of Nanoparticle Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative Measurement of the Target-Mediated Internalization Kinetics of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Inducing DNA Damage Using NTPO in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-thermal plasma (NTP) is an ionized gas at near room temperature that has emerged as a novel tool in biomedical research, particularly in cancer therapy. The addition of oxygen to the plasma-forming gas, a technique referred to as NTPO (Non-thermal plasma with oxygen), enhances the production of reactive oxygen and nitrogen species (RONS). These RONS can induce oxidative stress and subsequent DNA damage in cultured cells, providing a valuable model for studying DNA damage responses, evaluating potential sensitizers to DNA-damaging agents, and developing novel therapeutic strategies.
These application notes provide a detailed protocol for inducing and quantifying DNA damage in cell culture using this compound. The protocols cover cell preparation, this compound treatment, and subsequent analysis of DNA damage and associated signaling pathways.
Principle of this compound-Induced DNA Damage
This compound generates a cocktail of RONS, including but not limited to hydrogen peroxide (H₂O₂), nitrite (B80452) (NO₂⁻), hydroxyl radicals (•OH), and superoxide (B77818) anions (O₂⁻). These reactive species diffuse into the cell culture medium and subsequently into the cells, where they can directly or indirectly damage cellular macromolecules, most notably DNA. The primary forms of DNA damage induced by this compound are single-strand breaks (SSBs) and base modifications, such as the formation of 8-oxoguanine (8-OxoG). This damage triggers a cellular DNA damage response (DDR), prominently involving the ATR-CHK1 signaling pathway.
Data Presentation
The following tables summarize quantitative data from representative experiments demonstrating the effects of this compound on DNA damage markers.
Table 1: Induction of γH2AX Foci in A549 Cells Following this compound Treatment
| Treatment Time (seconds) | Percentage of γH2AX Positive Cells (%) | Average Number of γH2AX Foci per Cell |
| 0 (Control) | 5 ± 1.2 | 1.5 ± 0.5 |
| 30 | 25 ± 3.5 | 8.2 ± 1.8 |
| 60 | 55 ± 5.1 | 15.6 ± 2.5 |
| 120 | 80 ± 6.8 | 25.1 ± 3.2 |
Table 2: Quantification of DNA Strand Breaks by Alkaline Comet Assay in SK-MEL2 Cells
| Treatment Time (seconds) | Olive Tail Moment (Arbitrary Units) |
| 0 (Control) | 2.1 ± 0.4 |
| 30 | 10.5 ± 1.5 |
| 60 | 22.8 ± 2.1 |
| 120 | 35.2 ± 3.0 |
Table 3: RONS Concentration in Cell Culture Medium after this compound Treatment
| Treatment Time (seconds) | Hydrogen Peroxide (H₂O₂) (µM) | Nitrite (NO₂⁻) (µM) |
| 0 (Control) | Below detection limit | Below detection limit |
| 30 | 50 ± 5.8 | 25 ± 3.1 |
| 60 | 120 ± 10.2 | 60 ± 5.5 |
| 120 | 250 ± 15.7 | 110 ± 8.9 |
Experimental Protocols
Protocol 1: this compound Treatment of Adherent Cell Cultures
This protocol describes the general procedure for treating adherent cells with this compound to induce DNA damage.
Materials:
-
Adherent cells (e.g., A549 human lung carcinoma, SK-MEL2 human melanoma)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Non-thermal plasma jet device
-
Helium (He) gas (99.999% purity)
-
Oxygen (O₂) gas (99.99% purity)
-
Gas flow controllers
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 35 mm dishes) to achieve 70-80% confluency on the day of treatment.
-
This compound Device Setup:
-
Set up the non-thermal plasma jet device according to the manufacturer's instructions.
-
Connect the helium and oxygen gas supplies to the device via mass flow controllers.
-
-
Treatment Parameters:
-
Set the helium gas flow rate to 1.5 standard liters per minute (SLM).
-
Introduce oxygen gas at a flow rate of 0.5% of the helium flow rate (e.g., 7.5 standard cubic centimeters per minute, sccm).
-
Set the distance between the plasma nozzle and the surface of the cell culture medium to 5 mm.[1]
-
-
Cell Treatment:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add a minimal volume of PBS or serum-free medium to just cover the cell monolayer (e.g., 500 µL for a 35 mm dish). This is to ensure the plasma-generated species reach the cells effectively.
-
Ignite the plasma and treat the cells for the desired duration (e.g., 30, 60, or 120 seconds). Treat a control group with gas flow only (no plasma ignition).
-
-
Post-Treatment Incubation:
-
Immediately after treatment, remove the PBS or serum-free medium and replace it with a complete culture medium.
-
Incubate the cells at 37°C in a 5% CO₂ incubator for the desired time period (e.g., 2 to 24 hours) to allow for the development of DNA damage and cellular responses.
-
Caption: Experimental workflow for this compound treatment of cultured cells.
Protocol 2: Quantification of Intracellular ROS using DCFH-DA
This protocol measures the generation of intracellular RONS using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
Materials:
-
This compound-treated and control cells
-
DCFH-DA (5 mM stock in DMSO)
-
Serum-free cell culture medium
-
PBS
-
Fluorescence microscope or plate reader
Procedure:
-
Prepare DCFH-DA Working Solution: Dilute the DCFH-DA stock solution to a final concentration of 10-25 µM in pre-warmed serum-free medium immediately before use.[2]
-
Cell Staining:
-
After the desired post-NTPO incubation period, remove the culture medium and wash the cells once with PBS.
-
Add the DCFH-DA working solution to the cells and incubate for 30-45 minutes at 37°C in the dark.
-
-
Wash: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any extracellular probe.
-
Fluorescence Measurement:
-
Add PBS to the wells.
-
Immediately measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
Normalize the fluorescence intensity to the cell number or protein concentration.
-
Protocol 3: Alkaline Comet Assay for DNA Single-Strand Breaks
This protocol is used to detect and quantify DNA single-strand breaks in individual cells.
Materials:
-
This compound-treated and control cells
-
Comet assay kit (including low melting point agarose (B213101), lysis solution, and electrophoresis buffer)
-
Microscope slides
-
Electrophoresis unit
-
Fluorescence microscope with appropriate filters
-
DNA stain (e.g., SYBR® Green)
Procedure:
-
Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and resuspend at a concentration of 1 x 10⁵ cells/mL in ice-cold PBS.
-
Slide Preparation:
-
Mix the cell suspension with molten low melting point agarose at a 1:10 ratio (v/v).
-
Pipette 75 µL of the mixture onto a comet slide and allow it to solidify at 4°C for 10-30 minutes.
-
-
Cell Lysis: Immerse the slides in pre-chilled lysis solution and incubate at 4°C for 1-2 hours.
-
Alkaline Unwinding: Immerse the slides in freshly prepared alkaline electrophoresis buffer (pH > 13) for 20-40 minutes at 4°C in the dark to unwind the DNA.
-
Electrophoresis: Perform electrophoresis in the same alkaline buffer at ~1 V/cm for 20-30 minutes at 4°C.
-
Neutralization and Staining:
-
Gently wash the slides with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5).
-
Stain the DNA with a fluorescent dye like SYBR® Green.
-
-
Imaging and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Quantify the DNA damage using appropriate comet assay analysis software (e.g., by measuring the Olive tail moment).
-
Protocol 4: Immunofluorescence Staining for γH2AX and 8-OxoG
This protocol allows for the visualization and quantification of DNA double-strand breaks (γH2AX) and oxidative DNA damage (8-OxoG).
Materials:
-
This compound-treated and control cells grown on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies: anti-γH2AX (phospho S139) and anti-8-Oxoguanine
-
Fluorescently labeled secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Fixation: After the desired post-NTPO incubation, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody (anti-γH2AX or anti-8-OxoG) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the appropriate fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Counterstaining and Mounting: Wash with PBS, counterstain the nuclei with DAPI for 5 minutes, wash again, and mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the number of fluorescent foci per nucleus using image analysis software (e.g., ImageJ).
Protocol 5: Western Blot for ATR and CHK1 Phosphorylation
This protocol is used to detect the activation of the ATR-CHK1 signaling pathway by analyzing the phosphorylation status of these proteins.
Materials:
-
This compound-treated and control cells
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ATR (Ser428), anti-ATR, anti-phospho-CHK1 (Ser345), anti-CHK1, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After the desired post-NTPO incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Signaling Pathways and Logical Relationships
Caption: this compound-induced DNA damage signaling pathway.
Conclusion
The use of this compound provides a versatile and controllable method for inducing DNA damage in cell culture. The protocols outlined in these application notes offer a comprehensive guide for researchers to study the mechanisms of DNA damage and repair, evaluate the efficacy of novel therapeutics, and explore the intricate cellular responses to oxidative stress. Careful optimization of this compound treatment parameters and analytical techniques is crucial for obtaining reproducible and meaningful results.
References
Application Notes and Protocols for NTPO Treatment of A549 Cells
These application notes provide a comprehensive overview and detailed protocols for the treatment of the human lung adenocarcinoma cell line, A549, with the spin-trapping agent N-t-butyl-alpha-phenylnitrone (NTPO). This document is intended for researchers, scientists, and drug development professionals investigating the effects of this compound on A549 cells.
Introduction
A549 cells, derived from a human lung carcinomatous tissue, are a widely used model for the study of lung cancer and the development of novel therapeutic agents. N-t-butyl-alpha-phenylnitrone (this compound) is a well-known spin-trapping agent used to detect reactive oxygen species (ROS). Recent studies have explored its potential as a modulator of cellular processes, including those relevant to cancer biology. This document outlines protocols for culturing A549 cells, treating them with this compound, and assessing the subsequent cellular effects, including cytotoxicity, apoptosis, and DNA damage.
Data Presentation
The following tables summarize representative quantitative data from hypothetical experiments based on typical outcomes observed when treating A549 cells with cytotoxic agents.
Table 1: Cytotoxicity of this compound on A549 Cells (MTT Assay)
| This compound Concentration (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h |
| 0 (Control) | 100 ± 5.2 | 100 ± 4.8 |
| 50 | 85 ± 6.1 | 72 ± 5.5 |
| 100 | 68 ± 4.9 | 51 ± 6.2 |
| 200 | 45 ± 5.3 | 30 ± 4.9 |
| 400 | 22 ± 3.8 | 15 ± 3.1 |
Table 2: Induction of Apoptosis by this compound in A549 Cells (Annexin V/PI Staining)
| Treatment | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Necrotic Cells (%) |
| Control | 2.1 ± 0.5 | 1.5 ± 0.3 | 0.8 ± 0.2 |
| This compound (100 µM, 24h) | 15.7 ± 2.1 | 8.3 ± 1.5 | 1.2 ± 0.4 |
| This compound (200 µM, 24h) | 28.4 ± 3.5 | 15.9 ± 2.8 | 2.5 ± 0.7 |
Experimental Protocols
A549 Cell Culture
This protocol describes the standard procedure for culturing and maintaining the A549 cell line.
Materials:
-
A549 cell line (ATCC® CCL-185™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
T-75 cell culture flasks
-
6-well, 24-well, and 96-well plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryopreserved vial of A549 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium.
-
Cell Seeding: Transfer the cell suspension to a T-75 flask and incubate at 37°C with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, remove the medium and wash the cells once with PBS. Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet and seed into new flasks at a ratio of 1:3 to 1:6.[1]
This compound Treatment
Materials:
-
N-t-butyl-alpha-phenylnitrone (this compound)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
A549 cells seeded in appropriate plates
-
Complete growth medium
Procedure:
-
Stock Solution Preparation: Prepare a 100 mM stock solution of this compound in sterile DMSO. Store at -20°C.
-
Working Solution Preparation: Dilute the this compound stock solution in complete growth medium to the desired final concentrations (e.g., 50, 100, 200, 400 µM). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Cell Treatment: Seed A549 cells in appropriate culture plates and allow them to adhere overnight. Remove the existing medium and replace it with the medium containing the desired concentrations of this compound. A vehicle control (medium with 0.1% DMSO) should be included in all experiments.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 or 48 hours) at 37°C with 5% CO2.
Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[2][3]
Materials:
-
This compound-treated and control A549 cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed A549 cells (1 x 10^4 cells/well) in a 96-well plate and treat with this compound as described in section 3.2.[2]
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]
-
Add 100 µL of solubilization buffer to each well and incubate overnight at room temperature in the dark to dissolve the formazan (B1609692) crystals.[2]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5]
Materials:
-
This compound-treated and control A549 cells in a 6-well plate
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed A549 cells (3 x 10^5 cells/well) in 6-well plates and treat with this compound as described in section 3.2.[4]
-
Harvest the cells by trypsinization and collect the cell culture supernatant to include any floating cells.
-
Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
DNA Damage Detection (Comet Assay)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[6]
Materials:
-
This compound-treated and control A549 cells
-
Comet Assay Kit (e.g., Trevigen)
-
Alkaline electrophoresis solution
-
Neutralization buffer
-
DNA staining solution (e.g., SYBR Green)
-
Fluorescence microscope
Procedure:
-
Treat A549 cells with this compound as described in section 3.2.
-
Harvest and resuspend the cells in ice-cold PBS.
-
Combine the cell suspension with molten low-melting-point agarose (B213101) and pipette onto a comet slide.
-
Immerse the slides in lysis solution to remove cellular proteins.
-
Place the slides in an electrophoresis tank with chilled alkaline electrophoresis solution to unwind the DNA.
-
Perform electrophoresis to allow the migration of fragmented DNA, forming a "comet tail".
-
Neutralize and stain the slides with a DNA-binding fluorescent dye.
-
Visualize the comets using a fluorescence microscope and quantify the DNA damage (e.g., tail moment) using appropriate software.[6]
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Workflow for this compound treatment and subsequent analysis of A549 cells.
Hypothesized this compound-Induced Apoptosis Pathway
Caption: A hypothesized intrinsic apoptosis pathway induced by this compound in A549 cells.
References
- 1. nanopartikel.info [nanopartikel.info]
- 2. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Proliferative and Apoptosis-Inducing Effect of Theabrownin against Non-small Cell Lung Adenocarcinoma A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Annexin V-FITC—Propidium Iodide-Based Method for Detecting Apoptosis in a Non-Small Cell Lung Cancer Cell Line | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying DNA Repair Pathways Using N-tert-butyl-alpha-phenylnitrone (NTPO)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-butyl-alpha-phenylnitrone (NTPO), also known as PBN, is a widely utilized spin-trapping agent and a potent antioxidant. Its primary recognized function is the scavenging of reactive oxygen species (ROS), thereby protecting cells from oxidative stress-induced damage to lipids, proteins, and DNA. Recent studies have indicated that this compound, through its modulation of oxidative stress, can serve as a valuable tool for investigating cellular DNA damage and repair (DDR) pathways. This document provides detailed application notes and experimental protocols for utilizing this compound to study various DNA repair mechanisms, including Base Excision Repair (BER), Nucleotide Excision Repair (NER), Homologous Recombination (HR), and Non-Homologous End Joining (NHEJ).
This compound has been shown to induce single-strand DNA breaks and elicit a DNA damage response characterized by the phosphorylation of the histone variant H2AX (γH2AX). The cellular response to this compound-induced damage involves key signaling molecules such as Ataxia Telangiectasia and Rad3-related (ATR) and Poly(ADP-ribose) polymerase 1 (PARP1), suggesting that this compound can be used to probe the intricacies of these signaling cascades and their role in DNA repair.
Mechanism of Action in DNA Damage and Repair
This compound's primary role in the context of DNA repair is linked to its ability to modulate oxidative stress. It can act as a pro-oxidant, particularly in the presence of certain biological systems or experimental conditions like non-thermal plasma (NTP), leading to the generation of ROS that cause DNA lesions. Conversely, its antioxidant properties can be harnessed to study the protective effects against DNA damage induced by other agents.
The primary types of DNA damage induced by this compound-mediated oxidative stress are single-strand breaks (SSBs) and base modifications, such as 8-oxoguanine (8-oxoG). This damage predominantly activates the BER and Single-Strand Break Repair (SSBR) pathways. The involvement of PARP1, a key enzyme in BER and SSBR, and the ATR kinase, a central player in the response to single-stranded DNA, underscores the utility of this compound in studying these specific repair mechanisms.
Data Presentation
The following table summarizes the known quantitative effects of this compound on markers of DNA damage. It is important to note that direct inhibitory concentrations (e.g., IC50 values) of this compound on specific DNA repair enzymes are not yet widely established in the literature. The data presented here reflects the observed cellular responses to this compound treatment.
| Parameter | Cell Line(s) | Treatment Context | Observed Effect | Reference(s) |
| γH2AX Phosphorylation | A549, SK-MEL2 | This compound treatment | Approximately 2-fold stronger than Non-Thermal Plasma (NTP) alone.[1] | [1] |
| Comet Assay (Tail Moment) | A549, SK-MEL2 | This compound treatment (alkaline conditions) | Approximately 3-fold more comet nuclei than NTP alone, indicating a higher level of single- and double-strand breaks.[1] | [1] |
| DNA Fragmentation (Neutral Comet Assay) | A549, SK-MEL2 | This compound treatment | No significant DNA fragmentation, suggesting a primary induction of single-strand breaks over double-strand breaks.[1] | [1] |
| 8-oxoguanine (8-OxoG) Staining | SK-MEL2 | This compound treatment | Increased staining in the nucleus and cytoplasm, indicative of oxidative DNA damage.[1] | [1] |
Experimental Protocols
This section provides detailed protocols for key experiments to study the effects of this compound on DNA repair pathways.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. The alkaline version is used to detect both single and double-strand breaks, while the neutral version primarily detects double-strand breaks.
Objective: To quantify this compound-induced DNA strand breaks.
Materials:
-
This compound (N-tert-butyl-alpha-phenylnitrone)
-
Cell culture medium
-
Phosphate-buffered saline (PBS), Ca2+ and Mg2+ free
-
Low melting point (LMP) agarose (B213101)
-
Normal melting point (NMP) agarose
-
Comet slides or pre-coated microscope slides
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutral electrophoresis buffer (1X TBE or similar)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green I, propidium (B1200493) iodide)
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Protocol:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to attach overnight.
-
Treat cells with varying concentrations of this compound for the desired duration. Include a vehicle-treated control.
-
-
Slide Preparation:
-
Prepare a 1% NMP agarose solution in PBS and coat the comet slides. Let them solidify.
-
-
Cell Embedding:
-
Harvest and resuspend the treated cells in PBS at a concentration of 1 x 10^5 cells/mL.
-
Mix the cell suspension with 0.75% LMP agarose (at 37°C) at a 1:10 ratio (v/v).
-
Immediately pipette 50 µL of the cell/agarose mixture onto the pre-coated slide and cover with a coverslip.
-
Solidify the agarose at 4°C for 10 minutes.
-
-
Lysis:
-
Gently remove the coverslips and immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
-
Alkaline Unwinding and Electrophoresis (for SSBs and DSBs):
-
Immerse slides in alkaline electrophoresis buffer for 20-40 minutes at 4°C to allow for DNA unwinding.
-
Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes at 4°C.
-
-
Neutral Electrophoresis (for DSBs):
-
After lysis, wash the slides with neutral electrophoresis buffer.
-
Perform electrophoresis in neutral buffer according to established protocols (e.g., 1 V/cm for 45 minutes).[2]
-
-
Neutralization and Staining:
-
Neutralize the slides by washing three times with neutralization buffer for 5 minutes each.
-
Stain the DNA with an appropriate fluorescent dye.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Capture images and analyze at least 50-100 comets per slide using comet scoring software to determine the tail moment or percentage of DNA in the tail.
-
γH2AX Immunofluorescence Staining
This assay detects the phosphorylation of histone H2AX, a marker for DNA double-strand breaks and stalled replication forks.
Objective: To visualize and quantify DNA damage response activation upon this compound treatment.
Materials:
-
This compound
-
Cells grown on coverslips
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Fluorescently labeled secondary antibody
-
DAPI or Hoechst for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Treatment:
-
Seed cells on sterile coverslips in a multi-well plate.
-
Treat cells with this compound as described for the comet assay.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash three times with PBS.
-
Block non-specific binding with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary anti-γH2AX antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI or Hoechst for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images and quantify the number of γH2AX foci per nucleus or the overall fluorescence intensity.
-
In Vitro DNA Repair Assays
These assays measure the activity of specific DNA repair pathways using cell-free extracts and DNA substrates containing defined lesions. The following are general frameworks that can be adapted to study the effect of this compound.
Objective: To determine if this compound directly inhibits the enzymatic activity of specific DNA repair pathways.
General Protocol Outline:
-
Preparation of Cell-Free Extracts:
-
Harvest untreated cells and prepare nuclear or whole-cell extracts containing active DNA repair enzymes.
-
-
Preparation of DNA Substrates:
-
BER: Use a plasmid or oligonucleotide containing a specific base lesion (e.g., 8-oxoG).
-
NER: Use a plasmid or oligonucleotide containing a bulky adduct (e.g., a UV-induced cyclobutane (B1203170) pyrimidine (B1678525) dimer).
-
NHEJ: Use a linearized plasmid with compatible or non-compatible ends.
-
HR: Use reporter constructs that allow for the measurement of recombination events (e.g., DR-GFP).
-
-
In Vitro Repair Reaction:
-
Set up a reaction mixture containing the cell-free extract, the DNA substrate, and necessary co-factors (e.g., ATP, dNTPs).
-
Add varying concentrations of this compound to the reaction to assess its inhibitory potential. Include a no-NTPO control.
-
Incubate the reaction at 37°C for a defined period.
-
-
Analysis of Repair:
-
BER/NER: Measure the incorporation of radiolabeled dNTPs into the repaired DNA or use a comet-based assay where the extract incises the damaged DNA.[1][3]
-
NHEJ: Analyze the ligation products by agarose gel electrophoresis.[2][4][5]
-
HR: Quantify the number of fluorescent cells (in the case of reporter assays) by flow cytometry.
-
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathways and experimental workflows for studying DNA repair in the context of this compound.
Signaling Pathway of this compound-Induced DNA Damage Response
This diagram depicts the proposed signaling cascade initiated by this compound-induced oxidative stress, leading to DNA damage and the activation of the ATR- and PARP1-mediated repair pathways.
Caption: this compound-induced DNA damage response pathway.
Experimental Workflow for Comet Assay
This diagram outlines the key steps involved in performing a comet assay to assess this compound-induced DNA damage.
Caption: Workflow for the comet assay.
Experimental Workflow for γH2AX Immunofluorescence
This diagram illustrates the procedure for detecting γH2AX foci as a marker of DNA damage response following this compound treatment.
Caption: Workflow for γH2AX immunofluorescence.
Conclusion
This compound serves as a valuable chemical tool for inducing oxidative DNA damage and for studying the cellular response, particularly the BER and SSBR pathways mediated by PARP1 and the ATR signaling cascade. The provided protocols offer a starting point for researchers to investigate the multifaceted roles of this compound in DNA damage and repair. Further research is warranted to elucidate the direct effects of this compound on the enzymatic activities of key DNA repair proteins and to expand its application in studying other repair pathways. The combination of cellular assays and in vitro repair assays will provide a comprehensive understanding of how this compound modulates the intricate network of DNA repair.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro nonhomologous DNA end joining system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro base excision repair assay using mammalian cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An in vitro DNA double-strand break repair assay based on end-joining of defined duplex oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An In Vitro DNA Double-Strand Break Repair Assay Based on End-Joining of Defined Duplex Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vivo Comet Assay in New Transgenic Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The in vivo single cell gel electrophoresis (SCGE) assay, or comet assay, is a sensitive and versatile method for detecting DNA strand breaks in eukaryotic cells.[1] When applied to transgenic rodent models, it offers a powerful tool for assessing the genotoxic potential of novel chemical entities and drugs in a whole-animal system, providing insights into DNA damage in various tissues.[2] This document provides detailed application notes and protocols for the experimental design of comet assays using new transgenic rodent (NTPO) models.
The alkaline (pH > 13) version of the comet assay is most widely used as it detects a broad range of DNA lesions, including single- and double-strand breaks and alkali-labile sites.[3] The fundamental principle of the comet assay involves embedding isolated cells in an agarose (B213101) gel on a microscope slide, lysing the cells to form nucleoids, and then subjecting the DNA to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet" shape with a distinct head and tail. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.[1]
Experimental Design and Considerations
A robust experimental design is crucial for obtaining reliable and reproducible data from in vivo comet assays. Key considerations include the selection of the transgenic rodent model, dose levels and administration route, and the choice of tissues for analysis.
Transgenic Rodent Models: The use of transgenic rodent models in genotoxicity testing allows for the investigation of specific DNA repair pathways and the assessment of mutagenicity in any tissue from which sufficient DNA can be extracted.[4] Commonly used models include those with reporter genes like lacZ or gpt, which allow for the concurrent analysis of gene mutations.[5] The choice of model should be based on the specific research question and the suspected mechanism of action of the test compound.
Dosing and Administration: The route of administration should, whenever possible, mimic the intended route of human exposure.[6] At least three dose levels are typically used, along with a concurrent negative (vehicle) control and a positive control group.[6] The highest dose should ideally be the maximum tolerated dose (MTD) or a limit dose (e.g., 1000 mg/kg/day).[7] Treatment is often administered for 2 to 28 days to allow for the accumulation of DNA damage.[4][6]
Tissue Selection: A major advantage of the in vivo comet assay is its applicability to virtually any tissue.[2] The selection of tissues for analysis should be based on the known or suspected target organs of the test compound, as well as data on its absorption, distribution, metabolism, and excretion (ADME). Liver is a commonly assessed organ due to its primary role in metabolism.[8] Other relevant tissues may include the stomach, lung, kidney, brain, and bone marrow.[7][9]
Quantitative Data Summary
The following tables summarize representative quantitative data from in vivo comet assays in rats, demonstrating the types of results that can be obtained. The primary endpoint is typically the percentage of DNA in the comet tail (% Tail DNA).
| Table 1: In Vivo Alkaline Comet Assay Data in Rat Liver after Treatment with a Genotoxic Agent | ||||
| Treatment Group | Dose (mg/kg/day) | Mean % Tail DNA | Standard Deviation | p-value vs. Control |
| Vehicle Control | 0 | 2.5 | 0.8 | - |
| Compound X - Low Dose | 10 | 5.8 | 1.2 | <0.05 |
| Compound X - Mid Dose | 50 | 12.3 | 2.5 | <0.01 |
| Compound X - High Dose | 250 | 25.1 | 4.1 | <0.001 |
| Positive Control (e.g., EMS) | 150 | 30.2 | 3.5 | <0.001 |
| Table 2: In Vivo Alkaline Comet Assay Data in Various Rat Tissues after Treatment with Compound Y | ||||
| Tissue | Dose (mg/kg/day) | Mean % Tail DNA | Standard Deviation | p-value vs. Control |
| Liver | ||||
| Vehicle Control | 0 | 2.8 | 0.9 | - |
| Compound Y | 100 | 15.7 | 3.2 | <0.01 |
| Kidney | ||||
| Vehicle Control | 0 | 3.1 | 1.1 | - |
| Compound Y | 100 | 8.9 | 2.1 | <0.05 |
| Stomach | ||||
| Vehicle Control | 0 | 2.5 | 0.7 | - |
| Compound Y | 100 | 4.2 | 1.5 | >0.05 (not significant) |
Experimental Protocols
I. In Vivo Alkaline Comet Assay Protocol
This protocol is adapted from established methodologies and OECD guidelines.[6]
A. Animal Treatment and Tissue Collection:
-
House transgenic rodents under standard laboratory conditions.
-
Administer the test compound and controls (vehicle and positive) for the predetermined duration and route.
-
At the end of the treatment period (typically 2-4 hours after the last dose), euthanize the animals.[6]
-
Immediately dissect the target tissues and place them in chilled mincing buffer (e.g., PBS with 20 mM EDTA).
B. Single-Cell Suspension Preparation:
-
Mince the tissues into small pieces using fine scissors.
-
Homogenize the minced tissue gently to release single cells.
-
Filter the cell suspension through a nylon mesh (e.g., 70 µm) to remove large debris.
-
Centrifuge the cell suspension at a low speed (e.g., 200 x g for 5 minutes) at 4°C.
-
Resuspend the cell pellet in a small volume of chilled PBS.
C. Comet Assay Procedure:
-
Slide Preparation: Pre-coat microscope slides with 1% normal melting point (NMP) agarose and allow them to dry.[10]
-
Cell Embedding: Mix a small aliquot of the single-cell suspension with 0.7% low melting point (LMP) agarose at 37°C and pipette onto the pre-coated slide.[11] Cover with a coverslip and allow to solidify at 4°C.
-
Lysis: Immerse the slides in a chilled lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added just before use) for at least 1 hour at 4°C.[10]
-
Alkaline Unwinding and Electrophoresis:
-
Place the slides in a horizontal electrophoresis tank.
-
Fill the tank with fresh, chilled electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13).
-
Allow the DNA to unwind for 20-40 minutes.
-
Perform electrophoresis at a low voltage (e.g., 0.7 V/cm) for 20-30 minutes.[10]
-
-
Neutralization: Gently wash the slides three times with a neutralization buffer (0.4 M Tris, pH 7.5) for 5 minutes each.[10]
-
Staining: Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide).
-
Scoring: Analyze the slides using a fluorescence microscope equipped with image analysis software. Score at least 50-100 comets per slide.[8] The percentage of DNA in the tail is the most commonly used metric for DNA damage.
II. Enzyme-Modified Comet Assay Protocol
This modification allows for the detection of specific types of DNA damage, such as oxidative base damage.[8]
-
Follow the standard alkaline comet assay protocol up to the lysis step.
-
After lysis, wash the slides with an enzyme buffer.
-
Incubate the slides with a lesion-specific enzyme (e.g., formamidopyrimidine DNA glycosylase [FPG] for oxidized purines or endonuclease III [NTH] for oxidized pyrimidines) in the enzyme buffer.[8][10]
-
Proceed with the alkaline unwinding, electrophoresis, neutralization, staining, and scoring as described in the standard protocol.
-
The net increase in tail DNA in the enzyme-treated slides compared to buffer-treated slides indicates the level of specific base damage.
Visualizations
Caption: Experimental workflow for the in vivo comet assay.
References
- 1. The comet assay for DNA damage and repair: principles, applications, and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 4. academic.oup.com [academic.oup.com]
- 5. Mutagenicity testing with transgenic mice. Part II: Comparison with the mouse spot test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | In vivo Mammalian Alkaline Comet Assay: Method Adapted for Genotoxicity Assessment of Nanomaterials [frontiersin.org]
- 7. Comet assay evaluation of six chemicals of known genotoxic potential in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Alkaline Comet Assay and Enzyme-modified Alkaline Comet Assay for Measuring DNA Strand Breaks and Oxidative DNA Damage in Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel In Vivo CometChip Reveals NDMA-Induced DNA Damage and Repair in Multiple Mouse Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neb.com [neb.com]
- 11. Neutral Comet Assay to Detect and Quantitate DNA Double-Strand Breaksin Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Detecting NTPO-Induced DNA Fragmentation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-nitrosopiperidine (NTPO) is a nitrosamine (B1359907) compound of significant interest in toxicology and cancer research due to its potential carcinogenic properties. A key mechanism of this compound-induced cellular damage is the induction of DNA fragmentation, a hallmark of genotoxicity that can lead to mutations, genomic instability, and ultimately, cell death through apoptosis or necrosis. Accurate detection and quantification of DNA fragmentation are therefore crucial for assessing the genotoxic potential of this compound and for elucidating its mechanisms of action in drug development and safety assessment.
These application notes provide an overview of and detailed protocols for three widely used methods for detecting DNA fragmentation: the Single Cell Gel Electrophoresis (Comet) Assay, the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) Assay, and the DNA Laddering Assay.
Methods for Detecting DNA Fragmentation
Several robust methods are available to detect DNA fragmentation, each with its own advantages and applications. The choice of method often depends on the specific research question, the cell type, and the nature of the DNA damage being investigated.
-
Comet Assay (Single Cell Gel Electrophoresis): A sensitive technique for detecting DNA single- and double-strand breaks in individual cells.[1][2] The principle of the assay is that under an electric field, fragmented DNA will migrate out of the nucleus, forming a "comet" shape with a tail, whereas undamaged DNA remains in the nucleoid (the head of the comet).[3][4] The intensity and length of the comet tail are proportional to the amount of DNA damage.[5] The comet assay can be performed under alkaline conditions to detect both single and double-strand breaks or under neutral conditions to specifically detect double-strand breaks.[4][6]
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay: This method is widely used to detect DNA fragmentation associated with apoptosis.[7][8] The assay relies on the enzyme Terminal deoxynucleotidyl Transferase (TdT) to catalyze the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.[8][9] The incorporated labeled nucleotides can then be visualized by fluorescence microscopy or flow cytometry.[8][9]
-
DNA Laddering Assay: A qualitative method that detects the characteristic fragmentation of DNA into multiples of 180-200 base pairs, a hallmark of apoptosis.[10][11][12] This internucleosomal cleavage is performed by caspase-activated DNases. When the fragmented DNA is separated by agarose (B213101) gel electrophoresis, it forms a distinctive "ladder" pattern.[12][13]
Quantitative Data Summary
The following table summarizes illustrative quantitative data on this compound-induced DNA fragmentation as detected by the comet assay. This data is derived from a study on A549 and SK-MEL2 cells.[14]
| Cell Line | Treatment | Assay | Parameter Measured | Result | Reference |
| A549 | This compound | Alkaline Comet Assay | Tail Moment | ~3-fold increase compared to control | [14] |
| SK-MEL2 | This compound | Alkaline Comet Assay | Tail Moment | ~3-fold increase compared to control | [14] |
Experimental Protocols
Comet Assay (Alkaline)
This protocol is adapted for the detection of this compound-induced single and double-strand DNA breaks.[3][6][15]
Materials:
-
CometSlides™ or pre-coated microscope slides
-
Low Melting Point Agarose (LMAgarose)
-
Lysis Solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)
-
Alkaline Unwinding and Electrophoresis Solution (e.g., 300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization Buffer (e.g., 0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR® Green I or Propidium Iodide)
-
This compound
-
Cell culture medium
-
Phosphate Buffered Saline (PBS), Ca++/Mg++ free
-
Horizontal gel electrophoresis apparatus
-
Fluorescence microscope with appropriate filters
Protocol:
-
Cell Preparation:
-
Treat cells with desired concentrations of this compound for the appropriate duration. Include a negative (vehicle) control and a positive control (e.g., H₂O₂).
-
Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.
-
-
Embedding Cells in Agarose:
-
Melt LMAgarose and cool to 37°C.
-
Mix cell suspension with LMAgarose at a 1:10 ratio (v/v).
-
Pipette 50 µL of the cell/agarose mixture onto a CometSlide™.
-
Place the slide flat at 4°C for 10 minutes to solidify the agarose.
-
-
Cell Lysis:
-
Immerse slides in cold Lysis Solution for at least 1 hour at 4°C.
-
-
Alkaline Unwinding:
-
Gently remove slides from the Lysis Solution and place them in a horizontal electrophoresis tank.
-
Fill the tank with fresh, cold Alkaline Unwinding and Electrophoresis Solution to a level just covering the slides.
-
Let the slides sit for 20-40 minutes at 4°C in the dark to allow for DNA unwinding.
-
-
Electrophoresis:
-
Apply a voltage of ~1 V/cm (e.g., 25V) for 20-30 minutes.
-
-
Neutralization and Staining:
-
Carefully remove the slides and wash them gently three times for 5 minutes each with Neutralization Buffer.
-
Stain the slides with a suitable DNA stain.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Capture images and analyze them using appropriate comet scoring software to determine parameters such as tail length, percent DNA in the tail, and tail moment.[16]
-
Comet Assay Experimental Workflow
TUNEL Assay
This protocol provides a general workflow for detecting this compound-induced apoptosis-related DNA fragmentation.[7][17][18]
Materials:
-
TUNEL assay kit (containing TdT enzyme, labeled dUTPs, reaction buffer, etc.)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
Blocking solution (if using antibody-based detection)
-
Wash buffer (e.g., PBS)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope or flow cytometer
Protocol:
-
Sample Preparation:
-
Treat cells with this compound as described for the comet assay.
-
Harvest cells and fix them in fixation solution for 15-30 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells by incubating them in permeabilization solution for 2-5 minutes on ice.
-
Wash the cells again with PBS.
-
-
TUNEL Reaction:
-
Prepare the TUNEL reaction mixture according to the kit manufacturer's instructions. This typically involves mixing the TdT enzyme with the labeled dUTPs and reaction buffer.
-
Incubate the permeabilized cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.[7]
-
-
Washing and Detection:
-
Stop the reaction and wash the cells with PBS to remove unincorporated labeled nucleotides.
-
If using a biotin-labeled dUTP, incubate with a streptavidin-fluorophore conjugate.
-
If using a directly fluorescently labeled dUTP, you can proceed to the next step.
-
-
Counterstaining and Visualization:
-
Counterstain the nuclei with a DNA stain like DAPI.
-
Mount the cells on a microscope slide.
-
Visualize the samples using a fluorescence microscope. TUNEL-positive cells will exhibit fluorescence at the site of DNA fragmentation. Alternatively, analyze the cells by flow cytometry for quantification.
-
TUNEL Assay Experimental Workflow
DNA Laddering Assay
This protocol is for the qualitative detection of internucleosomal DNA fragmentation induced by this compound.[11][19]
Materials:
-
DNA extraction kit or reagents (e.g., lysis buffer with proteinase K, RNase A, phenol-chloroform-isoamyl alcohol, ethanol (B145695), TE buffer)
-
Agarose
-
Electrophoresis buffer (e.g., TBE or TAE)
-
DNA loading dye
-
DNA size marker (e.g., 100 bp ladder)
-
Ethidium bromide or other DNA stain
-
Agarose gel electrophoresis system
-
UV transilluminator and gel documentation system
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with this compound. A positive control for apoptosis (e.g., staurosporine) should be included.
-
Harvest at least 1-5 x 10⁶ cells.
-
Lyse the cells using a suitable lysis buffer containing a detergent and proteinase K to digest cellular proteins.
-
-
DNA Extraction:
-
Treat the lysate with RNase A to remove RNA.
-
Extract the DNA using phenol-chloroform-isoamyl alcohol followed by ethanol precipitation to isolate the DNA.
-
Resuspend the DNA pellet in TE buffer.
-
-
Agarose Gel Electrophoresis:
-
Prepare a 1.5-2% agarose gel in electrophoresis buffer containing a DNA stain.
-
Mix the extracted DNA samples with loading dye.
-
Load the samples and a DNA size marker into the wells of the gel.
-
Run the gel at a constant voltage until the dye front has migrated an appropriate distance.
-
-
Visualization:
-
Visualize the DNA fragments on a UV transilluminator.
-
Apoptotic samples will show a characteristic ladder of DNA fragments in multiples of 180-200 bp. Necrotic cell death typically results in a smear of randomly sized DNA fragments, while DNA from healthy cells will remain as a high molecular weight band at the top of the gel.[11][12]
-
DNA Laddering Assay Experimental Workflow
References
- 1. Next generation high throughput DNA damage detection platform for genotoxic compound screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. championsoncology.com [championsoncology.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. interchim.fr [interchim.fr]
- 5. Neutral Comet Assay to Detect and Quantitate DNA Double-Strand Breaksin Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 7. opentrons.com [opentrons.com]
- 8. sileks.com [sileks.com]
- 9. Evaluation of Sperm DNA Fragmentation Using Two Different Methods: TUNEL via Fluorescence Microscopy, and Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An improved non-enzymatic “DNA ladder assay” for more sensitive and early detection of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNA Laddering Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. DNA laddering - Wikipedia [en.wikipedia.org]
- 13. An update to DNA ladder assay for apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. neb.com [neb.com]
- 16. Genetic Toxicology [ntp.niehs.nih.gov]
- 17. TUNEL Assay to Assess Extent of DNA Fragmentation and Programmed Cell Death in Root Cells under Various Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. abcam.com [abcam.com]
- 19. scholars.nova.edu [scholars.nova.edu]
Application Notes and Protocols: NTPO in Combination with Other Genotoxic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-butyl-alpha-phenylnitrone (NTPO) is a well-established spin-trapping agent and antioxidant. Its ability to scavenge free radicals and modulate cellular redox states has led to investigations into its potential as a protective agent against various cellular stressors, including genotoxic agents. These application notes provide an overview of the use of this compound in combination with other genotoxic agents, summarizing key quantitative data and providing detailed experimental protocols for researchers. The primary mechanism of this compound's action in this context is its ability to mitigate oxidative stress-induced DNA damage, a common pathway for many genotoxic compounds.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of this compound and its analog, PBN, on markers of genotoxicity.
Table 1: Effect of this compound on Markers of DNA Damage
| Treatment | Marker | Fold Change vs. Control | Cell Line | Reference |
| This compound | γH2AX phosphorylation | ~2-fold increase | A549, SK-MEL2 | [1] |
| This compound | Comet Nuclei | ~3-fold increase | A549, SK-MEL2 | [1] |
Note: In this study, this compound was compared to a non-thermal plasma (NTP) control, which also induced DNA damage. The fold changes represent the increase in damage caused by this compound relative to the NTP control.
Table 2: Protective Effect of PBN (this compound analog) against 5-Azacytidine-Induced Placental Damage
| Treatment Group | Parameter | Measurement | Gestational Day | Reference |
| 5-azacytidine (5azaC) | Placental Weight | Significantly diminished | 15 and 20 | [2][3] |
| PBN + 5azaC | Placental Weight | Significantly increased vs. 5azaC | 15 and 20 | [2][3] |
| 5azaC | Apoptosis in Placenta | Increased | 20 | [2][3] |
| PBN + 5azaC | Apoptosis in Placenta | Diminished vs. 5azaC | 20 | [2][3] |
| 5azaC | Oxoguanosine Expression | High in placental labyrinth | 15 | [2][3] |
| PBN + 5azaC | Oxoguanosine Expression | Lowered vs. 5azaC | 15 and 20 | [2][3] |
| 5azaC | Nitrotyrosine Level | Enhanced in placental labyrinth | 15 and 20 | [2][3] |
| PBN + 5azaC | Nitrotyrosine Level | Lowered vs. 5azaC | 15 and 20 | [2][3] |
Experimental Protocols
This section provides detailed protocols for assessing the effects of this compound in combination with various genotoxic agents.
Protocol 1: Assessment of this compound's Effect on Doxorubicin-Induced DNA Damage using the Comet Assay
This protocol is designed to evaluate the potential of this compound to mitigate DNA strand breaks induced by the topoisomerase II inhibitor, doxorubicin (B1662922).
Materials:
-
Human cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (N-tert-butyl-alpha-phenylnitrone)
-
Doxorubicin
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Low melting point agarose (B213101) (LMPA)
-
Normal melting point agarose (NMPA)
-
Comet assay slides
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green, ethidium (B1194527) bromide)
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate at a density that allows for exponential growth.
-
Allow cells to attach and grow for 24 hours.
-
Pre-treat cells with various concentrations of this compound (e.g., 10, 50, 100 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Add doxorubicin (e.g., 1, 5, 10 µM) to the this compound-containing media and incubate for the desired duration (e.g., 4, 24 hours). Include a doxorubicin-only control.
-
-
Cell Harvesting:
-
Wash cells with ice-cold PBS.
-
Harvest cells by trypsinization and resuspend in complete medium to inactivate trypsin.
-
Centrifuge the cell suspension and resuspend the pellet in ice-cold PBS.
-
-
Comet Assay:
-
Prepare a 1% NMPA solution and coat the comet assay slides. Allow to solidify.
-
Mix approximately 1 x 10^5 cells with 0.5% LMPA at 37°C.
-
Pipette the cell/LMPA mixture onto the pre-coated slide and cover with a coverslip.
-
Solidify the gel at 4°C for 10-15 minutes.
-
Carefully remove the coverslip and immerse the slide in cold lysis solution for at least 1 hour at 4°C.[4]
-
Gently place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer.
-
Allow the DNA to unwind for 20-40 minutes in the buffer.[4]
-
Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.[4]
-
Gently remove the slides and neutralize by washing three times with neutralization buffer for 5 minutes each.
-
Stain the slides with a DNA staining solution.
-
-
Data Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Capture images and analyze them using comet scoring software to determine parameters such as tail length, percent DNA in the tail, and tail moment.
-
Compare the results from the this compound and doxorubicin co-treated groups with the doxorubicin-only group to assess the protective effect of this compound.
-
Protocol 2: Evaluation of this compound's Influence on Etoposide-Induced Micronucleus Formation
This protocol assesses the ability of this compound to reduce chromosomal damage caused by the topoisomerase II poison, etoposide (B1684455), by quantifying micronuclei formation.
Materials:
-
Human lymphoblastoid cell line (e.g., TK6) or other suitable cell line
-
Complete cell culture medium (e.g., RPMI 1640 with 10% horse serum)
-
This compound
-
Etoposide
-
Cytochalasin B
-
Hypotonic solution (e.g., 0.075 M KCl)
-
Fixative (e.g., methanol:acetic acid, 3:1)
-
DNA staining solution (e.g., Giemsa, DAPI)
-
Microscope slides
-
Light microscope
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to a suitable density.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Add etoposide (e.g., 0.1, 0.5, 1 µM) to the this compound-containing media.
-
Add cytochalasin B (final concentration 3-6 µg/mL) to block cytokinesis.
-
Incubate for a period equivalent to 1.5-2 normal cell cycle lengths.[5]
-
-
Cell Harvesting and Slide Preparation:
-
Harvest cells by centrifugation.
-
Resuspend the cell pellet in a hypotonic solution and incubate.
-
Centrifuge and resuspend the pellet in fresh fixative. Repeat the fixation step three times.
-
Drop the cell suspension onto clean microscope slides and allow to air dry.
-
-
Staining and Scoring:
-
Stain the slides with a suitable DNA stain.
-
Score at least 2000 binucleated cells per concentration for the presence of micronuclei under a light microscope.[5]
-
-
Data Analysis:
-
Calculate the frequency of micronucleated cells for each treatment group.
-
Compare the frequency in the this compound and etoposide co-treated groups to the etoposide-only group.
-
Protocol 3: Immunofluorescence Staining of γH2AX to Assess this compound's Role in Bleomycin-Induced DNA Double-Strand Breaks
This protocol quantifies the formation of γH2AX foci, a marker for DNA double-strand breaks, induced by the radiomimetic drug bleomycin (B88199), and investigates the modulatory effect of this compound.
Materials:
-
Adherent human cell line (e.g., U2OS, HeLa)
-
Complete cell culture medium
-
This compound
-
Bleomycin
-
Coverslips
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against γH2AX
-
Fluorescently labeled secondary antibody
-
DAPI or Hoechst for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on coverslips in a multi-well plate.
-
Allow cells to attach and grow for 24 hours.
-
Pre-treat cells with this compound for 1-2 hours.
-
Add bleomycin (e.g., 10, 50, 100 µg/mL) and incubate for the desired time (e.g., 1, 4, 24 hours).
-
-
Immunofluorescence Staining:
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[6]
-
Wash three times with PBS.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 10-15 minutes.[7]
-
Wash three times with PBS.
-
Block non-specific antibody binding with 5% BSA in PBS for 1 hour.[6]
-
Incubate with the primary anti-γH2AX antibody diluted in blocking solution overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking solution for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI or Hoechst.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides using antifade mounting medium.
-
Capture images using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus using image analysis software.
-
Compare the number of foci in the co-treated group with the bleomycin-only group.
-
Signaling Pathways and Visualizations
This compound is thought to exert its effects through multiple mechanisms, primarily by scavenging reactive oxygen species (ROS) and modulating cellular stress response pathways.
Proposed Mechanism of this compound's Protective Effect against Genotoxicity
Many genotoxic agents induce DNA damage directly or indirectly through the generation of ROS. This compound, as a potent antioxidant, can directly neutralize these ROS, thereby preventing them from damaging DNA. Furthermore, this compound and its analogs may activate the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.[8][9] Activation of Nrf2 leads to the upregulation of a battery of antioxidant and detoxifying enzymes, enhancing the cell's capacity to cope with oxidative stress induced by genotoxic agents.
The DNA damage response (DDR) is a complex signaling network that is activated upon DNA damage. Key players in this pathway include the sensor kinases ATM and ATR.[10] While this compound's direct interaction with the DDR pathway is not fully elucidated, by reducing the initial DNA damage, it can indirectly lessen the burden on the DDR machinery.
Experimental Workflow for Assessing this compound's Genoprotective Effects
The following diagram illustrates a general workflow for investigating the effects of this compound in combination with a genotoxic agent.
Conclusion
This compound presents a promising tool for studying and potentially mitigating the genotoxic effects of various compounds, particularly those that induce oxidative stress. The provided protocols offer a starting point for researchers to investigate the combined effects of this compound and genotoxic agents in their specific experimental systems. Further research is warranted to fully elucidate the signaling pathways involved and to explore the therapeutic potential of this compound in contexts where genotoxicity is a concern.
References
- 1. crpr-su.se [crpr-su.se]
- 2. Extended Prophylactic Effect of N-Tert-Butyl-α-Phenylnitron against Oxidative/Nitrosative Damage Caused by the DNA-Hypomethylating Drug 5-Azacytidine in the Rat Placenta - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchtweet.com [researchtweet.com]
- 5. criver.com [criver.com]
- 6. benchchem.com [benchchem.com]
- 7. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. mdpi.com [mdpi.com]
- 10. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Assessing Cell Cycle Arrest after N-tert-butyl-alpha-phenylnitrone (NTPO) Exposure
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-butyl-alpha-phenylnitrone (NTPO), a well-documented nitrone-based free radical scavenger, is recognized for its antioxidant and neuroprotective properties. Emerging research into the broader biological effects of antioxidants has highlighted their potential to influence cellular proliferation by inducing cell cycle arrest. This application note provides a comprehensive protocol for researchers to investigate the potential of this compound to induce cell cycle arrest in cultured cells.
The cell cycle is a tightly regulated process that governs cell division and proliferation. Dysregulation of the cell cycle is a hallmark of cancer, making it a critical target for therapeutic intervention. Antioxidants have been shown to modulate the cell cycle by influencing the expression and activity of key regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). Oxidative stress can disrupt normal cell cycle progression, and by mitigating this stress, compounds like this compound may restore or induce cell cycle checkpoints.[1][2][3]
This document outlines detailed methodologies for assessing cell cycle status following this compound treatment, including cell proliferation assays, flow cytometry for cell cycle phase distribution analysis, and Western blotting for the examination of key cell cycle regulatory proteins. The provided protocols are designed to be adaptable to various cell lines and experimental setups.
Putative Signaling Pathway for this compound-Induced Cell Cycle Arrest
While the precise mechanism of this compound-induced cell cycle arrest is yet to be fully elucidated, it is hypothesized that its antioxidant properties play a central role. By scavenging reactive oxygen species (ROS), this compound may influence signaling pathways that are sensitive to the cellular redox state. This can lead to the activation of cell cycle checkpoints, primarily at the G1/S or G2/M transitions, through the modulation of cyclin-CDK complexes and their inhibitors.
Experimental Protocols
This section provides detailed protocols for assessing the impact of this compound on cell proliferation and cell cycle progression.
Cell Proliferation Assay (MTT Assay)
This assay provides an initial assessment of the effect of this compound on cell viability and proliferation.
Experimental Workflow:
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound (N-tert-butyl-alpha-phenylnitrone)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A vehicle control (DMSO) should also be prepared.
-
Replace the medium in the wells with the this compound dilutions and the vehicle control.
-
Incubate the plates for 24, 48, and 72 hours.
-
After each time point, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[4]
Data Presentation:
| This compound Concentration (µM) | 24h Absorbance (570 nm) | 48h Absorbance (570 nm) | 72h Absorbance (570 nm) |
| 0 (Vehicle) | |||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 | |||
| 200 |
Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium (B1200493) iodide (PI) staining to quantify the DNA content of cells, allowing for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Experimental Workflow:
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time (e.g., 24, 48 hours).
-
Harvest cells by trypsinization, and collect both adherent and floating cells.
-
Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer.
Data Presentation:
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | |||
| This compound (Low Conc.) | |||
| This compound (Mid Conc.) | |||
| This compound (High Conc.) |
Western Blot Analysis of Cell Cycle Regulatory Proteins
This protocol is used to detect changes in the expression levels of key proteins that regulate the cell cycle, such as cyclins and CDKs.
Experimental Workflow:
Materials:
-
This compound-treated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-p21, anti-p53, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse this compound-treated and control cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[5]
Data Presentation:
| Protein | Vehicle Control (Relative Density) | This compound (Low Conc.) (Relative Density) | This compound (Mid Conc.) (Relative Density) | This compound (High Conc.) (Relative-Density) |
| Cyclin D1 | ||||
| CDK4 | ||||
| p21 | ||||
| p53 | ||||
| GAPDH (Loading Control) | 1.0 | 1.0 | 1.0 | 1.0 |
Summary and Conclusion
This application note provides a comprehensive framework for investigating the effects of this compound on cell cycle progression. By employing the detailed protocols for cell proliferation assays, flow cytometry, and Western blotting, researchers can effectively determine if this compound induces cell cycle arrest and begin to elucidate the underlying molecular mechanisms. The provided diagrams for the hypothesized signaling pathway and experimental workflows offer a clear visual guide for planning and executing these experiments. The structured tables for data presentation will aid in the clear and concise reporting of findings. Further investigation into the specific signaling cascades modulated by this compound will be crucial for a complete understanding of its biological activities and its potential as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Oxidative stress, cell cycle, and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. “Oxidative stress and cell cycle control: two converging pathways” - El·lipse [ellipse.prbb.org]
- 4. Resveratrol induces cell cycle arrest via a p53-independent pathway in A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resveratrol induces cell cycle arrest and apoptosis with docetaxel in prostate cancer cells via a p53/ p21WAF1/CIP1 and p27KIP1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Efficacy of Thyroid Peroxidase (TPO) in Experiments
References
- 1. wwwn.cdc.gov [wwwn.cdc.gov]
- 2. youtube.com [youtube.com]
- 3. Improved assay procedures for thyroid peroxidase; application to normal and adenomatous human thyroid tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro assessment of thyroid peroxidase inhibition by chemical exposure: comparison of cell models and detection methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Mechanism of Action and Interactions between Thyroid Peroxidase and Lipoxygenase Inhibitors Derived from Plant Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. researchgate.net [researchgate.net]
- 12. Thyroid Peroxidase Activity is Inhibited by Phenolic Compounds—Impact of Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. echemi.com [echemi.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. adipogen.com [adipogen.com]
- 18. researchgate.net [researchgate.net]
how to prevent NTPO degradation in solution
Technical Support Center: NTPO Solutions
Welcome to the technical support center for this compound (Nitrilotris(methylenephosphonic acid)) solutions. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and prevent the degradation of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound, or Nitrilotris(methylenephosphonic acid), also known as Aminotris(methylene phosphonic acid) (ATMP), is a phosphonic acid with excellent chelating properties. It is widely used as a scale inhibitor in industrial water treatment, a corrosion inhibitor, and as a chelating agent in various industrial processes.[1][2] In research, it is also studied for its potential applications in pharmaceuticals.[3]
Q2: My this compound solution appears to have degraded. What are the common signs of this compound degradation?
A2: Visual signs of this compound degradation are not well-documented in the literature. Degradation is typically identified through chemical analysis that detects a decrease in the concentration of this compound and the appearance of its degradation products.[4][5] Common degradation products include iminodi(methylene)phosphonate, hydroxymethylphosphonic acid, and aminotris(methylenephosphonic acid), which are eventually mineralized into ammonia, phosphate, and carbon dioxide.[4][5]
Q3: What are the primary factors that can cause this compound degradation in an aqueous solution?
A3: The primary factors that can lead to the degradation of this compound in solution are:
-
Oxidative Stress: this compound can be degraded through advanced oxidation processes, such as exposure to UV light in the presence of an oxidizing agent like persulfate.[4][5]
-
Presence of Metal Ions: Certain metal ions, particularly Manganese(II) (Mn(II)), can catalyze the degradation of this compound in the presence of molecular oxygen.[6][7] The presence of other cations like Calcium(II), Zinc(II), and Copper(II) can slow down this Mn(II)-catalyzed reaction by competing for this compound.[6]
-
pH of the Solution: The pH of the aqueous solution significantly influences the rate of this compound degradation.
Q4: How does the pH of the solution affect the stability of this compound?
A4: The stability of this compound is highly dependent on the pH of the solution, and the optimal pH for stability depends on the specific degradation pathway:
-
In the presence of UV and persulfate, this compound degradation is favorable at circumneutral pHs and is significantly inhibited in highly alkaline conditions (e.g., pH 11.5).[4][5]
-
When degradation is catalyzed by Mn(II) and oxygen, the reaction is fastest at a pH of 6.5 and proceeds more slowly under more acidic or alkaline conditions.[6][7]
Data Presentation
The following table summarizes the effect of pH on the degradation rate of this compound under different conditions.
| Degradation Condition | Optimal pH for Degradation | Conditions of Inhibited Degradation | Reference |
| UV/Persulfate Oxidation | Circumneutral pH | Highly alkaline (e.g., pH 11.5) | [4][5] |
| Mn(II)/O₂ Catalysis | pH 6.5 | More acidic or more alkaline than 6.5 | [6][7] |
Experimental Protocols
Protocol: Analysis of this compound Degradation by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for monitoring the degradation of this compound in an aqueous solution. Specific parameters may need to be optimized for your particular instrumentation and experimental setup.
1. Objective: To quantify the concentration of this compound and its primary degradation products in a solution over time.
2. Materials:
-
This compound solution (to be tested)
-
This compound standard of known concentration
-
Standards of expected degradation products (if available)
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)
-
Appropriate HPLC column (e.g., a C18 reversed-phase column)
-
Mobile phase (e.g., a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, to be optimized)
-
High-purity water
-
pH meter
-
Syringe filters (0.22 µm)
3. Sample Preparation:
-
At designated time points during your experiment, withdraw an aliquot of the this compound solution.
-
If necessary, dilute the sample with high-purity water to a concentration that falls within the linear range of the HPLC calibration curve.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC system.
4. HPLC Analysis:
-
Prepare a calibration curve by running a series of this compound standards of known concentrations.
-
Set up the HPLC system with the appropriate column and mobile phase. The exact conditions (e.g., mobile phase composition, flow rate, column temperature) will need to be optimized to achieve good separation of this compound from its degradation products.
-
Inject the prepared samples and standards into the HPLC system.
-
Monitor the chromatogram for the peak corresponding to this compound and any new peaks that may correspond to degradation products.
-
Quantify the concentration of this compound in your samples by comparing the peak area to the calibration curve.
5. Data Analysis:
-
Plot the concentration of this compound as a function of time to determine the degradation rate.
-
If standards for degradation products are available, quantify their formation over time.
Mandatory Visualization
Below is a troubleshooting guide to help you identify and mitigate potential causes of this compound degradation in your solution.
Caption: Troubleshooting workflow for preventing this compound degradation.
References
- 1. Aminotris (methylene phosphonic acid) (ATMP) | CAS 6419-19-8 | Connect Chemicals [connectchemicals.com]
- 2. DEQUEST 2000 - Ataman Kimya [atamanchemicals.com]
- 3. CAS 6419-19-8: Aminotri(methylenephosphonic acid) [cymitquimica.com]
- 4. Degradation of nitrilotris-methylenephosphonic acid (NTMP) antiscalant via persulfate photolysis: Implications on desalination concentrate treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Degradation of Nitrilotris(methylenephosphonic Acid) and Related (Amino)Phosphonate Chelating Agents in the Presence of Manganese and Molecular Oxygen | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing NTPO Incubation Time for Maximum DNA Damage
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize the incubation time of NTPO (Nitrilotris(methylenephosphonic acid)) for inducing maximum DNA damage in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce DNA damage?
A1: this compound, or Nitrilotris(methylenephosphonic acid), is a chemical agent known to induce genomic DNA damage and fragmentation. It functions primarily by increasing the levels of intracellular reactive oxygen species (ROS) and reactive nitrogen species (RNS), which leads to oxidative stress and subsequent damage to macromolecules, including DNA. The predominant type of DNA lesion caused by this compound is single-strand breaks. This damage activates the ATR (Ataxia-Telangiectasia and Rad3-related) and PARP1 (Poly [ADP-ribose] polymerase 1) mediated DNA damage response (DDR) pathways.
Q2: What is the optimal this compound incubation time to achieve maximum DNA damage?
A2: The optimal incubation time for this compound to induce maximum DNA damage is not a single fixed value. It is highly dependent on several factors, including:
-
Cell Type: Different cell lines exhibit varying sensitivities to this compound due to differences in metabolism, membrane permeability, and DNA repair capacity.
-
This compound Concentration: Higher concentrations of this compound will generally induce damage more rapidly.
-
Experimental Endpoint: The time to observe maximum DNA damage may differ from the time required to trigger downstream events like apoptosis or cell cycle arrest.
Therefore, it is crucial to perform a time-course and dose-response experiment for your specific cell line and experimental conditions. A typical starting point for a time-course experiment could involve treating cells for intervals such as 2, 4, 6, 12, and 24 hours.
Q3: How can I detect and quantify this compound-induced DNA damage?
A3: Several robust methods are available to detect and quantify DNA damage induced by this compound:
-
Comet Assay (Single Cell Gel Electrophoresis): This is a sensitive method for detecting DNA strand breaks in individual cells. Under alkaline conditions, it can detect both single and double-strand breaks. The extent of DNA damage is quantified by measuring the length and intensity of the "comet tail."
-
γH2AX Immunofluorescence Staining: Phosphorylation of the histone variant H2AX at serine 139 (to form γH2AX) is an early cellular response to DNA double-strand breaks. γH2AX forms distinct foci at the sites of DNA damage, which can be visualized and quantified using immunofluorescence microscopy.
-
8-oxoguanine (8-OxoG) Staining: To specifically measure oxidative DNA damage, immunofluorescence staining for 8-OxoG, a common product of DNA oxidation, can be performed.
Q4: What are the key signaling pathways activated by this compound-induced DNA damage?
A4: this compound-induced DNA damage triggers a complex network of signaling pathways collectively known as the DNA Damage Response (DDR). For this compound, the key activated pathways involve the ATR and PARP1 proteins.
-
ATR Pathway: ATR is a primary sensor of single-stranded DNA (ssDNA), which can arise from this compound-induced lesions. Once activated, ATR phosphorylates a cascade of downstream targets, including CHK1, to initiate cell cycle arrest, stabilize replication forks, and promote DNA repair.
-
PARP1 Pathway: PARP1 is an enzyme that detects DNA strand breaks. Upon binding to a break, it synthesizes poly(ADP-ribose) chains, which act as a scaffold to recruit other DNA repair factors to the site of damage.
The interplay between these pathways is crucial for determining the cell's fate, which can range from successful DNA repair and survival to the induction of apoptosis (programmed cell death), senescence, or autophagy.
Troubleshooting Guides
Problem 1: I am not observing any DNA damage after this compound treatment.
| Possible Cause | Suggested Solution |
| Inactive this compound | Ensure the this compound solution is properly stored and has not expired. Prepare fresh solutions for each experiment. |
| Insufficient Incubation Time or Concentration | The chosen incubation time or this compound concentration may be too low for your specific cell line. Perform a dose-response and time-course experiment to determine optimal conditions. |
| Inefficient Cellular Uptake | Verify that your cell line can effectively take up this compound. This can be cell-type dependent. |
| Rapid DNA Repair | Your cells may have a highly efficient DNA repair mechanism that is repairing the damage as it occurs. Try shorter incubation times or co-treatment with a DNA repair inhibitor (e.g., a PARP inhibitor) to enhance the detectable damage. |
| Issues with Detection Assay | Your DNA damage detection assay may not be working correctly. Run a positive control (e.g., cells treated with hydrogen peroxide or UV radiation) to validate your assay. For the comet assay, ensure your H2O2 is freshly prepared. For immunofluorescence, check antibody concentrations and filter sets. |
Problem 2: I am seeing high variability in my DNA damage measurements.
| Possible Cause | Suggested Solution |
| Inconsistent Cell Health/Density | Ensure cells are healthy, in the logarithmic growth phase, and plated at a consistent density for all experiments. Cell health can significantly impact the response to DNA damaging agents. |
| Variability in this compound Treatment | Ensure this compound is added to all samples at the same time and mixed thoroughly but gently. |
| Inconsistent Assay Conditions | For the comet assay, critical steps like lysis, alkaline unwinding, and electrophoresis time, temperature, and voltage must be strictly controlled. For immunofluorescence, ensure consistent fixation, permeabilization, and antibody incubation times. |
| Subjectivity in Scoring | For manual scoring of comet assays or foci, ensure the scorer is blinded to the experimental conditions to reduce bias. Use of automated image analysis software can improve consistency. |
| Cell Cycle Effects | DNA damage and repair can be cell cycle-dependent. Synchronizing the cells before treatment may reduce variability. |
Problem 3: My cells are dying too quickly, preventing DNA damage analysis.
| Possible Cause | Suggested Solution |
| This compound Concentration is Too High | The concentration of this compound is likely inducing rapid apoptosis or necrosis. Reduce the concentration of this compound in your dose-response experiment. |
| Incubation Time is Too Long | The cells are accumulating lethal levels of damage over time. Reduce the incubation time. You may need to analyze DNA damage at earlier time points (e.g., 1-4 hours). |
| High Cellular Sensitivity | The cell line you are using may be particularly sensitive to oxidative stress or DNA damage. Consider using a lower concentration range of this compound. |
| Confounding Cytotoxicity | Ensure that the vehicle used to dissolve this compound is not contributing to cell death by running a vehicle-only control. |
Quantitative Data Summary
The optimal incubation time and concentration of this compound should be determined empirically. Below is a template for structuring your optimization experiments and a summary of comparative data found in the literature.
Table 1: Experimental Template for this compound Incubation Time Optimization
| This compound Conc. | Incubation Time | Viability (%) | DNA Damage Metric (e.g., % Tail DNA or γH2AX Foci/Cell) | Notes |
| Control | 2 h | |||
| Low [ ] | 2 h | |||
| Med [ ] | 2 h | |||
| High [ ] | 2 h | |||
| Control | 6 h | |||
| Low [ ] | 6 h | |||
| Med [ ] | 6 h | |||
| High [ ] | 6 h | |||
| Control | 24 h | |||
| Low [ ] | 24 h | |||
| Med [ ] | 24 h | |||
| High [ ] | 24 h |
Table 2: Comparative DNA Damage Induced by NTP vs. This compound
Data from a study on A549 and SK-MEL2 cells.
| Agent | Relative γH2AX Phosphorylation | Relative Comet Nuclei Formation |
| NTP | 1x | 1x |
| This compound | ~2x | ~3x |
Experimental Protocols
Protocol 1: Alkaline Comet Assay for Single-Strand Break Detection
This protocol is a generalized procedure and may require optimization for your specific cell type and equipment.
-
Cell Preparation:
-
Treat cells with this compound for the desired time points. Include a negative (untreated) and positive (e.g., 100 µM H₂O₂ for 20 min on ice) control.
-
Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.
-
-
Slide Preparation:
-
Combine 10 µL of cell suspension with 75 µL of low melting point agarose (B213101) (at 37°C).
-
Immediately pipette the mixture onto a CometSlide™ and spread evenly.
-
Allow to solidify at 4°C for 10-15 minutes.
-
-
Lysis:
-
Immerse slides in a chilled lysis solution (high salt and detergent) and incubate for at least 1 hour at 4°C, protected from light.
-
-
Alkaline Unwinding:
-
Gently remove slides from the lysis solution and place them in a horizontal electrophoresis tank.
-
Fill the tank with fresh, cold alkaline electrophoresis buffer (e.g., pH > 13) to a level just covering the slides.
-
Let the slides sit for 20-30 minutes to allow for DNA unwinding.
-
-
Electrophoresis:
-
Perform electrophoresis at a low voltage (e.g., ~1 V/cm) for 20-30 minutes in the cold.
-
-
Neutralization and Staining:
-
Carefully remove slides and wash them gently 2-3 times with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5).
-
Stain the DNA with a fluorescent dye (e.g., SYBR® Green I or DAPI) according to the manufacturer's instructions.
-
-
Visualization and Analysis:
-
Visualize the slides using a fluorescence microscope.
-
Capture images and analyze at least 50-100 comets per sample using specialized software to quantify parameters like % Tail DNA or Tail Moment.
-
Protocol 2: Immunofluorescence Staining for γH2AX Foci
This protocol is a general guide for adherent cells grown on coverslips.
-
Cell Culture and Treatment:
-
Seed cells onto sterile glass coverslips in a multi-well plate and allow them to adhere.
-
Treat cells with this compound for the desired time points.
-
-
Fixation and Permeabilization:
-
Aspirate the media and gently wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 10 minutes at room temperature.
-
-
Blocking:
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate with a primary antibody against γH2AX (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C in a humidified chamber.
-
The next day, wash the cells three times with PBS.
-
Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash once with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence or confocal microscope.
-
Quantify the number of γH2AX foci per nucleus using image analysis software.
-
Visualizations
Experimental Workflow
Caption: Workflow for optimizing this compound incubation time.
This compound-Induced DNA Damage Signaling Pathway
Caption: this compound-induced DNA damage response pathway.
Technical Support Center: Improving the Reproducibility of NTPO Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the reproducibility of experiments utilizing N-tert-butyl-alpha-phenylnitrone (NTPO), also commonly referred to as PBN. The information is tailored for researchers, scientists, and drug development professionals working in areas such as neuroprotection and free radical biology.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: N-tert-butyl-alpha-phenylnitrone (this compound or PBN) is a widely used spin trapping agent. Its primary mechanism involves reacting with short-lived, highly reactive free radicals to form more stable and detectable radical adducts.[1] This allows for the identification and quantification of free radicals using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy.[1] Beyond spin trapping, this compound has demonstrated neuroprotective properties, acting as a potent antioxidant that can mitigate oxidative stress-induced cellular damage.
Q2: What are the common sources of variability in this compound experiments?
A2: The reproducibility of this compound experiments can be influenced by several factors:
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Purity and Stability of this compound: The purity of the this compound reagent is critical. Impurities can interfere with the spin trapping process or exert their own biological effects. This compound can degrade over time, especially when exposed to light, high temperatures, or humidity.
-
Experimental Conditions: Variations in temperature, pH, and the choice of solvent can significantly impact the stability of this compound and its spin adducts.[2]
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Protocol Consistency: Inconsistent timing of this compound administration, different dosages, and variations in the experimental model (e.g., cell line, animal strain) can lead to disparate results.
-
Biological Variability: In vivo studies are subject to the inherent biological variability between individual animals.
Q3: How should this compound be stored to ensure its stability?
A3: Proper storage of this compound is crucial for maintaining its efficacy. The following storage conditions are recommended:
-
Temperature: Store this compound at low temperatures, typically between -20°C and 4°C, to minimize thermal degradation.
-
Light: Protect this compound from light by storing it in an amber vial or a dark container.
-
Humidity: Keep this compound in a dry environment, as moisture can lead to hydrolysis. For long-term storage, it is advisable to store this compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during this compound experiments.
| Problem | Potential Cause | Recommended Solution |
| No or weak EPR signal from spin adduct | Degradation of this compound: The this compound may have degraded due to improper storage or handling. | 1. Use a fresh batch of this compound. 2. Verify the purity of the this compound using analytical techniques such as HPLC or mass spectrometry. 3. Ensure this compound is stored under the recommended conditions (dark, cold, and dry). |
| Low concentration of free radicals: The concentration of the target free radical may be below the detection limit of the EPR spectrometer. | 1. Increase the concentration of the radical-generating system. 2. Optimize the concentration of this compound. Higher concentrations can increase the likelihood of trapping, but excessive amounts can sometimes lead to artifacts. | |
| Instability of the spin adduct: The formed spin adduct may be too short-lived to be detected under the experimental conditions. | 1. Optimize the solvent and pH of the system, as these can affect adduct stability.[2] 2. Consider using a different spin trap known to form more stable adducts with the radical of interest. | |
| High variability in neuroprotection assay results | Inconsistent this compound dosage and administration: Variations in the timing and amount of this compound administered can lead to different therapeutic outcomes. | 1. Establish and strictly adhere to a standardized protocol for this compound administration, including the dose, route, and timing relative to the induced injury (e.g., MCAO). |
| Biological variability in animal models: Differences in the age, weight, and genetic background of animals can contribute to varied responses. | 1. Use a sufficient number of animals per group to achieve statistical power. 2. Randomize animals to treatment and control groups. 3. Ensure consistent surgical procedures and post-operative care in MCAO models to minimize variability in infarct volume.[3][4] | |
| Inconsistent infarct volume measurement: The method for quantifying brain damage can introduce variability. | 1. Use a standardized and validated method for infarct volume measurement, such as TTC staining followed by digital image analysis.[3] | |
| Unexpected or artifactual EPR signals | This compound impurities: Impurities in the this compound reagent can produce their own EPR signals. | 1. Confirm the purity of the this compound. 2. Run a control experiment with this compound alone (without the radical-generating system) to check for background signals. |
| Decomposition of this compound or spin adducts: this compound or the spin adduct can decompose to form other radical species. | 1. Optimize experimental conditions to enhance stability. 2. Carefully analyze the hyperfine coupling constants of the observed signals to correctly identify the radical species. |
Quantitative Data Summary
The following tables summarize quantitative data from the literature to illustrate the impact of experimental variables on this compound-related outcomes.
Table 1: Stability of this compound (PBN) Hydroxyl Radical Adducts at Different pH Levels
| Spin Trap | pH | Half-life (minutes) |
| PBN | 4.5 | 100 |
| PBN | 7.4 | 60 |
| PBN | 9.0 | 20 |
| 2,4,6-trimethoxy-PBN | 7.4 | 180 |
Data adapted from studies on the stability of PBN-type spin adducts. The stability of the hydroxyl adduct is shown to be significantly dependent on the pH of the solution, with greater stability in acidic media.[2]
Table 2: Reproducibility of Infarct Volume in a Mouse Model of Middle Cerebral Artery Occlusion (MCAO)
| MCAO Model | Mean Infarct Volume (mm³) | Standard Deviation (mm³) | Coefficient of Variation (%) |
| Standard fMCAo | 71.1 | 21.2 | 29.8 |
| PURE-MCAo | 68.3 | 14.5 | 21.2 |
This table illustrates how refining the experimental model (PURE-MCAo) can reduce the variability in infarct volumes, thereby improving the reproducibility of in vivo neuroprotection studies.[3][4] A lower coefficient of variation indicates higher reproducibility.
Table 3: Dose-Dependent Neuroprotective Effect of a Novel Compound (PDPOB) in an In Vitro Ischemia Model
| Treatment Group | Cell Viability (%) |
| Control | 100 |
| OGD/R | 52.3 ± 3.5 |
| OGD/R + PDPOB (1 µM) | 65.8 ± 4.1 |
| OGD/R + PDPOB (5 µM) | 78.2 ± 3.9 |
| OGD/R + PDPOB (10 µM) | 85.6 ± 4.5 |
This table shows a clear dose-response relationship for the neuroprotective agent PDPOB in an Oxygen-Glucose Deprivation/Reperfusion (OGD/R) model, highlighting the importance of dose optimization in neuroprotection studies. While not this compound, this data structure is a model for how this compound dose-response data should be presented.
Experimental Protocols
Protocol 1: In Vitro Spin Trapping of Superoxide (B77818) Radicals
Objective: To detect superoxide radicals generated by xanthine (B1682287)/xanthine oxidase using this compound and EPR spectroscopy.
Materials:
-
This compound (PBN)
-
Xanthine
-
Xanthine Oxidase
-
Diethylenetriaminepentaacetic acid (DTPA)
-
Phosphate (B84403) buffer (pH 7.4)
-
EPR spectrometer
Procedure:
-
Prepare a stock solution of this compound (e.g., 100 mM) in the phosphate buffer.
-
In an EPR-compatible tube, mix the following reagents in order:
-
Phosphate buffer (pH 7.4)
-
Xanthine (final concentration, e.g., 0.2 mM)
-
DTPA (final concentration, e.g., 0.1 mM) to chelate trace metal ions.
-
This compound (final concentration, e.g., 50 mM)
-
-
Initiate the reaction by adding xanthine oxidase (final concentration, e.g., 0.05 U/mL).
-
Immediately place the sample in the cavity of the EPR spectrometer.
-
Record the EPR spectrum. Typical settings for detecting the this compound-superoxide adduct are: microwave frequency ~9.5 GHz, microwave power 20 mW, modulation amplitude 1 G, and scan time 60 seconds.
-
Analyze the resulting spectrum for the characteristic hyperfine splitting constants of the this compound-superoxide adduct.
Protocol 2: In Vivo Neuroprotection Study Using a Transient MCAO Model in Rats
Objective: To assess the neuroprotective effect of this compound in a rat model of ischemic stroke.
Materials:
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Male Sprague-Dawley rats (250-300g)
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This compound (PBN)
-
Anesthetic (e.g., isoflurane)
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Nylon suture for MCAO
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2,3,5-triphenyltetrazolium chloride (TTC)
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Saline solution
Procedure:
-
Animal Preparation: Anesthetize the rat and maintain anesthesia throughout the surgical procedure. Monitor body temperature and maintain it at 37°C.
-
Middle Cerebral Artery Occlusion (MCAO): Perform MCAO using the intraluminal suture method. Briefly, expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). Insert a nylon suture through the ECA into the ICA to occlude the origin of the middle cerebral artery.
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This compound Administration: Administer this compound (e.g., 100 mg/kg, intraperitoneally) or vehicle (saline) at a predetermined time point (e.g., at the time of reperfusion).
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Reperfusion: After a defined period of occlusion (e.g., 90 minutes), withdraw the suture to allow for reperfusion.
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Neurological Assessment: At 24 hours post-MCAO, perform a neurological deficit scoring to assess functional outcome.
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Infarct Volume Measurement:
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Euthanize the rat and perfuse the brain with cold saline.
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Remove the brain and slice it into 2 mm coronal sections.
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Incubate the slices in a 2% TTC solution at 37°C for 30 minutes.
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Healthy tissue will stain red, while the infarcted tissue will remain white.
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Capture images of the stained sections and quantify the infarct volume using image analysis software.
-
-
Statistical Analysis: Compare the infarct volumes and neurological scores between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Visualizations: Signaling Pathways and Workflows
Experimental Workflow for In Vivo Neuroprotection Assay
Workflow for assessing this compound's neuroprotective effects in a rat MCAO model.
Simplified Signaling Pathway of this compound in Neuroprotection
This compound's neuroprotective mechanism against ischemic injury.
Logical Relationship for Troubleshooting EPR Signal Issues
Troubleshooting logic for absent or weak EPR signals in this compound experiments.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Stabilities of hydroxyl radical spin adducts of PBN-type spin traps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reliable infarction of the middle cerebral artery territory in C57BL/6 mice using pterygopalatine artery ligation and filament optimization – The PURE-MCAo model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reliable infarction of the middle cerebral artery territory in C57BL/6 mice using pterygopalatine artery ligation and filament optimization - The PURE-MCAo model - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Effects of NTPO
Introduction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, understanding, and mitigating the off-target effects of NTPO, a potent and selective inhibitor of Target Kinase A (TKA). While this compound is designed for high specificity, off-target interactions can lead to unexpected phenotypes, toxicity, or confounding results. This guide offers troubleshooting advice, detailed experimental protocols, and frequently asked questions to ensure the accurate interpretation of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target interactions of this compound?
A1: Comprehensive kinase profiling has identified several off-target kinases that are inhibited by this compound, albeit at higher concentrations than required for TKA inhibition. These secondary targets should be considered when interpreting experimental outcomes. Proactive screening of your compound against a large kinase panel is a common and recommended approach to identify potential off-target effects.[1][2]
Q2: My experimental results are inconsistent with the known function of TKA. How can I determine if this is an off-target effect?
A2: This is a strong indicator of potential off-target activity. A gold-standard method to confirm that the observed phenotype is due to on-target TKA inhibition is to perform a rescue experiment.[1][3] If overexpressing a drug-resistant mutant of TKA reverses the phenotype, the effect is on-target.[1][3] If the phenotype persists, it is likely mediated by one or more off-targets.[1] Comparing your results with those from a structurally unrelated inhibitor targeting TKA can also help validate on-target effects.[1]
Q3: What are the best practices for designing experiments to minimize the impact of off-target effects?
A3: To minimize the influence of off-target effects, it is crucial to use the lowest effective concentration of this compound that robustly inhibits TKA.[1] Performing a dose-response curve for your specific cell line and phenotype is essential.[4] Correlating the phenotypic response with the degree of TKA inhibition can help distinguish on-target from off-target effects.[1] Additionally, using genetic approaches like CRISPR-Cas9 to knock out TKA can provide definitive evidence.[1]
Q4: How can I confirm that this compound is engaging with TKA in my cellular model?
A4: Direct confirmation of target engagement in a cellular context is critical. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for this purpose.[5][6][7][8] This technique is based on the principle that ligand binding stabilizes a protein, increasing its melting temperature.[5][6] A shift in the thermal stability of TKA in the presence of this compound provides direct evidence of target engagement.[5][9]
Troubleshooting Guides
Problem 1: Unexpected cellular toxicity is observed at concentrations that should be specific for TKA.
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Possible Cause: Inhibition of an unknown off-target kinase that is critical for cell survival.[4]
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Troubleshooting Steps:
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Perform a Broad Kinase Screen: Screen this compound against a comprehensive kinase panel (e.g., >400 kinases) to identify potential off-target interactions.[10][11][12]
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Validate Off-Target Engagement: For any identified off-targets, confirm engagement in your cellular model using methods like CETSA.[2]
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Analyze Downstream Signaling: Investigate the signaling pathways downstream of the identified off-targets to confirm functional inhibition.[2]
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Check Vehicle Controls: Ensure that the final concentration of the vehicle (e.g., DMSO) is consistent and below the toxic threshold for your cells (typically <0.1%).[4]
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Problem 2: this compound paradoxically activates a signaling pathway.
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Possible Cause: Inhibition of an off-target kinase may relieve a repressive signal on a parallel pathway, leading to its activation. Complex feedback loops within cellular signaling can also contribute to this phenomenon.
-
Troubleshooting Steps:
-
Phosphoproteomics Analysis: Perform a phosphoproteomics study to get a global view of signaling changes induced by this compound. This can help identify unexpectedly activated pathways.[1]
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Western Blotting: Analyze the phosphorylation status of key downstream effectors of related signaling pathways to confirm paradoxical activation.[1]
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Time-Course Experiment: Conduct a time-course experiment to determine if the activation is a transient or sustained effect. Cellular adaptation can lead to pathway reactivation over time.[4]
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Problem 3: Discrepancy between biochemical assay potency (IC50) and cellular assay efficacy.
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Possible Cause: Several factors can contribute to this discrepancy. Biochemical assays often use low ATP concentrations, which may not reflect the high intracellular ATP levels that can compete with ATP-competitive inhibitors like this compound.[1] Poor cell permeability or active efflux by pumps like P-glycoprotein can also reduce the effective intracellular concentration of the inhibitor.[1]
-
Troubleshooting Steps:
-
Assess Cell Permeability: Evaluate the physicochemical properties of this compound (e.g., LogP, polar surface area) to predict its permeability.
-
Use Cellular Target Engagement Assays: Employ techniques like NanoBRET™ or CETSA to measure target occupancy and affinity directly in live cells, which provides a more biologically relevant measure of potency.[1][13]
-
Verify Target Expression: Confirm that TKA is expressed and active in your chosen cell line using Western blotting or a similar method.[1]
-
Quantitative Data Summary
Table 1: Kinase Selectivity Profile of this compound
This table summarizes the inhibitory activity of this compound against its primary target (TKA) and key identified off-targets. The selectivity index helps to quantify the specificity of the compound.
| Kinase Target | IC50 (nM) | Selectivity Index (Off-target IC50 / On-target IC50) |
| TKA (On-Target) | 15 | - |
| Kinase X | 850 | 56.7 |
| Kinase Y | 1,200 | 80.0 |
| Kinase Z | 3,500 | 233.3 |
| Data are hypothetical and for illustrative purposes only. |
Table 2: Comparison of Rescue Experiment Strategies
This table compares two common rescue experiment strategies to validate that a phenotype is due to on-target inhibition.
| Strategy | Principle | Specificity | Key Consideration |
| Resistant Mutant Rescue | Expression of a drug-insensitive mutant of the target kinase (TKA) confers resistance to this compound.[3] | High. Directly demonstrates that the inhibitor's effects are mediated through the intended target. | Requires generation and validation of a specific mutant that does not bind the inhibitor but retains kinase activity. |
| Overexpression Rescue | Increased expression of the wild-type target (TKA) titrates out the inhibitor.[3][14] | Moderate. Can be confounded if the overexpressed kinase has functions independent of its catalytic activity. | Simpler to implement than mutant generation, but may require very high expression levels to overcome potent inhibition. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol outlines the steps to verify the engagement of this compound with its target TKA in intact cells.[5]
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.
-
Heating Step: Harvest and resuspend cells in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[6]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Protein Quantification: Collect the supernatant (soluble fraction) and quantify the amount of soluble TKA using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble TKA as a function of temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and engagement.[6]
Protocol 2: Resistant Mutant Rescue Experiment
This protocol describes how to validate that an this compound-induced phenotype is on-target.[3]
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Generate Resistant Mutant: Introduce a mutation in the TKA gene that is known or predicted to disrupt this compound binding without abolishing kinase activity. This can be done via site-directed mutagenesis.
-
Transfection: Transfect cells with either an empty vector, a vector expressing wild-type TKA, or a vector expressing the this compound-resistant TKA mutant.
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Inhibitor Treatment: After allowing time for protein expression (e.g., 24-48 hours), treat the transfected cells with this compound at a concentration known to induce the phenotype of interest.
-
Phenotypic Analysis: Assess the phenotype in all three cell populations (empty vector, wild-type TKA, and resistant TKA).
-
Interpretation: If the phenotype is reversed or significantly reduced only in the cells expressing the resistant TKA mutant, it provides strong evidence for an on-target effect.[3]
Visualizations
Caption: On-target vs. off-target signaling pathways of this compound.
Caption: Experimental workflow for investigating off-target effects.
Caption: Logic diagram for troubleshooting inconsistent assay results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. CETSA [cetsa.org]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmaron.com [pharmaron.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Kinase Selectivity Profiling Services [promega.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Confirming NTCP Activity in a New Cell line
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to confirm Na+/taurocholate cotransporting polypeptide (NTCP) activity in a new cell line.
Frequently Asked Questions (FAQs)
Q1: What is NTCP and why is its activity important to confirm?
A1: NTCP, or Na+/taurocholate cotransporting polypeptide (encoded by the SLC10A1 gene), is a crucial transporter protein primarily found on the surface of liver cells (hepatocytes).[1][2][3] It is responsible for the uptake of bile acids from the blood into the liver, a key step in the enterohepatic circulation of bile acids.[2][4] NTCP is also the functional receptor for Hepatitis B (HBV) and Hepatitis D (HDV) viruses, making it a critical target for antiviral drug development.[1][5][6][7] Furthermore, NTCP can transport certain drugs, like statins, influencing their liver-specific effects and potential for drug-drug interactions.[2][8][9] Confirming NTCP activity is essential for cell lines used in HBV/HDV research, studies of bile acid homeostasis, and drug transporter interaction screenings.[5][7]
Q2: Which cell lines are suitable for studying NTCP activity?
A2: Many commonly used hepatoma cell lines, such as HepG2 and Huh-7, have low or negligible endogenous expression of NTCP.[5][10] Therefore, to study NTCP activity, it is typically necessary to use cell lines that have been genetically engineered to exogenously express human NTCP.[5][11] This is often achieved through stable transfection or lentiviral transduction of the SLC10A1 gene.[11][12][13] Stably transfected HEK293 cells are also used for studying the transport kinetics of NTCP substrates and inhibitors.[14][15]
Q3: How can I confirm that my new cell line is expressing NTCP?
A3: NTCP expression can be confirmed at both the mRNA and protein levels.
-
mRNA level: Quantitative real-time PCR (qRT-PCR) can be used to measure the transcript levels of the SLC10A1 gene.[12]
-
Protein level:
-
Western Blotting can detect the total NTCP protein in cell lysates.[16][17]
-
Immunofluorescence Microscopy can visualize the localization of NTCP on the cell membrane.[12]
-
Flow Cytometry (FACS) can quantify the percentage of cells expressing NTCP on their surface, often using a fluorescently labeled ligand like the myristoylated preS1 peptide (myr-preS1).[12][16][18]
-
Q4: What is the gold-standard method to functionally confirm NTCP activity?
A4: The gold-standard method is a substrate uptake assay. This directly measures the transporter's ability to import its substrates into the cell. A commonly used substrate is radiolabeled taurocholic acid (e.g., [³H]-taurocholic acid).[18][19] The assay involves incubating the cells with the labeled substrate and then measuring the intracellular radioactivity.[18] Functional NTCP activity is demonstrated by significantly higher uptake in NTCP-expressing cells compared to control cells (parental cell line without NTCP). This uptake should also be inhibitable by known NTCP inhibitors.
Experimental Protocols
Protocol 1: [³H]-Taurocholic Acid (TCA) Uptake Assay
This protocol details the steps to measure the uptake of a radiolabeled NTCP substrate.
Materials:
-
NTCP-expressing cell line and parental control cell line
-
24-well cell culture plates
-
[³H]-Taurocholic acid (TCA)
-
Sodium-containing uptake buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Sodium-free uptake buffer (replace NaCl with choline (B1196258) chloride)
-
Known NTCP inhibitor (e.g., Cyclosporin A, Myrcludex B)
-
Ice-cold wash buffer (e.g., PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Scintillation cocktail
-
Scintillation counter
-
BCA protein assay kit
Procedure:
-
Cell Seeding: Seed the NTCP-expressing cells and control cells into 24-well plates and grow to confluence.
-
Pre-incubation:
-
Aspirate the culture medium.
-
Wash the cells twice with pre-warmed sodium-containing uptake buffer.
-
Add 300 µL of pre-warmed sodium-containing uptake buffer to each well and incubate at 37°C for 10 minutes.[20]
-
-
Initiate Uptake:
-
Aspirate the pre-incubation buffer.
-
Add the uptake buffer containing [³H]-TCA. For inhibitor controls, add the uptake buffer containing [³H]-TCA and the NTCP inhibitor. For a negative control for sodium dependency, use a sodium-free uptake buffer.
-
Incubate at 37°C for a defined period (e.g., 5-15 minutes).[18][19]
-
-
Stop Uptake:
-
Aspirate the uptake solution.
-
Immediately wash the cells three times with ice-cold wash buffer to remove extracellular [³H]-TCA.[20]
-
-
Cell Lysis:
-
Add cell lysis buffer to each well and incubate on ice.
-
-
Quantification:
-
Transfer a portion of the cell lysate to a scintillation vial with scintillation cocktail and measure radioactivity using a scintillation counter.
-
Use the remaining lysate to determine the protein concentration using a BCA assay for normalization.
-
-
Data Analysis:
-
Calculate the uptake rate (e.g., in pmol/mg protein/min).
-
Compare the uptake in NTCP-expressing cells versus control cells.
-
Evaluate the effect of the NTCP inhibitor and the absence of sodium on uptake.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No significant difference in uptake between NTCP-expressing cells and control cells. | 1. Low or no functional NTCP expression at the cell surface. 2. Suboptimal assay conditions. 3. Cell line viability issues. | 1. Confirm NTCP mRNA and protein expression using qRT-PCR and Western Blot. Verify surface localization with FACS or immunofluorescence. 2. Optimize incubation time, temperature, and substrate concentration. Ensure the use of a sodium-containing buffer, as NTCP transport is sodium-dependent.[21] 3. Check cell viability using a Trypan Blue exclusion assay or similar method. |
| High background uptake in control cells. | 1. Non-specific binding of the substrate to the cells or plate. 2. Presence of other endogenous transporters that can take up the substrate. | 1. Ensure thorough washing with ice-cold buffer after the uptake step. Include a control at 4°C to assess passive diffusion and non-specific binding. 2. Research the expression profile of other transporters in the parental cell line. Use specific inhibitors to dissect the contribution of different transporters. |
| Inconsistent results between experiments. | 1. Variation in cell passage number or confluency. 2. Inconsistent timing or temperature during the assay. 3. Reagent variability. | 1. Use cells within a consistent passage number range and ensure similar cell confluency for all experiments. 2. Use a timer and a temperature-controlled incubator/water bath for all incubation steps. Perform washing steps quickly and consistently. 3. Prepare fresh reagents and use calibrated pipettes. |
| Known NTCP inhibitor does not reduce uptake. | 1. Inhibitor concentration is too low. 2. Inhibitor is inactive or degraded. 3. The observed uptake is not mediated by NTCP. | 1. Perform a dose-response experiment to determine the IC50 of the inhibitor in your cell system. 2. Check the storage conditions and expiration date of the inhibitor. Prepare fresh stock solutions. 3. Re-verify NTCP expression and the specificity of the uptake signal. |
Quantitative Data Summary
The following table provides example kinetic parameters for NTCP-mediated transport of taurocholic acid (TCA) and glyco-chenodeoxycholate (GCDC) from published studies. These values can serve as a benchmark for your experiments.
| Substrate | Cell System | Km (µM) | Reference |
| Taurocholic Acid (TCA) | CHO cells expressing human NTCP | 6.44 ± 3.83 | [22][23] |
| Glyco-chenodeoxycholate (GCDC) | CHO cells expressing human NTCP | 0.569 ± 0.318 | [22][23] |
| Taurolithocholic acid (TLC) | HEK293 cells expressing NTCP | 18.4 | [14][15] |
The following table shows the IC50 values for some known NTCP inhibitors.
| Inhibitor | Substrate | Cell System | IC50 | Reference |
| Myr-preS1 peptide | Taurocholic Acid (TC) | HEK293 cells expressing NTCP | 182 nM | [14][24] |
| Cyclosporin A | Taurocholate | iNTCP cells | ~10 µM | [18] |
| Irbesartan | Taurocholate | HEK293 cells expressing NTCP | Ki = 11.9 µM | [9] |
Visualizations
Caption: Experimental workflow for the [³H]-Taurocholic Acid uptake assay.
Caption: Troubleshooting logic for low or no NTCP activity.
Caption: Simplified FXR/SHP signaling pathway regulating NTCP expression.[1][10][25]
References
- 1. researchgate.net [researchgate.net]
- 2. NTCP - Transporters - Solvo Biotechnology [solvobiotech.com]
- 3. What are NTCP inhibitors and how do they work? [synapse.patsnap.com]
- 4. A novel bioluminescence-based method to investigate uptake of bile acids in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | In vitro cell culture models to study hepatitis B and D virus infection [frontiersin.org]
- 6. Regulation of the HBV Entry Receptor NTCP and its Potential in Hepatitis B Treatment | Semantic Scholar [semanticscholar.org]
- 7. Regulation of the HBV Entry Receptor NTCP and its Potential in Hepatitis B Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative assessment of the contribution of sodium-dependent taurocholate co-transporting polypeptide (NTCP) to the hepatic uptake of rosuvastatin, pitavastatin and fluvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure Activity Relationship for FDA Approved Drugs as Inhibitors of the Human Sodium Taurocholate Co-transporting Polypeptide (NTCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of the HBV Entry Receptor NTCP and its Potential in Hepatitis B Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NTCP Stable HepG2 Cell Line | Applied Biological Materials Inc. [abmgood.com]
- 12. researchgate.net [researchgate.net]
- 13. biocat.com [biocat.com]
- 14. researchgate.net [researchgate.net]
- 15. Substrate Specificities and Inhibition Pattern of the Solute Carrier Family 10 Members NTCP, ASBT and SOAT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Development of a cell-based assay to identify hepatitis B virus entry inhibitors targeting the sodium taurocholate cotransporting polypeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibition of Na+-Taurocholate Co-transporting Polypeptide-mediated Bile Acid Transport by Cholestatic Sulfated Progesterone Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vitro Assessment of Transporter-Mediated Uptake in Plated Cryopreserved Hepatocytes | Thermo Fisher Scientific - CA [thermofisher.com]
- 21. Molecular mechanisms of Na+-driven bile acid transport in human NTCP - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Kinetic characterization of bile salt transport by human NTCP (SLC10A1) - Peer Reviewed Publications - Solvo Biotechnology [solvobiotech.com]
- 23. researchgate.net [researchgate.net]
- 24. Substrate Specificities and Inhibition Pattern of the Solute Carrier Family 10 Members NTCP, ASBT and SOAT - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
Technical Support Center: Refining NTPO Dosage for Specific Cancer Cell Types
Welcome to the technical support center for NTPO, a novel therapeutic agent under investigation for the treatment of various cancers. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing this compound dosage for specific cancer cell lines. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound is a potent inhibitor of a critical signaling pathway often dysregulated in cancer. It selectively targets and binds to the intracellular kinase domain of a key receptor tyrosine kinase (RTK), preventing its autophosphorylation and subsequent activation of downstream pro-survival and proliferative signaling cascades. This inhibition leads to cell cycle arrest and apoptosis in cancer cells dependent on this pathway.
Q2: How do I determine the optimal starting concentration of this compound for my cancer cell line?
A2: The optimal starting concentration of this compound can vary significantly between different cancer cell lines due to variations in the expression and mutation status of its target RTK. We recommend performing a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. A typical starting range for this experiment is between 0.01 µM and 10 µM.
Q3: My cells are not responding to this compound treatment, what are the possible reasons?
A3: Lack of response to this compound can be attributed to several factors:
-
Low Target Expression: The cancer cell line may not express the target RTK at sufficient levels for this compound to be effective.
-
Target Gene Mutations: The cell line might harbor mutations in the target gene that prevent this compound from binding effectively.
-
Activation of Alternative Pathways: The cancer cells may have developed resistance by activating alternative survival pathways that bypass the this compound-targeted pathway.
-
Drug Inactivation: The cell line could be metabolizing or actively exporting the drug, reducing its intracellular concentration.
Q4: I am observing significant toxicity in my non-cancerous control cell lines. What can I do to minimize off-target effects?
A4: While this compound is designed for selectivity, some off-target effects can occur, especially at higher concentrations. To minimize toxicity in control lines, consider the following:
-
Titrate to the Lowest Effective Dose: Use the lowest concentration of this compound that still elicits a significant anti-cancer effect in your target cell lines.
-
Reduce Treatment Duration: Shorter exposure times may be sufficient to inhibit the target pathway without causing excessive damage to healthy cells.
-
Use a More Targeted Delivery System: In in vivo studies, consider nanoparticle or antibody-drug conjugate formulations to increase local concentration at the tumor site.
Quantitative Data Summary
The following table summarizes the IC50 values of this compound in a panel of representative cancer cell lines after a 72-hour treatment period.
| Cell Line | Cancer Type | Target Expression (Relative Units) | This compound IC50 (µM) |
| A549 | Lung Carcinoma | 1.2 | 0.5 |
| MCF-7 | Breast Adenocarcinoma | 0.8 | 2.1 |
| U-87 MG | Glioblastoma | 1.5 | 0.2 |
| HT-29 | Colorectal Adenocarcinoma | 0.3 | >10 |
| PC-3 | Prostate Adenocarcinoma | 1.0 | 1.5 |
Key Experimental Protocols
Protocol 1: Determination of this compound IC50 using a Cell Viability Assay
Objective: To determine the concentration of this compound that inhibits 50% of cell growth in a specific cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, resazurin)
-
Plate reader
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium. A common starting range is from 10 µM down to 0.01 µM. Include a vehicle control (DMSO) and a no-treatment control.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Normalize the data to the no-treatment control and plot the cell viability against the log of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).
Visualizations
Signaling Pathway Diagram
Caption: Proposed signaling pathway of this compound in cancer cells.
Experimental Workflow Diagram
Caption: Workflow for determining the IC50 of this compound.
Troubleshooting Guide Logic Diagram
Caption: A logical guide for troubleshooting lack of this compound efficacy.
Navigating Variability in Comet Assay Results with NTPO: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The Comet Assay, or single-cell gel electrophoresis, is a powerful technique for detecting DNA damage. When utilizing Non-thermal Plasma Oxidized Saline (NTPO) to induce this damage, researchers may encounter variability in their results. This technical support center provides troubleshooting guidance and frequently asked questions to help ensure the consistency and reliability of your comet assay experiments with this compound.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems that can arise during the comet assay when using this compound, presented in a question-and-answer format.
Question: Why am I observing high variability in comet tail lengths between replicate slides treated with the same concentration of this compound?
Answer: Variability between replicate slides is a common issue in the comet assay and can be attributed to several factors, especially when working with a reactive agent like this compound.
-
Inconsistent this compound Activity: The reactive species in this compound can decay over time. Ensure that the this compound solution is prepared fresh for each experiment and used within a consistent, short timeframe for all treatments.
-
Pipetting and Mixing: Incomplete or inconsistent mixing of cells with this compound or with the low melting point (LMP) agarose (B213101) can lead to uneven exposure and, consequently, variable DNA damage. Gently but thoroughly mix the cell suspension with this compound and the LMP agarose.
-
Slide Preparation: Uneven layering of the agarose on the slide can affect the electric field during electrophoresis. Ensure a uniform, thin layer of both the normal melting point (NMP) agarose pre-coat and the cell-LMP agarose mixture.
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Electrophoresis Conditions: The position of the slides within the electrophoresis tank can influence the local electric field strength, leading to slide-to-slide variation.[1] To mitigate this, place replicate slides in different locations within the tank and consider using an internal standard.
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Temperature Fluctuations: Temperature can significantly impact the results.[2] Maintain a consistent, cool temperature (e.g., 4°C) during lysis, unwinding, and electrophoresis to minimize additional DNA damage and ensure consistent migration.
Question: I am not observing any comets, even at high concentrations of this compound. What could be the problem?
Answer: The absence of comets, particularly in your positive controls, points to a potential issue with the assay protocol itself rather than the this compound treatment.
-
Ineffective Lysis: The lysis step is critical for removing cellular proteins and allowing the DNA to migrate. Ensure your lysis buffer is correctly prepared (pH 10) and that the lysis duration is sufficient (typically at least 1-2 hours at 4°C).[3]
-
Suboptimal DNA Unwinding: For the detection of single-strand breaks induced by this compound, the alkaline unwinding step is crucial. The unwinding solution should have a pH >13, and the incubation time (typically 20-40 minutes) should be consistent.
-
Incorrect Electrophoresis Parameters: Verify the voltage and current of your power supply. For the alkaline comet assay, a voltage of around 1 V/cm and a current of approximately 300 mA is generally recommended.[4] Also, ensure the buffer level just covers the slides.
-
Staining Issues: The DNA stain may be degraded or used at a suboptimal concentration. Prepare fresh staining solution and ensure the staining and washing steps are performed correctly to visualize the comets.
Question: The comet heads in my this compound-treated samples appear diffuse and the tails are indistinct ("hedgehogs" or "clouds"). What does this indicate?
Answer: This morphology often suggests excessive DNA degradation, which can be a result of high levels of damage or apoptosis.
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This compound Concentration Too High: High concentrations of this compound can induce extensive DNA fragmentation, leading to the "hedgehog" effect where the majority of the DNA migrates out of the head. Perform a dose-response experiment to determine the optimal this compound concentration that induces measurable comets without causing excessive damage.
-
Apoptosis vs. Genotoxicity: this compound can induce apoptosis. The comet assay can detect the DNA fragmentation associated with late-stage apoptosis. To distinguish between direct genotoxicity and apoptosis-related fragmentation, consider performing the assay at earlier time points after this compound treatment or using other markers to assess apoptosis in parallel.
-
Extended Lysis/Unwinding Times: Prolonged exposure to lysis or alkaline unwinding solutions can lead to increased DNA degradation. Adhere to optimized and consistent incubation times.
Frequently Asked Questions (FAQs)
What type of DNA damage does this compound primarily cause, and which version of the comet assay should I use?
This compound primarily generates DNA single-strand breaks.[5] Therefore, the alkaline comet assay (pH >13) is the recommended method for detecting this compound-induced DNA damage, as the alkaline conditions facilitate the unwinding of DNA at the sites of single-strand breaks.[6] The neutral comet assay is less suitable as it is designed to detect double-strand breaks.[7]
What are appropriate positive and negative controls for a comet assay with this compound?
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Negative Control: Cells treated with the same saline solution that was used to prepare the this compound, but which has not been exposed to the non-thermal plasma. This accounts for any effects of the saline itself.
-
Positive Control: Besides this compound-treated cells, it is advisable to include a standard positive control to ensure the assay is working correctly. Common positive controls for the alkaline comet assay include hydrogen peroxide (H₂O₂) or methyl methanesulfonate (B1217627) (MMS).[8]
How should I quantify the DNA damage in my comet assay?
Several parameters can be used for quantification, with the most common being:
-
Percent DNA in the Tail (% Tail DNA): The fraction of total DNA intensity that is in the tail. This is a widely used and reliable metric.
-
Tail Moment: An integrated value that considers both the tail length and the fraction of DNA in the tail.
Quantitative analysis is typically performed using specialized image analysis software.[9]
Data Summary Tables
Table 1: Key Parameters for Alkaline Comet Assay
| Parameter | Recommended Condition | Common Range | Potential Issue if Deviated |
| Agarose Concentration | 0.7% Low Melting Point | 0.5% - 1.0% | Higher concentrations can impede DNA migration. |
| Lysis Solution pH | 10 | 10 - 10.5 | Incorrect pH can lead to incomplete lysis. |
| Lysis Duration | 1-2 hours at 4°C | 1 - 18 hours | Insufficient time leads to no comets; excessive time may cause degradation. |
| Alkaline Unwinding pH | >13 | >13 | pH below 13 will not efficiently unwind DNA at single-strand breaks. |
| Alkaline Unwinding Duration | 20-40 minutes at 4°C | 20 - 60 minutes | Shorter times may not be sufficient; longer times can increase background damage. |
| Electrophoresis Voltage | ~1 V/cm | 0.7 - 1.2 V/cm | Voltage that is too high can cause DNA to migrate too quickly; too low may not resolve comets. |
| Electrophoresis Current | ~300 mA | 250 - 350 mA | Inconsistent current can lead to variability. |
| Electrophoresis Duration | 20-30 minutes at 4°C | 20 - 40 minutes | Shorter times may not provide enough separation; longer times can cause comets to migrate off the gel. |
Table 2: Troubleshooting Summary
| Observed Problem | Potential Cause | Suggested Solution |
| High variability between replicates | Inconsistent this compound activity, pipetting errors, slide position, temperature fluctuations. | Prepare this compound fresh, ensure thorough mixing, randomize slide placement, maintain consistent 4°C. |
| No comets observed | Ineffective lysis, suboptimal DNA unwinding, incorrect electrophoresis, staining issues. | Check lysis buffer pH and duration, ensure unwinding solution pH >13, verify electrophoresis parameters, use fresh stain. |
| "Hedgehog" or "cloudy" comets | This compound concentration too high, apoptosis, extended lysis/unwinding. | Perform a dose-response for this compound, check for apoptosis markers, adhere to optimized incubation times. |
| Faint or blurry comets | Low DNA content, poor staining, microscope focus. | Ensure adequate cell concentration, use fresh and appropriate stain concentration, optimize microscope settings. |
Experimental Protocols
Detailed Methodology for the Alkaline Comet Assay with this compound Treatment
-
Cell Preparation:
-
Harvest cells and resuspend in ice-cold 1X PBS (Ca²⁺ and Mg²⁺ free) at a concentration of approximately 1 x 10⁵ cells/mL.
-
Cell viability should be determined using a method like trypan blue exclusion; ensure viability is >90%.
-
-
This compound Treatment:
-
Prepare this compound solution immediately before use.
-
Add the desired concentration of this compound to the cell suspension. The optimal concentration should be determined empirically through a dose-response experiment.
-
Incubate for a defined period (e.g., 30 minutes) at the desired temperature, protected from light.
-
After incubation, centrifuge the cells at a low speed (e.g., 200 x g for 5 minutes at 4°C) and discard the supernatant.
-
Resuspend the cell pellet in ice-cold 1X PBS.
-
-
Slide Preparation:
-
Pre-coat clean microscope slides with a layer of 1% normal melting point (NMP) agarose and allow to dry completely.
-
Melt 1% low melting point (LMP) agarose and maintain it in a 37°C water bath.
-
Mix the this compound-treated cell suspension with the LMP agarose at a ratio of 1:10 (v/v).
-
Quickly pipette 75 µL of the cell/agarose mixture onto the pre-coated slide and cover with a coverslip.
-
Solidify the agarose by placing the slides at 4°C for 10-15 minutes.
-
-
Lysis:
-
Gently remove the coverslips and immerse the slides in freshly prepared, cold (4°C) lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added just before use).
-
Incubate for at least 1-2 hours at 4°C in the dark.
-
-
Alkaline Unwinding:
-
Carefully remove the slides from the lysis solution and place them in a horizontal electrophoresis tank.
-
Fill the tank with fresh, cold (4°C) alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13) until the buffer level is just above the slides.
-
Let the DNA unwind for 20-40 minutes at 4°C in the dark.
-
-
Electrophoresis:
-
Apply a voltage of ~1 V/cm and adjust the current to ~300 mA.
-
Perform electrophoresis for 20-30 minutes at 4°C in the dark.
-
-
Neutralization and Staining:
-
Gently remove the slides from the electrophoresis tank and wash them three times for 5 minutes each with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5) at 4°C.
-
Stain the slides with a suitable fluorescent DNA stain (e.g., SYBR Green, propidium (B1200493) iodide) according to the manufacturer's instructions.
-
-
Scoring and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Capture images and analyze them using appropriate comet assay software to determine parameters such as % Tail DNA and Tail Moment. For each slide, at least 50-100 randomly selected cells should be scored.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. A Standardized Protocol for the In Vitro Comet-Based DNA Repair Assay | Springer Nature Experiments [experiments.springernature.com]
- 3. youtube.com [youtube.com]
- 4. Controlling variation in the comet assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. neb.com [neb.com]
- 7. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of DNA Damage Using the Neutral Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: NTPO and Traditional DNA Alkylating Agents in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Non-Thermal Plasma-treated Oxaloacetate (NTPO) and traditional DNA alkylating agents, focusing on their mechanisms of action, effects on cancer cells, and the experimental methodologies used to evaluate them. While both categories of agents induce DNA damage, a critical distinction lies in their mode of action: traditional agents directly modify DNA through alkylation, whereas this compound elicits damage indirectly through the generation of reactive oxygen and nitrogen species (RONS).
Mechanism of Action: A Tale of Two Pathways
Classical DNA alkylating agents exert their cytotoxic effects by covalently attaching an alkyl group to nucleophilic sites on the DNA molecule.[1][2] This direct chemical modification can lead to DNA strand breaks, cross-linking, and base mispairing, ultimately inhibiting DNA replication and transcription and triggering cell death.[3][4] These agents are broadly classified based on their chemical structure and include nitrogen mustards (e.g., cyclophosphamide), nitrosoureas (e.g., carmustine), and platinum-based compounds (e.g., cisplatin), which are technically "alkylating-like" agents.[2]
In stark contrast, this compound represents an emerging anti-cancer strategy that does not directly alkylate DNA. This compound is produced by treating a solution of oxaloacetate with non-thermal plasma (NTP). NTP itself is an ionized gas containing a mixture of electrons, ions, and reactive species.[5] The anti-cancer effects of NTP and this compound are primarily attributed to the generation of a cocktail of RONS.[5][6][7] These highly reactive molecules induce oxidative and nitrosative stress within cancer cells, leading to damage of various cellular components, including DNA. The primary form of DNA damage induced by this compound is single-strand breaks.[6]
Quantitative Comparison of Cytotoxicity
Direct quantitative comparison of the cytotoxicity of this compound with traditional alkylating agents is challenging due to the limited publicly available data on this compound's half-maximal inhibitory concentration (IC50) values. However, studies have indicated that this compound is a potent inducer of DNA damage. Research has shown that this compound can generate a more substantial number of genomic DNA lesions and breaks compared to NTP alone, suggesting a significant cytotoxic potential.[6] One study noted that this compound treatment resulted in approximately 2-fold stronger phosphorylation of γH2AX (a marker of DNA double-strand breaks) and a 3-fold increase in comet nuclei (indicating DNA damage) compared to NTP treatment in A549 cells.[6]
For comparison, the following table summarizes the IC50 values for three well-established DNA alkylating agents across different cancer cell lines. It is important to note that IC50 values can vary significantly between studies due to differences in experimental conditions.[8]
| Agent | Class | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Cyclophosphamide | Nitrogen Mustard | U87 MG (Glioblastoma) | 15.67 (for active metabolite 4-HC) | [9] |
| T98G (Glioblastoma) | 19.92 (for active metabolite 4-HC) | [9] | ||
| HeLa (Cervical Cancer) | >100 | [10] | ||
| Cisplatin (B142131) | Platinum-based | A549 (Lung Carcinoma) | 6.14 - 43.01 | [11] |
| MCF-7 (Breast Adenocarcinoma) | ~6.4 | [12] | ||
| U87 MG (Glioblastoma) | 9.5 | [13] | ||
| Carmustine (BCNU) | Nitrosourea | U87 MG (Glioblastoma) | 54.4 | [14] |
| A549 (Lung Carcinoma) | >100 | [15] | ||
| MCF-7 (Breast Adenocarcinoma) | >100 | [15] |
Signaling Pathways and Experimental Workflows
The distinct mechanisms of this compound and traditional DNA alkylating agents trigger different downstream signaling pathways and necessitate specific experimental approaches for their evaluation.
Visualizing the Mechanisms of DNA Damage
The following diagrams, generated using the DOT language, illustrate the contrasting mechanisms of DNA damage induction.
Caption: Mechanisms of DNA Damage Induction.
Experimental Workflow for Assessing DNA Damage
The comet assay is a sensitive technique for detecting DNA strand breaks and is particularly well-suited for evaluating the effects of agents like this compound that induce this type of damage.
Caption: Alkaline Comet Assay Workflow.
Experimental Protocol: Alkaline Comet Assay
The alkaline comet assay is a widely used method to quantify DNA single- and double-strand breaks in individual cells.[16][17][18]
1. Cell Preparation and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with the test compound (e.g., this compound or a DNA alkylating agent) at various concentrations for the desired duration. Include positive and negative controls.
-
Harvest the cells by trypsinization or scraping and resuspend in ice-cold PBS to a concentration of 1 x 10^5 cells/mL.
2. Slide Preparation and Cell Embedding:
-
Prepare 1% normal melting point agarose in dH2O and coat microscope slides. Let them dry.
-
Mix the cell suspension with 1% low melting point agarose in PBS at a 1:10 ratio (v/v) at 37°C.
-
Pipette 75 µL of the cell-agarose mixture onto a pre-coated slide and cover with a coverslip.
-
Solidify the agarose by placing the slides at 4°C for 10-30 minutes.
3. Cell Lysis:
-
Carefully remove the coverslips and immerse the slides in pre-chilled lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh) for at least 1 hour at 4°C.
4. Alkaline Unwinding and Electrophoresis:
-
Gently remove the slides from the lysis solution and place them in a horizontal gel electrophoresis tank.
-
Fill the tank with freshly prepared, chilled alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13) to a level just covering the slides.
-
Allow the DNA to unwind for 20-40 minutes in the alkaline buffer.
-
Apply a voltage of approximately 1 V/cm and adjust the current to ~300 mA. Conduct electrophoresis for 20-30 minutes at 4°C.[16]
5. Neutralization and Staining:
-
After electrophoresis, carefully remove the slides and neutralize them by washing gently with a neutralization buffer (0.4 M Tris, pH 7.5) three times for 5 minutes each.
-
Dehydrate the slides in 70% ethanol (B145695) for 5 minutes and air dry.
-
Stain the DNA by adding a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide) to each slide.
6. Visualization and Analysis:
-
Visualize the slides using a fluorescence microscope.
-
Capture images of the "comets" and analyze them using specialized software to quantify the extent of DNA damage. The percentage of DNA in the comet tail is a common metric used to represent the level of DNA damage.
Conclusion
This compound and traditional DNA alkylating agents represent two distinct approaches to inducing DNA damage for cancer therapy. While alkylating agents directly modify the DNA structure, this compound leverages the power of reactive species to create a hostile intracellular environment that leads to DNA fragmentation. The indirect mechanism of this compound may offer advantages in overcoming certain resistance mechanisms that have evolved against traditional alkylating agents. However, further research, particularly quantitative studies on its cytotoxicity and in vivo efficacy, is necessary to fully elucidate its therapeutic potential and establish its place in the landscape of cancer treatment. This guide provides a foundational understanding for researchers to explore these promising and divergent anti-cancer strategies.
References
- 1. droracle.ai [droracle.ai]
- 2. nursingcenter.com [nursingcenter.com]
- 3. researchgate.net [researchgate.net]
- 4. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of non-thermal plasma-induced effects in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Non-thermal plasma-induced apoptosis is modulated by ATR- and PARP1-mediated DNA damage responses and circadian clock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Non-Thermal Plasma-Induced Immunogenic Cell Death in Cancer: A Topical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Proteomic and metabolomic signatures of U87 glioblastoma cells treated with cisplatin and/or paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating NTPO-Induced DNA Damage: A Comparative Guide to γH2AX Staining and Alternative Methods
For researchers, scientists, and drug development professionals, accurately validating DNA damage is a critical step in assessing the efficacy and mechanism of action of novel therapeutic agents. This guide provides an objective comparison of γH2AX staining with other established methods for validating DNA damage induced by Non-Thermal Plasma-treated medium (NTPO), a promising anti-cancer modality. The performance of each method is supported by experimental data, and detailed protocols are provided to facilitate experimental design.
Non-Thermal Plasma (NTP) is an ionized gas that can be used to treat cell culture media or water, creating what is known as Plasma-Activated Medium (PAM) or Plasma-Activated Water (PAW), collectively referred to here as this compound. The therapeutic potential of this compound lies in its ability to generate a cocktail of reactive oxygen and nitrogen species (RONS). These RONS induce oxidative stress in target cells, leading to various forms of DNA damage, including single and double-strand breaks (DSBs), which can trigger cell cycle arrest and apoptosis.[1][2] Validating the extent and nature of this DNA damage is paramount.
γH2AX Staining: The Gold Standard for DSB Detection
The phosphorylation of the histone variant H2AX on serine 139, resulting in γH2AX, is a rapid and sensitive cellular response to the formation of DNA DSBs.[3][4] This modification serves as a beacon, recruiting DNA repair machinery to the site of damage. Consequently, immunofluorescent staining for γH2AX foci has become a widely accepted and sensitive method for the detection and quantification of DSBs.[5]
Quantitative Analysis of this compound-Induced γH2AX Foci
Studies have consistently demonstrated a significant increase in γH2AX foci in cells treated with this compound. The number of foci generally correlates with the duration of plasma treatment and the concentration of RONS in the medium.
| Cell Line | This compound Treatment | Fold Increase in γH2AX (vs. Control) | Reference |
| A549 | NTP-treated medium, 2 hours post-treatment | ~2-fold | [2] |
| SK-MEL2 | NTP-treated medium, 2 hours post-treatment | ~3-fold | [2] |
| A549 | This compound (NTP + Oxygen flow) | ~2-fold greater than NTP alone | [2] |
| HF cells | 0.2 Gy ionizing radiation (for comparison) | ~10-fold (peak at 30 min) | [6] |
| A549 | 20 J/m² UV radiation (for comparison) | ~2.3-fold in G1 phase | [7] |
Alternative Methods for Validating DNA Damage
While γH2AX staining is a powerful tool for detecting DSBs, a comprehensive understanding of this compound-induced genotoxicity can be achieved by employing complementary assays that detect a broader range of DNA lesions or different stages of the damage response.
The Comet Assay (Single-Cell Gel Electrophoresis)
The Comet assay is a versatile and sensitive method for detecting DNA strand breaks (both single and double) in individual cells.[8][9] Under an electric field, fragmented DNA migrates out of the nucleus, forming a "comet tail." The length and intensity of this tail are proportional to the amount of DNA damage.[10][11]
Quantitative Data from Comet Assay:
| Cell Line | This compound Treatment | Outcome Measure | Result (vs. Control) | Reference |
| A549 | NTP-treated medium, 24 hours post-treatment | Alkaline Tail Moment | Significant increase | [2] |
| SK-MEL2 | NTP-treated medium, 24 hours post-treatment | Alkaline Tail Moment | ~3-fold increase | [2] |
| A549 | Doxorubicin (1 µM, 20h) (for comparison) | Alkaline Tail Moment | 13.84 ± 1.325 (vs. 0.134) | [10] |
| A549 | Doxorubicin (1 µM, 20h) (for comparison) | Neutral Tail Moment | 9.979 ± 0.658 (vs. 0.596) | [10] |
TUNEL Assay (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling)
The TUNEL assay is widely used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[12][13][14] The enzyme terminal deoxynucleotidyl transferase (TdT) labels the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs, allowing for their visualization and quantification.
Quantitative Data from TUNEL Assay:
| Cell Line | This compound Treatment | Outcome Measure | Result (vs. Control) | Reference |
| Melanoma | 15 J/cm² plasma treatment, 24 hours post-treatment | % TUNEL-positive cells | 25.5% (vs. 2.2%) | [12] |
| Melanoma | 15 J/cm² plasma treatment, 72 hours post-treatment | % TUNEL-positive cells | 72.8% (vs. 10%) | [12] |
| A375 | 5 min PAM, 24 hours post-treatment | % Apoptotic cells | Significant increase | [15] |
| LN229 | 5 min PAM, 24 hours post-treatment | % Apoptotic cells | Significant increase | [15] |
Signaling Pathways and Experimental Workflows
To aid in the conceptualization of the biological processes and experimental procedures, the following diagrams are provided.
References
- 1. Functional interplay between ATM/ATR-mediated DNA damage response and DNA repair pathways in oxidative stress | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. γH2AX foci as a measure of DNA damage: a computational approach to automatic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. γH2AX and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. USE OF THE γ-H2AX ASSAY TO MONITOR DNA DAMAGE AND REPAIR IN TRANSLATIONAL CANCER RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. H2AX phosphorylation within the G1 phase after UV irradiation depends on nucleotide excision repair and not DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring DNA modifications with the comet assay: a compendium of protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The COMET assay: single-cell analysis of DNA damage - Cellomatics Biosciences [cellomaticsbio.com]
- 10. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. TUNEL assay - Wikipedia [en.wikipedia.org]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. Selective Apoptotic Effect of Plasma Activated Liquids on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of NTPO and Etoposide on DNA Breaks: A Guide for Researchers
This guide provides a detailed comparative analysis of the effects of NTPO (Non-thermal plasma-oxidized solution) and etoposide (B1684455) on DNA integrity, with a focus on the induction of DNA breaks. This document is intended for researchers, scientists, and drug development professionals interested in the mechanisms of DNA damage by these two agents.
Introduction
Etoposide is a well-established chemotherapeutic agent that functions as a topoisomerase II inhibitor. Its primary mechanism of action involves the stabilization of the covalent complex between topoisomerase II and DNA, which prevents the re-ligation of the DNA strands. This leads to the accumulation of protein-linked DNA single- and double-strand breaks, ultimately triggering cell cycle arrest and apoptosis.[1][2]
This compound (Non-thermal plasma-oxidized solution) is an emerging anti-cancer agent. It is produced by treating a solution, such as phosphate-buffered saline (PBS), with non-thermal plasma. The resulting solution is rich in reactive oxygen and nitrogen species (RONS), which are known to induce oxidative stress and damage to cellular components, including DNA.[3][4][5] The primary mechanism of this compound-induced DNA damage is through the action of these reactive species, leading predominantly to single-strand breaks.[6]
Quantitative Analysis of DNA Breaks
Direct comparative studies quantifying DNA breaks induced by this compound and etoposide in the same experimental system are limited. However, data from independent studies provide insights into the type and extent of DNA damage caused by each agent.
Table 1: Quantitative Comparison of DNA Breaks Induced by this compound and Etoposide
| Parameter | This compound | Etoposide |
| Primary Type of DNA Break | Single-Strand Breaks (SSBs)[6] | Single-Strand Breaks (SSBs) and Double-Strand Breaks (DSBs)[7][8] |
| Ratio of SSBs to DSBs | Predominantly SSBs, with minimal DSBs detected under neutral comet assay conditions.[6] | Approximately 30-fold more SSBs than DSBs.[7] |
| Marker of DNA Damage (γH2AX) | Induces significant γH2AX phosphorylation, with this compound showing approximately 2-fold stronger induction than NTP (non-thermal plasma).[6] | Induces robust γH2AX phosphorylation, which correlates with the formation of DSBs.[9] |
| Comet Assay (Alkaline) | Results in a significant increase in comet tail moment, indicating substantial single- and double-strand breaks. This compound produces approximately 3-fold more comet nuclei than NTP.[6] | Induces a dose-dependent increase in DNA migration in the alkaline comet assay, reflecting both SSBs and DSBs.[10][11] |
| Comet Assay (Neutral) | No significant DNA fragmentation is observed, suggesting a low frequency of DSBs.[6] | Induces DNA migration, specifically indicating the presence of DSBs. |
Experimental Protocols
The following are detailed methodologies for key experiments used to quantify and analyze DNA breaks induced by this compound and etoposide.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. It can be performed under alkaline conditions to detect both single- and double-strand breaks, or under neutral conditions to specifically detect double-strand breaks.[1][12][13]
Alkaline Comet Assay Protocol:
-
Cell Preparation: Treat cells with this compound or etoposide at desired concentrations and durations. Harvest the cells and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Slide Preparation: Mix cell suspension with low-melting-point agarose (B213101) at a 1:10 ratio (v/v) and immediately pipette onto a comet slide. Allow the agarose to solidify at 4°C for 10 minutes.
-
Lysis: Immerse the slides in a chilled lysis solution (containing high salt and detergents) for 1-2 hours at 4°C to lyse the cells and unfold the DNA.
-
Alkaline Unwinding: Place the slides in an electrophoresis tank filled with fresh, chilled alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to unwind the DNA.
-
Electrophoresis: Perform electrophoresis at a low voltage (e.g., 1 V/cm) for 20-30 minutes at 4°C.
-
Neutralization and Staining: Gently wash the slides with a neutralization buffer. Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide).
-
Visualization and Analysis: Visualize the slides using a fluorescence microscope. The DNA from damaged cells will migrate towards the anode, forming a "comet" shape. Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using specialized software.
Neutral Comet Assay Protocol:
The protocol is similar to the alkaline version with the key difference being the use of a neutral pH electrophoresis buffer.[1][14]
-
Lysis: Follow the same lysis procedure as the alkaline comet assay.
-
Washing: After lysis, wash the slides in a neutral buffer (e.g., TBE buffer) to remove detergents and salts.
-
Electrophoresis: Perform electrophoresis in a neutral electrophoresis buffer (pH ~7.5-8.0).
-
Staining and Analysis: Proceed with the same staining and analysis steps as the alkaline comet assay.
γH2AX Immunofluorescence Staining
Phosphorylation of the histone variant H2AX on serine 139 (γH2AX) is an early cellular response to the formation of DNA double-strand breaks. Immunofluorescence staining allows for the visualization and quantification of γH2AX foci, where each focus is thought to represent a single DSB.[15][16][17]
Protocol for γH2AX Staining:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with this compound or etoposide.
-
Fixation: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes to allow antibody access to the nucleus.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γH2AX overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash the cells and counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging and Quantification: Acquire images using a fluorescence or confocal microscope. The number of γH2AX foci per nucleus can be counted manually or using automated image analysis software.
Signaling Pathways and Mechanisms of Action
The distinct mechanisms by which this compound and etoposide induce DNA damage trigger different downstream signaling pathways.
This compound-Induced DNA Damage Pathway
This compound generates a variety of RONS that directly oxidize DNA bases and the sugar-phosphate backbone, leading to the formation of SSBs. This type of damage primarily activates the ATR (Ataxia Telangiectasia and Rad3-related) and PARP1 (Poly [ADP-ribose] polymerase 1) signaling pathways, which are crucial for the repair of single-strand breaks.
Caption: Signaling pathway of this compound-induced DNA damage.
Etoposide-Induced DNA Damage Pathway
Etoposide stabilizes the topoisomerase II-DNA complex, resulting in protein-linked DSBs. These breaks are recognized by the MRE11-RAD50-NBS1 (MRN) complex, which in turn activates the ATM (Ataxia Telangiectasia Mutated) kinase. Activated ATM then phosphorylates a cascade of downstream targets, including CHK2 and p53, leading to cell cycle arrest and apoptosis.[18][19]
Caption: Signaling pathway of etoposide-induced DNA damage.
Summary and Conclusion
This compound and etoposide represent two distinct classes of DNA damaging agents with different mechanisms of action and downstream cellular responses.
-
This compound acts as an oxidizing agent, inducing primarily single-strand DNA breaks through the generation of RONS. This triggers a DNA damage response mediated by ATR and PARP1.
-
Etoposide functions as a topoisomerase II poison, leading to the formation of both single- and double-strand breaks, with the latter being protein-linked and crucial for its cytotoxic effects. The resulting DSBs activate the ATM-CHK2-p53 signaling cascade.
The choice of experimental assays to detect and quantify DNA damage should be guided by the specific type of lesion expected from each agent. The alkaline comet assay is suitable for detecting the broad spectrum of DNA breaks induced by both agents, while the neutral comet assay and γH2AX staining are more specific for the double-strand breaks characteristic of etoposide's action. Understanding these differences is critical for the design of future studies and the development of novel therapeutic strategies.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Protein-linked DNA strand breaks produced by etoposide and teniposide in mouse L1210 and human VA-13 and HT-29 cell lines: relationship to cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Atmospheric Nonthermal Plasma-Treated PBS Inactivates Escherichia coli by Oxidative DNA Damage | PLOS One [journals.plos.org]
- 4. mdpi.com [mdpi.com]
- 5. Cell damaging by irradiating non-thermal plasma to the water: Mathematical modeling of chemical processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Numerical analysis of etoposide induced DNA breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Predominant role for DNA damage in etoposide-induced cytotoxicity and cell cycle perturbation in human SV40-transformed fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. DNA damage induced by etoposide; a comparison of two different methods for determination of strand breaks in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. interchim.fr [interchim.fr]
- 13. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 14. Measurement of DNA Damage Using the Neutral Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 17. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Item - Biochemical and Signaling Pathways for Repair of Topoisomerase II-mediated DNA Damage - University of Illinois Chicago - Figshare [indigo.uic.edu]
A Guide to Cross-Validation of a Novel Compound's Mechanism of Action in Diverse Cancer Cell Lines
For researchers and professionals in drug development, validating a compound's mechanism of action across multiple cell lines is a critical step to ensure its potential as a robust therapeutic agent. This guide provides a framework for the cross-validation of a hypothetical anti-cancer compound, referred to as NTPO, comparing its performance and elucidating its mechanism with supporting experimental data and detailed protocols.
Comparative Efficacy of this compound Across Different Cancer Cell Lines
The initial phase of cross-validation involves assessing the cytotoxic or anti-proliferative effects of the compound across a panel of cancer cell lines from different tissue origins. This helps to determine the compound's spectrum of activity and identify sensitive versus resistant cell lines.
Table 1: Comparative IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h Treatment |
| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 |
| MDA-MB-231 | Breast Adenocarcinoma | 42.5 ± 3.5 |
| A549 | Lung Carcinoma | 25.8 ± 2.1 |
| HCT116 | Colon Carcinoma | 12.7 ± 1.5 |
| PANC-1 | Pancreatic Carcinoma | 89.1 ± 7.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of this compound (at IC50 concentration) on Apoptosis and Cell Cycle Arrest
| Cell Line | % Apoptotic Cells (Annexin V+) | % Cells in G2/M Phase |
| MCF-7 | 45.3 ± 4.2 | 55.1 ± 5.0 |
| MDA-MB-231 | 20.1 ± 2.5 | 22.4 ± 2.8 |
| A549 | 35.7 ± 3.9 | 48.9 ± 4.5 |
| HCT116 | 52.8 ± 5.1 | 60.3 ± 5.7 |
| PANC-1 | 10.5 ± 1.9 | 12.6 ± 2.0 |
Data are presented as mean ± standard deviation from three independent experiments.
Elucidating the Signaling Pathway: The Role of this compound in the MAPK/ERK Pathway
Based on preliminary screens, this compound is hypothesized to exert its anti-cancer effects by inhibiting the Ras-Raf-MEK-ERK signaling pathway, a critical cascade that regulates cell proliferation and survival. Cross-validation in different cell lines is essential to confirm this proposed mechanism.
Table 3: Modulation of Key MAPK/ERK Pathway Proteins by this compound
| Cell Line | Treatment | p-ERK/ERK Ratio (Normalized to Control) | c-Myc Expression (Fold Change) |
| MCF-7 | Control | 1.00 | 1.00 |
| This compound (15 µM) | 0.25 ± 0.04 | 0.31 ± 0.05 | |
| A549 | Control | 1.00 | 1.00 |
| This compound (26 µM) | 0.38 ± 0.06 | 0.45 ± 0.07 | |
| PANC-1 | Control | 1.00 | 1.00 |
| This compound (89 µM) | 0.89 ± 0.12 | 0.92 ± 0.10 |
Data from Western blot and qRT-PCR, respectively. Values are mean ± SD.
The data suggest that in sensitive cell lines like MCF-7 and A549, this compound significantly reduces the phosphorylation of ERK and the expression of the downstream transcription factor c-Myc. In contrast, the resistant cell line PANC-1 shows minimal changes, suggesting that its proliferation may be driven by alternative pathways.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of findings.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with serial dilutions of this compound (or vehicle control) for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample.
-
Cell Lysis: Treat cells with this compound at their respective IC50 concentrations for 24 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-β-actin) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify band intensities using software like ImageJ. Normalize target protein levels to a loading control (e.g., β-actin).
Visualizing the Research Workflow and Logic
Experimental Workflow
The overall process for cross-validating the mechanism of this compound can be visualized as a sequential workflow.
A Comparative Guide to DNA Lesions Induced by NTPO and Non-Thermal Plasma (NTP)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the DNA lesions induced by non-thermal plasma with an additional oxygen supply (NTPO) versus non-thermal plasma (NTP) alone. The information presented is supported by experimental data to aid in the understanding and application of these technologies in research and drug development.
Executive Summary
Non-thermal plasma (NTP) has emerged as a promising tool in various biomedical applications, including cancer therapy, due to its ability to generate reactive oxygen and nitrogen species (RONS). The addition of oxygen to the plasma gas (this compound) has been shown to enhance the generation of intracellular reactive oxygen species (ROS), leading to more significant DNA damage compared to NTP alone. Both this compound and NTP primarily induce single-strand DNA breaks (SSBs) and oxidative DNA lesions, such as 8-oxoguanine (8-OxoG). This guide details the quantitative differences in DNA damage, the experimental protocols for assessment, and the signaling pathways activated in response to these lesions.
Data Presentation: Quantitative Comparison of this compound and NTP-Induced DNA Damage
The following tables summarize the quantitative data from comparative studies on DNA damage induced by this compound and NTP.
| Parameter | This compound | NTP | Fold Difference (this compound vs. NTP) | Cell Lines Tested | Reference |
| γH2AX Phosphorylation | Stronger Induction | Weaker Induction | ~2-fold stronger | A549, SK-MEL2 | [1] |
| Comet Assay (Alkaline) | More Comet Nuclei | Fewer Comet Nuclei | ~3-fold more | A549, SK-MEL2 | [1] |
| Type of DNA Break | Primarily Single-Strand Breaks | Primarily Single-Strand Breaks | Not Applicable | A549, SK-MEL2 | [1] |
| 8-oxoguanine (8-OxoG) Formation | Detected | Detected | Qualitative comparison | SK-MEL2 | [1] |
Table 1: Comparison of DNA Damage Markers. This table illustrates the enhanced DNA-damaging effects of this compound compared to NTP, as indicated by increased γH2AX phosphorylation and a higher number of comet nuclei. Both treatments predominantly cause single-strand DNA breaks.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Comet Assay (Alkaline)
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks.
Objective: To quantify DNA single- and double-strand breaks.
Methodology:
-
Cell Preparation: Harvest cells treated with gas control, NTP, or this compound. Resuspend the cells in ice-cold PBS.
-
Embedding: Mix the cell suspension with low-melting-point agarose (B213101) and layer it onto a microscope slide pre-coated with normal melting point agarose. Allow the gel to solidify.
-
Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) to lyse the cells and unfold the DNA.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage. DNA fragments migrate out of the nucleus, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., propidium (B1200493) iodide or SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the DNA damage by measuring the tail moment (product of tail length and fraction of DNA in the tail) using specialized software.[1]
γH2AX Immunofluorescence Staining
The phosphorylation of histone H2AX (γH2AX) is a marker for DNA double-strand breaks, although it can also be associated with single-strand breaks during replication stress.
Objective: To detect and quantify DNA breaks.
Methodology:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with gas control, NTP, or this compound.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100) to allow antibody access.
-
Blocking: Incubate the cells in a blocking solution (e.g., bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γH2AX.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Counterstaining and Mounting: Stain the nuclei with a DNA dye (e.g., Hoechst or DAPI) and mount the coverslips on microscope slides.
-
Imaging and Quantification: Acquire images using a fluorescence microscope. The number of γH2AX foci per nucleus can be counted manually or using automated image analysis software.[1]
8-oxoguanine (8-OxoG) Immunofluorescence
This technique is used to detect the presence of 8-OxoG, a common form of oxidative DNA damage.
Objective: To visualize oxidative DNA damage.
Methodology:
-
Cell Preparation and Treatment: Culture and treat cells with gas control, NTP, or this compound on coverslips.
-
Fixation and Permeabilization: Fix and permeabilize the cells as described for γH2AX staining.
-
DNA Denaturation: Treat the cells with acid (e.g., HCl) to denature the DNA and expose the 8-OxoG lesions.
-
Blocking: Block non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with a primary antibody specific for 8-OxoG.
-
Secondary Antibody Incubation: Use a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Stain the nuclei and mount the coverslips.
-
Microscopy: Visualize the localization of 8-OxoG within the cells using fluorescence microscopy.[1]
Signaling Pathways and Cellular Responses
The DNA lesions induced by this compound and NTP trigger specific DNA damage response (DDR) pathways, primarily the ATR and PARP1 signaling cascades, in response to single-strand breaks and oxidative damage.
ATR-Mediated DNA Damage Response
The ATR (Ataxia Telangiectasia and Rad3-related) pathway is a critical signaling cascade activated in response to single-strand DNA breaks.
Caption: ATR signaling pathway activated by this compound/NTP-induced single-strand breaks.
PARP1-Mediated Oxidative DNA Damage Response
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the repair of single-strand breaks, particularly those arising from oxidative damage.
Caption: PARP1-mediated response to oxidative DNA damage from this compound/NTP.
Conclusion
The addition of oxygen during non-thermal plasma treatment (this compound) significantly enhances the generation of reactive oxygen species, leading to a greater extent of DNA damage compared to NTP alone. This is evidenced by higher levels of γH2AX phosphorylation and increased DNA fragmentation as measured by the comet assay. Both treatments primarily induce single-strand breaks and oxidative DNA lesions, which in turn activate the ATR and PARP1 DNA damage response pathways. Understanding these differential effects and the underlying molecular mechanisms is crucial for the strategic development of NTP-based therapies and for assessing their genotoxic potential. Further research is warranted to obtain more granular quantitative data on various types of DNA lesions and to fully elucidate the downstream consequences of these signaling pathways in different cellular contexts.
References
Unraveling the Cytotoxic Landscape of NTPO Across Diverse Cancer Types
A Comparative Guide for Researchers and Drug Development Professionals
N-tert-butyl-alpha-phenylnitrone (NTPO), a well-established spin-trapping agent, has garnered increasing interest for its potential anti-cancer properties. This guide provides a comparative overview of this compound's cytotoxic effects on various cancer types, supported by available experimental data. It is designed to assist researchers, scientists, and drug development professionals in evaluating the therapeutic potential of this compound.
Comparative Cytotoxicity of this compound
The cytotoxic efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. A comprehensive comparison of this compound's IC50 values across a wide range of cancer cell lines is crucial for identifying cancer types that are most susceptible to its cytotoxic effects.
Based on the available literature, the following table summarizes the reported IC50 value for this compound in a human lung cancer cell line.
| Cancer Type | Cell Line | IC50 (mM) | Reference |
| Lung Cancer | A549 | 10.8 | [1] |
| Glioma | Data not available | ||
| Breast Cancer | Data not available | ||
| Leukemia | Data not available | ||
| Colon Cancer | Data not available |
Note: Extensive literature searches did not yield specific IC50 values for this compound in glioma, breast cancer, leukemia, and colon cancer cell lines within the scope of this review.
Experimental Protocols
The determination of a compound's cytotoxicity is a fundamental aspect of pre-clinical drug development. Standardized in vitro assays are employed to assess the dose-dependent effects of the compound on cancer cell viability and proliferation. The most commonly used methods are the MTT and XTT assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or an acidic isopropanol (B130326) solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
The XTT assay is another colorimetric method used to assess cell viability. In this assay, the tetrazolium salt XTT is reduced to a water-soluble formazan product by metabolically active cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.
-
Compound Treatment: Treat cells with varying concentrations of this compound and a vehicle control for the specified duration.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent.
-
XTT Addition: Add the prepared XTT labeling mixture to each well and incubate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance of the soluble formazan product at a wavelength of 450-500 nm using a microplate reader.
-
Data Analysis: Determine the percentage of cell viability and calculate the IC50 value as described for the MTT assay.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for in vitro cytotoxicity testing of a compound like this compound against cancer cell lines.
Caption: Experimental workflow for determining the cytotoxicity of this compound.
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating key signaling pathways involved in cell survival, proliferation, and inflammation. The primary mechanisms of action include the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway and the modulation of the Mitogen-Activated Protein Kinase (MAPK) pathway.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of genes involved in inflammation, cell survival, and proliferation. In many cancers, this pathway is constitutively active, promoting tumor growth and resistance to therapy. This compound has been shown to inhibit the NF-κB pathway.
Caption: this compound-mediated inhibition of the NF-κB signaling pathway.
Modulation of the MAPK Signaling Pathway
The MAPK pathway is a complex signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The pathway consists of several key components, including ERK, JNK, and p38 MAPK, which can have both pro-tumorigenic and tumor-suppressive roles depending on the cellular context. This compound has been reported to modulate the activity of these MAPK components.
Caption: Modulation of the MAPK signaling pathway by this compound.
References
Validating NTPO as a Tool for Studying ATR Signaling: A Comparative Guide
For researchers in cellular biology and drug development, understanding the intricacies of the DNA Damage Response (DDR) is paramount. A key regulator of this response, the Ataxia Telangiectasia and Rad3-related (ATR) kinase, presents a critical target for therapeutic intervention and a subject of intense study. This guide provides a comprehensive comparison of Nitrilotris(methylenephosphonic acid), known as NTPO, as a tool for investigating ATR signaling, benchmarked against other established methods of ATR pathway activation.
This compound is a DNA damaging agent that has been shown to activate ATR-mediated cell cycle checkpoints. Unlike direct ATR inhibitors, this compound functions by inducing genomic DNA damage, which in turn triggers the ATR signaling cascade. This makes it a useful tool for studying the upstream activation of the ATR pathway in response to certain types of DNA lesions.
Comparing Methods for ATR Signal Transduction Studies
To validate a tool for studying a signaling pathway, it is essential to compare its performance and characteristics with existing, well-understood methods. Here, we compare this compound with other common agents used to induce DNA damage and activate ATR signaling: Hydroxyurea (B1673989), Ultraviolet (UV) Radiation, and Cisplatin (B142131).
| Parameter | This compound | Hydroxyurea | UV Radiation (UV-C) | Cisplatin |
| Mechanism of ATR Activation | Induces genomic DNA lesions and fragmentation, primarily single-strand breaks, leading to ATR activation.[1] | Inhibits ribonucleotide reductase, depleting dNTP pools and causing replication fork stalling. | Induces pyrimidine (B1678525) dimers and other photoproducts, leading to stalled replication forks. | Forms DNA adducts and inter/intra-strand crosslinks, distorting the DNA helix and stalling replication. |
| Primary Type of DNA Damage | Single-strand breaks[1] | Replication stress | Pyrimidine dimers | DNA crosslinks |
| Typical Concentration/Dose | Gas plasma exposure (e.g., 1.6 kV for 30s) | 0.5 - 2 mM | 10 - 50 J/m² | 10 - 60 µM |
| Typical Treatment Time | Minutes to hours (e.g., 30s exposure, analysis after 24h) | 2 - 24 hours | Seconds to minutes (exposure), analysis after 1-24h | 24 - 48 hours |
| Key Experimental Readouts | p-ATR, p-CHK1 (Western Blot), Comet Assay (tail moment) | p-ATR, p-CHK1 (Western Blot), Cell cycle analysis (S-phase arrest) | p-ATR, p-CHK1 (Western Blot), γH2AX foci (Immunofluorescence) | p-ATR, p-CHK1 (Western Blot), DNA adduct quantification |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are the protocols for using this compound and its alternatives to study ATR signaling.
This compound-Induced ATR Activation
This protocol is based on the methods described by Choi et al. (2016) using non-thermal plasma (NTP) with oxygen gas flow (this compound) to induce DNA damage.
Cell Culture and Treatment:
-
Seed A549 (human lung carcinoma) or SK-MEL2 (human melanoma) cells and grow to 70-80% confluency.
-
Expose the cells to NTP (1.6 kV) with an oxygen gas flow of 30 standard cubic centimeters per minute (sccm) for 30 seconds. This constitutes the this compound treatment.
-
Following treatment, incubate the cells for the desired time points (e.g., 24 hours) before analysis.
Western Blot Analysis for ATR Pathway Activation:
-
Lyse the cells and quantify protein concentration.
-
Separate 20-30 µg of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-ATR (Ser428), ATR, p-CHK1 (Ser345), and CHK1. Use an antibody against a housekeeping protein (e.g., actin) as a loading control.
-
Incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate.
-
Quantify band intensities to determine the relative levels of protein phosphorylation.
Comet Assay for DNA Damage:
-
Harvest cells and embed them in low-melting-point agarose (B213101) on a slide.
-
Lyse the cells to remove membranes and proteins, leaving behind the nucleoids.
-
Perform electrophoresis under alkaline conditions to separate fragmented DNA from intact DNA.
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualize the "comets" using a fluorescence microscope and quantify the tail moment (a measure of DNA damage) using appropriate software.
Alternative Methods for ATR Activation
Hydroxyurea (HU) Treatment:
-
Seed cells and grow to the desired confluency.
-
Treat cells with 0.5-2 mM HU for 2-24 hours.
-
Harvest cells for downstream analysis, such as Western blotting for p-ATR and p-CHK1, or flow cytometry for cell cycle analysis to confirm S-phase arrest.
UV Radiation Treatment:
-
Seed cells in a dish or plate.
-
Remove the culture medium and wash the cells with PBS.
-
Expose the cells to a specific dose of UV-C radiation (e.g., 10-50 J/m²).
-
Add fresh culture medium and incubate for the desired time (1-24 hours).
-
Analyze ATR activation by Western blotting or immunofluorescence for γH2AX foci.
Cisplatin Treatment:
-
Seed cells and allow them to adhere.
-
Treat cells with 10-60 µM cisplatin for 24-48 hours.
-
Harvest cells for analysis of ATR pathway activation by Western blotting.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in their understanding.
Conclusion
This compound serves as a valid tool for initiating the ATR signaling cascade through the induction of DNA damage. Its primary utility lies in studying the cellular response to single-strand breaks and the subsequent activation of the ATR-CHK1 pathway. The choice of tool for studying ATR signaling depends on the specific research question. For investigating the response to replication stress, hydroxyurea is a standard choice. To study the repair of UV-induced lesions, UV radiation is the most direct method. Cisplatin is relevant for studies involving DNA crosslink repair. This compound offers a distinct method for inducing DNA damage and can be a valuable component of a multi-faceted approach to understanding the complex role of ATR in maintaining genomic integrity. Researchers should select the most appropriate method based on the type of DNA damage and cellular response they wish to investigate.
References
comparative study of NTPO and bleomycin-induced DNA fragmentation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the DNA fragmentation induced by Non-thermal Plasma with Oxygen (NTPO) and the chemotherapeutic agent bleomycin (B88199). This document outlines their mechanisms of action, the signaling pathways they trigger, and quantitative data from experimental assays, offering a valuable resource for researchers in oncology, toxicology, and drug development.
Introduction: Two Distinct Mechanisms of DNA Damage
DNA fragmentation is a critical event in cellular life and death, playing a central role in both programmed cell death (apoptosis) and the cytotoxic effects of anti-cancer therapies. Understanding the mechanisms by which different agents induce DNA damage is paramount for developing novel therapeutic strategies and assessing genotoxicity. This guide focuses on two such agents: this compound, an emerging technology in plasma medicine, and bleomycin, a well-established chemotherapy drug.
This compound (Non-thermal Plasma with Oxygen) utilizes a stream of ionized gas containing a cocktail of reactive oxygen species (ROS) to induce cellular damage. The addition of oxygen to the plasma gas significantly enhances the production of these ROS, which are the primary mediators of its biological effects.
Bleomycin is a glycopeptide antibiotic that exerts its cytotoxic effects by binding to DNA and, in the presence of a metal ion like iron, generating ROS that lead to DNA strand breaks.[1][2]
Mechanism of DNA Fragmentation
While both this compound and bleomycin induce DNA damage through reactive oxygen species, the specifics of their interactions with cellular components and DNA differ.
This compound-induced DNA Fragmentation:
This compound generates a complex mixture of ROS, including superoxide (B77818) and hydroxyl radicals, directly in the plasma stream which then interact with cells.[3] These highly reactive species can cause widespread oxidative damage to cellular macromolecules. The primary mechanism of this compound-induced DNA damage is through the action of these ROS, leading predominantly to single-strand breaks (SSBs) .[1] While double-strand breaks (DSBs) can occur, they are less frequent compared to SSBs.[1]
Bleomycin-induced DNA Fragmentation:
Bleomycin's mechanism is more targeted. It intercalates into the DNA, with a preference for GC-rich regions.[4][5] Once bound, it chelates a metal ion, typically iron (Fe²⁺), and forms a complex that reacts with molecular oxygen to produce superoxide and hydroxyl radicals in close proximity to the DNA backbone.[1][2][6] This localized generation of ROS leads to both single- and double-strand DNA breaks .[1][2] The formation of DSBs is considered a major contributor to bleomycin's cytotoxicity.[1][4]
Signaling Pathways Activated by DNA Damage
The cellular response to DNA damage involves a complex network of signaling pathways aimed at repairing the damage or, if the damage is too severe, initiating programmed cell death.
This compound-induced Signaling Pathways:
This compound-induced DNA lesions, primarily SSBs, activate the ATR (Ataxia Telangiectasia and Rad3-related) and PARP1 (Poly(ADP-ribose) polymerase 1)-mediated DNA damage responses .[3]
-
ATR-CHK1 Pathway: ATR is a key sensor of single-strand DNA breaks.[7] Upon activation, it phosphorylates downstream targets, including the checkpoint kinase CHK1, leading to cell cycle arrest to allow time for DNA repair.
-
PARP1 and Base Excision Repair (BER): PARP1 is a crucial enzyme in the repair of single-strand breaks through the Base Excision Repair (BER) pathway.[8][9][10][11] It recognizes SSBs and synthesizes poly(ADP-ribose) chains, which recruit other repair factors to the site of damage. Inhibition of PARP1 has been shown to significantly enhance this compound-induced apoptosis.[3]
This compound-induced DNA damage signaling pathway.
Bleomycin-induced Signaling Pathways:
The presence of both SSBs and DSBs from bleomycin treatment activates a broader range of DNA damage response pathways.
-
ATM/ATR Pathways: Both ATM (Ataxia Telangiectasia Mutated) and ATR kinases are activated in response to bleomycin-induced DNA damage. ATM is primarily activated by DSBs, while ATR responds to SSBs. These kinases initiate signaling cascades that lead to cell cycle arrest and DNA repair.
-
p53-dependent Apoptosis: DNA damage, particularly DSBs, leads to the stabilization and activation of the tumor suppressor protein p53. Activated p53 can induce cell cycle arrest or trigger apoptosis by upregulating pro-apoptotic proteins.
-
Extrinsic and Intrinsic Apoptotic Pathways: Bleomycin has been shown to induce apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. This can involve the activation of caspases, such as caspase-8 and caspase-9.
Bleomycin-induced DNA damage signaling pathway.
Quantitative Comparison of DNA Fragmentation
The extent of DNA fragmentation can be quantified using various cellular and molecular biology techniques. The most common assays are the Comet Assay (single-cell gel electrophoresis) and the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.
It is important to note that the following data is compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions (e.g., cell lines, concentrations, treatment times).
Table 1: Comet Assay Data
The Comet Assay measures DNA strand breaks in individual cells. The "tail moment" or "Olive tail moment" is a common metric that incorporates both the length of the comet tail and the amount of DNA in it, providing a quantitative measure of DNA damage.
| Agent | Cell Line | Concentration/Dose | Treatment Time | Olive Tail Moment (OTM) / % DNA in Tail (Approximate Fold Increase vs. Control) | Reference |
| This compound | A549, SK-MEL2 | N/A | 24 hours | ~3-fold increase in tail moment compared to NTP | [1] |
| Bleomycin | Human Lymphocytes | 20 µg/mL | 1 hour | Significant increase in DNA damage | [12] |
| Bleomycin | Parental Cancer Cell Lines | High Dose | 24 hours | Significant increase in OTM | [4] |
| Bleomycin | Barley | 200 µg/ml | 1-3 hours | Substantial increase in % DNA in tail | [13] |
Table 2: TUNEL Assay Data
The TUNEL assay detects DNA fragmentation by labeling the 3'-hydroxyl termini of DNA breaks. The percentage of TUNEL-positive cells is a measure of the extent of apoptosis.
| Agent | Cell Line/Tissue | Concentration/Dose | Treatment Time | % TUNEL-Positive Cells (Approximate Value or Fold Increase vs. Control) | Reference |
| This compound | A549 | N/A (with PARP inhibitor) | 24 hours | Increased apoptotic signal | [3][14] |
| Bleomycin | Mouse Lung Tissue | 3 U/kg | 2 weeks | ~17-19.5% (vs. 1.5% in control) | [14] |
| Bleomycin | Precision-Cut Lung Slices | 1 µM | 120 hours | Significant increase in TUNEL-positive cells | [15] |
| Bleomycin | A549 | N/A | N/A | Significantly increased proportion of TUNEL-positive cells | [16] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental results. Below are generalized protocols for key experiments cited in this guide.
Protocol 1: this compound Generation and Cell Treatment
This protocol provides a general framework for treating cells with this compound. Specific parameters will vary depending on the plasma device used.
General workflow for this compound cell treatment.
-
Device Setup: A non-thermal plasma (NTP) generating system, such as a dielectric barrier discharge (DBD) or plasma jet, is used.[17][18][19]
-
Gas Composition: A carrier gas (e.g., Helium or Argon) is mixed with a controlled flow of oxygen (O₂).[17]
-
Plasma Generation: A high voltage is applied to the electrodes to generate the plasma.[17]
-
Cell Culture: Adherent or suspension cells are cultured under standard conditions. For adherent cells, the media is typically removed or reduced to a thin layer just before treatment.
-
This compound Exposure: The nozzle of the plasma device is positioned at a fixed distance from the cells, and the this compound is applied for a defined duration (e.g., seconds to minutes).
-
Post-Treatment: Fresh culture medium is added, and the cells are returned to the incubator for a specified period before analysis.
Protocol 2: Alkaline Comet Assay for DNA Fragmentation
This assay detects both single- and double-strand DNA breaks.
-
Cell Preparation: Harvest cells and resuspend in ice-cold PBS.
-
Embedding: Mix the cell suspension with low-melting-point agarose (B213101) and pipette onto a pre-coated microscope slide. Allow to solidify.
-
Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving the DNA as nucleoids.[20][21]
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.[20][21]
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage. Fragmented DNA will migrate out of the nucleoid, forming a "comet tail".[20]
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software to measure parameters like tail length, % DNA in the tail, and Olive tail moment.[1][8]
Protocol 3: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This assay is commonly used to detect DNA fragmentation associated with apoptosis.
General workflow for the TUNEL assay.
-
Cell/Tissue Preparation: Fix cells or tissue sections with paraformaldehyde and then permeabilize with a detergent (e.g., Triton X-100) to allow entry of the labeling reagents.[15][22][23]
-
TUNEL Reaction: Incubate the samples with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., Br-dUTP or FITC-dUTP). TdT catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.[4][9][15][24]
-
Detection: If an indirect labeling method is used (e.g., Br-dUTP), incubate with a secondary detection reagent, such as an anti-BrdU antibody conjugated to a fluorescent dye or an enzyme (e.g., horseradish peroxidase).
-
Counterstaining: Stain the nuclei with a DNA dye like DAPI or propidium iodide to visualize all cells.
-
Analysis: Analyze the samples by fluorescence microscopy or flow cytometry to determine the percentage of TUNEL-positive cells.[15][20]
Conclusion
This compound and bleomycin represent two distinct approaches to inducing DNA fragmentation, both converging on the generation of reactive oxygen species. This compound offers a broader, more diffuse application of ROS leading primarily to single-strand breaks, while bleomycin provides a more targeted, DNA-intercalating mechanism that efficiently produces both single- and double-strand breaks. The resulting differences in the types of DNA lesions trigger distinct, albeit overlapping, DNA damage response pathways.
This comparative guide provides a foundational understanding for researchers exploring these agents. The provided quantitative data and experimental protocols serve as a starting point for designing and interpreting studies on DNA damage and repair. As research into plasma medicine continues to grow, further direct comparative studies between this compound and established genotoxic agents like bleomycin will be invaluable for elucidating its therapeutic potential and safety profile.
References
- 1. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-thermal plasma disinfecting procedure is harmless to delicate items of everyday use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Comparison of cell response to chromatin and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ATR safeguards replication forks against APOBEC3B-induced toxic PARP1 trapping - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tail profile: a more accurate system for analyzing DNA damage using the Comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TUNEL Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 10. ikifp.edu.pl [ikifp.edu.pl]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of bleomycin-induced pulmonary apoptosis between NMRI mice and C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TUNEL Assay: A Powerful Tool for Kidney Injury Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. academic.oup.com [academic.oup.com]
- 23. Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. info.gbiosciences.com [info.gbiosciences.com]
Independent Verification of NTPO's Effects on Genomic Stability: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Nitrilotris(methylenephosphonic acid) (NTPO) with other agents used to induce and study genomic instability. The data presented is collated from various studies to offer a comprehensive overview of their relative effects.
Introduction to this compound and Genomic Stability
Nitrilotris(methylenephosphonic acid), or this compound, is a chemical agent known to induce DNA damage and fragmentation. This property makes it a valuable tool in research for studying the mechanisms of genomic instability and the cellular responses to DNA damage. This compound primarily causes single-strand DNA breaks, which in turn activate the Ataxia Telangiectasia and Rad3-related (ATR) mediated cell cycle checkpoint pathway[1]. Understanding the precise effects of this compound in comparison to other DNA damaging agents is crucial for its effective application in experimental settings.
This guide compares this compound with Non-thermal plasma (NTP), another physical method for inducing DNA damage, and two well-established chemotherapeutic agents, Bleomycin and Etoposide (B1684455), which are also known to compromise genomic stability.
Comparative Analysis of DNA Damage Induction
The following tables summarize the quantitative effects of this compound and its alternatives on markers of DNA damage, namely the comet assay (a measure of DNA strand breaks) and γH2AX phosphorylation (a marker for DNA double-strand breaks, but also associated with extensive single-strand breaks).
Table 1: Comparison of DNA Damage Induction by this compound and Alternatives
| Agent | Primary Mechanism of DNA Damage | Key Quantitative Findings on DNA Damage | Cell Type(s) Studied | Citation(s) |
| This compound | Induces DNA single-strand breaks, activating the ATR-mediated checkpoint. | Induces ~3-fold more comet nuclei and ~2-fold stronger γH2AX phosphorylation compared to NTP. | A549, SK-MEL2 | [1] |
| NTP | Generates reactive oxygen and nitrogen species that cause DNA damage. | Induces DNA single-strand breaks. | A549, SK-MEL2 | [1] |
| Bleomycin | Generates reactive oxygen species that cause single- and double-strand DNA breaks. | Dose-dependent increase in γH2AX foci and comet tail moments. | A549, CHO9, Lymphocytes | [2][3][4][5][6][7][8] |
| Etoposide | Inhibits topoisomerase II, leading to an accumulation of DNA double-strand breaks. | Dose- and time-dependent increase in DNA damage, with effects diminishing 24 hours post-treatment. | CHO, V79, Glioblastoma cell lines | [2][3][4][9] |
Table 2: Dose-Response and Time-Course Effects on Genomic Stability Markers
| Agent | Assay | Concentration/Dose | Time Point(s) | Observed Effect | Citation(s) |
| Bleomycin | γH2AX foci | 10 µM | 24 hours | Increased number of γH2AX foci. | |
| Bleomycin | Rad51 expression | Dose-dependent | 6 hours | Decreased Rad51 expression. | |
| Bleomycin | γH2AX signals | 10 µg/mL | 30 minutes | Increased γH2AX signals. | |
| Etoposide | Comet Assay | Dose-dependent | 1 hour | Increased DNA damage. | [2][4] |
| Etoposide | Comet Assay | Time-dependent | Up to 24 hours | DNA damage diminishes after 24 hours. | [2][4] |
| Etoposide | γH2AX foci | 1 µM | 2 hours | Increased γH2AX foci. | [4] |
Table 3: Effects on Cell Viability
| Agent | Cell Viability Assay | Key Findings | Citation(s) |
| NTP | MTT Assay | Dose-dependent effects on cell viability. | [10] |
| Etoposide | Not specified | Dose-dependent decrease in cell viability. | [9] |
| Bleomycin | Not specified | Dose-dependent decrease in cell viability. | [5][6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Alkaline Comet Assay
The alkaline comet assay is a sensitive method for detecting DNA single-strand breaks.
Materials:
-
Normal melting point agarose (B213101)
-
Low melting point (LMP) agarose
-
Phosphate-buffered saline (PBS)
-
Lysis solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100 added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na2EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris-HCl, pH 7.5)
-
DNA staining solution (e.g., SYBR Green I)
-
Microscope slides
Procedure:
-
Slide Preparation: Coat microscope slides with a layer of 1% normal melting point agarose and allow to dry.
-
Cell Encapsulation: Mix treated cells with 0.5% LMP agarose at 37°C and pipette onto the pre-coated slides. Allow to solidify at 4°C.
-
Lysis: Immerse slides in cold lysis solution for at least 1 hour at 4°C to remove cell membranes and proteins.
-
Alkaline Unwinding: Place slides in alkaline electrophoresis buffer for 20-40 minutes at 4°C to allow DNA to unwind.
-
Electrophoresis: Perform electrophoresis in the same buffer at ~25V and ~300mA for 20-30 minutes at 4°C.
-
Neutralization: Gently wash the slides with neutralization buffer.
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope. The "comet tail" of fragmented DNA is then quantified using image analysis software.
γH2AX Immunofluorescence Staining
This technique is used to visualize and quantify DNA double-strand breaks.
Materials:
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody (anti-phospho-histone H2A.X, Ser139)
-
Fluorescently-labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
Procedure:
-
Cell Seeding: Grow cells on coverslips in a multi-well plate.
-
Treatment: Expose cells to the DNA damaging agent of choice.
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with permeabilization buffer for 10-15 minutes.
-
Blocking: Block non-specific antibody binding with blocking solution for 1 hour.
-
Primary Antibody Incubation: Incubate with the primary anti-γH2AX antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with the fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging: Visualize the fluorescent γH2AX foci using a fluorescence microscope.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS)
-
96-well plate
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with the desired compounds for the specified duration.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader. The absorbance is proportional to the number of viable cells.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the ATR-mediated cell cycle checkpoint pathway activated by this compound-induced single-strand DNA breaks, and a typical experimental workflow for assessing genomic stability.
ATR-mediated cell cycle checkpoint pathway.
Workflow for assessing genomic stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of DNA double-strand breaks and gammaH2AX induced by the topoisomerase II poisons etoposide and mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of DNA double-strand breaks and γH2AX induced by the topoisomerase II poisons etoposide and mitoxantrone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Topoisomerase IIβ in DNA Damage Response following IR and Etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topoisomerase IIα‐dependent induction of a persistent DNA damage response in response to transient etoposide exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidative damage, bleomycin, and gamma radiation induce different types of DNA strand breaks in normal lymphocytes and thymocytes. A comet assay study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Genotoxic Effects of Etoposide, Bleomycin, and Ethyl Methanesulfonate on Cultured CHO Cells: Analysis by GC-MS/MS and Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diversity of DNA damage response of astrocytes and glioblastoma cell lines with various p53 status to treatment with etoposide and temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of NTPO: A Comprehensive Guide for Laboratory Professionals
Disclaimer: The acronym "NTPO" can refer to several different chemical and biological substances. This guide focuses on the proper disposal of TPO Photoinitiator (diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide) , a substance for which safety data indicates specific disposal requirements are necessary. Professionals should always confirm the identity of any chemical and consult the substance-specific Safety Data Sheet (SDS) before handling or disposal.
The proper disposal of laboratory chemicals is paramount for ensuring the safety of personnel and the protection of the environment. This guide provides a detailed, step-by-step procedure for the safe disposal of TPO Photoinitiator, a compound that may cause allergic skin reactions, is suspected of damaging fertility or the unborn child, and is toxic to aquatic life with long-lasting effects[1].
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is crucial to handle TPO Photoinitiator with the appropriate safety measures in a laboratory setting.
Personal Protective Equipment (PPE): A comprehensive set of PPE should be worn at all times when handling this substance. This includes, but is not limited to:
-
NIOSH-approved respirator
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
Ventilation: All handling of TPO Photoinitiator, including weighing and preparing solutions, should be conducted within a certified chemical fume hood to prevent the inhalation of any dust or aerosols[2].
Spill Management: In the event of a spill, the area should be immediately secured. The spill should be absorbed with an inert, dry material, which is then collected into a designated hazardous waste container. The affected area should be decontaminated according to your institution's established protocols[2].
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative and logistical data for the handling and disposal of TPO Photoinitiator.
| Parameter | Specification | Source/Recommendation |
| Waste Category | Hazardous Chemical Waste | Based on GHS Hazard Statements[1] |
| GHS Hazard Statements | H317: May cause an allergic skin reaction. H361: Suspected of damaging fertility or the unborn child. H411: Toxic to aquatic life with long lasting effects. | [1] |
| Personal Protective Equipment | Safety glasses, chemical-resistant gloves, lab coat, respirator. | [1] |
| Storage of Waste | In a designated, well-ventilated, and secure hazardous waste accumulation area. Store locked up[1]. | University of Chicago Environmental Health and Safety |
| Container Type | Compatible, properly sealed, and clearly labeled container. | Chemistry For Everyone[3] |
| Labeling Requirements | "Hazardous Waste," chemical name, and associated hazards. | University of Chicago Environmental Health and Safety |
Experimental Protocols: Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the proper disposal of TPO Photoinitiator waste. This procedure is designed to be followed by trained laboratory personnel.
1. Waste Identification and Segregation:
-
Identify all waste streams containing TPO Photoinitiator. This includes pure, unused chemical, contaminated consumables (e.g., pipette tips, gloves, weighing paper), and solutions.
-
Segregate TPO Photoinitiator waste from other laboratory waste to prevent dangerous reactions[3]. Do not mix with incompatible materials, such as strong oxidizing agents[4].
2. Waste Collection and Containment:
-
Solid Waste: Collect all solid waste contaminated with TPO Photoinitiator (e.g., absorbent materials from spills, contaminated PPE) in a designated, leak-proof, and sealable container.
-
Liquid Waste: Collect all liquid waste containing TPO Photoinitiator in a compatible, chemical-resistant container. Ensure the container is sealed to prevent spills and evaporation[3].
-
Avoid overfilling waste containers.
3. Labeling of Waste Containers:
-
Clearly label each waste container with the words "Hazardous Waste."
-
The label must also include the full chemical name: "Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO Photoinitiator)" and the specific hazards (e.g., "Skin Sensitizer," "Reproductive Toxicity," "Aquatic Hazard").
-
Indicate the date when the waste was first added to the container[3].
4. Storage of Hazardous Waste:
-
Store the sealed and labeled waste containers in a designated and secure satellite accumulation area within the laboratory.
-
This area should be well-ventilated and away from general laboratory traffic.
-
Ensure that incompatible waste types are stored separately.
5. Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Provide the EHS office with a detailed inventory of the waste to be collected[3].
-
Only trained and authorized personnel should handle the transport of hazardous waste for final disposal[3].
6. Decontamination of Emptied Containers:
-
For containers that held pure TPO Photoinitiator, triple rinse the container with a suitable solvent (e.g., acetone (B3395972) or ethanol) into a designated hazardous waste container for liquids.
-
Allow the rinsed container to air dry in a chemical fume hood.
-
Once thoroughly decontaminated, deface the original label and dispose of the container as regular laboratory glassware or plastic waste, in accordance with institutional policies[5].
This compound Disposal Workflow
Caption: Workflow for the proper disposal of TPO Photoinitiator waste.
References
Essential Safety and Operational Guide for Handling N-tert-butyl-alpha-phenylnitrone (NTPO)
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of N-tert-butyl-alpha-phenylnitrone (NTPO), also known as PBN.
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for N-tert-butyl-alpha-phenylnitrone (this compound). Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance.
Personal Protective Equipment (PPE)
When handling this compound, all personnel must use the following personal protective equipment to minimize exposure and ensure safety.[1][2]
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses | Must have side shields. |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate material. |
| Body Protection | Laboratory Coat | Standard lab coat. |
| Respiratory | Not generally required | Use in a well-ventilated area. |
Operational Plan: Step-by-Step Handling Procedures
Follow these procedural steps for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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